Pyrimidine-2-sulfonyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULAGHAXBSYDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468069 | |
| Record name | Pyrimidine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220548-03-8 | |
| Record name | Pyrimidine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Pyrimidine-2-sulfonyl Chloride synthesis and characterization"
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrimidine-2-sulfonyl Chloride
Executive Summary
This compound is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring an electron-deficient pyrimidine ring coupled with a potent electrophilic sulfonyl chloride group, makes it an invaluable building block for the synthesis of a diverse range of sulfonamide derivatives and other complex molecules.[1][2] Pyrimidine-based compounds are central to numerous therapeutic agents, owing to the pyrimidine core's ability to engage in various biological interactions.[2] The sulfonyl chloride moiety provides a robust chemical handle for reaction with nucleophiles, most notably primary and secondary amines, to form the stable and medicinally crucial sulfonamide linkage.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the principal synthetic route to this compound—the oxidative chlorination of 2-mercaptopyrimidine. We delve into the causality behind experimental choices, present a field-tested, step-by-step protocol, and outline a complete analytical workflow for the unambiguous characterization of the final product. Furthermore, this document discusses the compound's reactivity, stability considerations, and its strategic application in modern medicinal chemistry, particularly as a covalent warhead for protein modification.[3]
Section 1: The Strategic Importance of this compound
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs.[2] Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, enabling effective binding to a wide array of biological targets. This has led to the development of pyrimidine-containing drugs with applications as antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[2]
The Sulfonyl Chloride Functional Group: A Versatile Electrophilic Hub
Sulfonyl chlorides are powerful electrophiles primarily used to synthesize sulfonamides, a functional group present in a vast number of pharmaceuticals, including antibacterial "sulfa drugs," diuretics, and protease inhibitors.[4] The reaction between a sulfonyl chloride and an amine is typically efficient and high-yielding, allowing for the rapid generation of compound libraries for high-throughput screening. This versatility makes sulfonyl chlorides indispensable tools in lead optimization and structure-activity relationship (SAR) studies.
A Key Building Block for Advanced Applications
The combination of these two moieties in this compound creates a reagent of high value. The sulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity has been harnessed in the development of covalent inhibitors that target cysteine residues in proteins. The sulfonylpyrimidine warhead reacts chemoselectively with the thiol side chain of cysteine to form a stable covalent bond, offering a powerful strategy for achieving high potency and prolonged duration of action.[3]
Section 2: Synthetic Pathways to this compound
Principle Synthetic Strategy: Oxidative Chlorination of 2-Mercaptopyrimidine
The most direct, efficient, and widely adopted method for the preparation of this compound is the oxidative chlorination of its corresponding thiol, 2-mercaptopyrimidine.[5] This precursor is commercially available and relatively inexpensive, making this route highly practical for both laboratory and larger-scale synthesis.
The core of this transformation involves the oxidation of the sulfur atom through multiple oxidation states to a sulfonic acid or a related intermediate, which is then converted to the sulfonyl chloride in situ. While various oxidizing systems can achieve this, careful selection of reagents and conditions is critical due to the potential for ring degradation or unwanted side reactions.
Methodology Deep Dive: Sodium Hypochlorite Oxidation
A robust and reliable method employs aqueous sodium hypochlorite (bleach) as the oxidant in a biphasic acidic medium.[5] This procedure avoids the use of highly hazardous chlorine gas, which often gives poor yields with electron-deficient heterocycles like pyrimidine.[5]
-
Causality of Experimental Choices:
-
Biphasic System (e.g., Dichloromethane/Aqueous HCl): 2-Mercaptopyrimidine is protonated and dissolved in the aqueous acid phase. The sulfonyl chloride product is organic-soluble and is extracted into the dichloromethane layer as it forms. This separation protects the unstable product from reacting with the aqueous medium and facilitates a cleaner reaction.
-
Low Temperature (-10 to -5 °C): The reaction is highly exothermic and the this compound product is thermally labile. Maintaining a low internal temperature is crucial to prevent decomposition, the formation of tarry byproducts, and to ensure a high yield of the desired product.[5]
-
Stoichiometry of Oxidant: A slight excess of sodium hypochlorite (approximately 3.3 equivalents) is used to ensure the complete oxidation of the thiol to the sulfonyl chloride state.[5]
-
Alternative Oxidative Systems
While the sodium hypochlorite method is prevalent, other systems have been developed for the conversion of thiols to sulfonyl chlorides and are applicable in this context:
-
Hydrogen Peroxide (H₂O₂)/Thionyl Chloride (SOCl₂): This combination serves as a highly reactive reagent system for the direct and rapid conversion of thiols to sulfonyl chlorides.[6][7]
-
N-Chlorosuccinimide (NCS): NCS can be used in the presence of a chloride source to effect the oxidative chlorination, often under mild conditions.[7][8]
Visualizing the Synthesis
Caption: Primary synthetic route to this compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Sodium Hypochlorite Oxidation
This protocol is adapted from established literature procedures and is designed to be self-validating through careful control of reaction parameters.[5]
Materials and Reagents:
-
2-Mercaptopyrimidine (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
6% Sodium Hypochlorite (NaOCl) solution (approx. 3.3 eq)
-
Benzylamine (for derivatization to confirm product formation)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice-salt bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-mercaptopyrimidine (e.g., 5.0 mmol, 0.56 g) in a mixture of 25 mL of CH₂Cl₂ and 25 mL of 1 M HCl.
-
Cooling: Cool the rapidly stirring biphasic mixture to an internal temperature of -10 to -5 °C using an ice-salt bath. It is critical to monitor the internal temperature throughout the addition.
-
Oxidant Addition: Add cold (0-5 °C) 6% sodium hypochlorite solution (e.g., 18 mmol, ~26 mL) dropwise via a dropping funnel over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below -5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture vigorously at -10 to -5 °C for an additional 15-20 minutes. The reaction progress can be qualitatively assessed by the disappearance of the starting material via TLC (Note: the product is unstable on silica gel; rapid elution is required). A more reliable method is to quench a small aliquot.
-
Workup:
-
Promptly transfer the cold reaction mixture to a separatory funnel.
-
Separate the organic (CH₂Cl₂) layer.
-
Extract the aqueous layer with two additional portions of cold CH₂Cl₂ (2 x 25 mL).
-
Combine the organic extracts and wash sequentially with cold saturated NaHCO₃ solution (25 mL) and cold brine (25 mL). Caution: The bicarbonate wash neutralizes residual acid and can be vigorous.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (< 25 °C). The product is typically obtained as a pale yellow oil or solid and should be used immediately in the next step due to its instability.
In-Practice Insight for Validation: To confirm the formation of the sulfonyl chloride, a small portion of the crude product can be immediately reacted with an amine. Dissolve the sample in CH₂Cl₂, add benzylamine (2 eq) and pyridine (1.5 eq), and stir for 1 hour. The formation of the corresponding stable sulfonamide can be confirmed by LC-MS and NMR, thus validating the success of the initial synthesis.
Safety and Handling Considerations
-
Reactivity: this compound is corrosive and highly moisture-sensitive.[9][10] Contact with water will hydrolyze it to the corresponding sulfonic acid, liberating HCl gas. All glassware must be thoroughly dried before use.
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: The product is unstable and should be used immediately after synthesis. If short-term storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 0 °C).
Section 4: Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Analytical Workflow Visualization
Caption: Workflow for the analytical characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be characteristic. The proton at the C5 position will appear as a triplet, while the protons at C4 and C6 will appear as a doublet, coupled to the C5 proton. Due to the strong electron-withdrawing effect of the sulfonyl chloride group, all pyrimidine protons will be shifted downfield compared to unsubstituted pyrimidine.
-
¹³C NMR: The carbon spectrum will show three distinct signals for the pyrimidine ring. The C2 carbon, directly attached to the sulfonyl chloride group, will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the sulfonyl chloride functional group. Key absorptions include:
-
Asymmetric S=O stretch: A strong band expected in the 1370-1410 cm⁻¹ region.[12]
-
Symmetric S=O stretch: A strong band expected in the 1166-1204 cm⁻¹ region.[12]
-
C=N and C=C stretches: Aromatic ring stretches will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the mass of C₄H₃ClN₂O₂S (177.96 g/mol ).[13]
-
Isotopic Pattern: A crucial diagnostic feature is the presence of an (M+2) peak that is approximately one-third the intensity of the M⁺ peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.[12]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~8.0-9.5 ppm | Aromatic protons on an electron-deficient ring. |
| Coupling | Doublet and Triplet | Characteristic pyrimidine ring splitting pattern. | |
| IR | S=O Asymmetric Stretch | ~1385 cm⁻¹ (Strong) | Confirms sulfonyl group presence.[12] |
| S=O Symmetric Stretch | ~1180 cm⁻¹ (Strong) | Confirms sulfonyl group presence.[12] | |
| MS | Molecular Ion (m/z) | ~178 | Corresponds to the molecular weight of the [M]⁺ ion. |
| Isotopic Peak (m/z) | ~180 | Confirms the presence of one chlorine atom. |
Section 5: Reactivity, Stability, and Applications
Chemical Reactivity
This compound is a potent electrophile. Its primary reaction is with nucleophiles, leading to the displacement of the chloride ion.
-
Reaction with Amines: This is the most common application, yielding pyrimidine-2-sulfonamides. The reaction is typically fast and is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[4]
-
Reaction with Thiols: As demonstrated in covalent inhibitor design, it reacts readily with thiols (and especially thiolates) to form thiosulfonates, which can rearrange or serve as stable linkages.[3]
-
Hydrolysis: As previously noted, it reacts with water to form pyrimidine-2-sulfonic acid. This highlights the need for anhydrous conditions during its synthesis and subsequent reactions.
Stability and Storage
The compound's utility is tempered by its limited stability.
-
Moisture Sensitivity: It is hygroscopic and readily hydrolyzes.[9]
-
Thermal Instability: The compound can decompose upon heating. Distillation is generally not a viable purification method.
-
Best Practices: Always store under an inert atmosphere, at low temperatures, and for the shortest possible time. It is best generated and used in situ or with minimal delay.
Applications in Drug Development
The ability to readily synthesize this compound opens the door to a vast chemical space for drug discovery.
-
Scaffold for Library Synthesis: By reacting it with a diverse collection of primary and secondary amines, large libraries of novel sulfonamides can be rapidly created for biological screening against various targets.
-
Covalent Warhead: The 2-sulfonylpyrimidine motif is a "tunable" warhead for covalent drug design. By modifying substituents on the pyrimidine ring, researchers can fine-tune the electrophilicity and, therefore, the reactivity towards a target cysteine residue, balancing potency with off-target effects.[3]
Section 6: Conclusion
This compound is a cornerstone intermediate for accessing a rich and biologically relevant area of chemical space. While its synthesis and handling require care due to its inherent reactivity and instability, the oxidative chlorination of 2-mercaptopyrimidine provides a reliable and scalable synthetic route. A thorough characterization using a combination of NMR, IR, and MS is essential to confirm its identity and ensure its suitability for subsequent transformations. The strategic importance of this building block in medicinal chemistry—from generating diverse sulfonamide libraries to designing highly specific covalent inhibitors—ensures that it will remain a compound of significant interest to researchers dedicated to the discovery of novel therapeutics.
References
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- Various Authors. Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles.
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Pyrimidine-2-sulfonyl Chloride: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine-2-sulfonyl Chloride
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a privileged structure in medicinal chemistry.[1][2] When functionalized as this compound, this heterocyclic compound is transformed into a highly reactive and versatile intermediate, pivotal for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, reactivity, and critical role in the development of novel therapeutics.
Core Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 220548-03-8 | [3] |
| Molecular Formula | C₄H₃ClN₂O₂S | [3] |
| IUPAC Name | This compound | [3] |
| Molecular Weight | 178.60 g/mol | [3] |
Predicted Physicochemical Properties:
| Property | Value | Source |
| Boiling Point | 372.9±25.0 °C | [4] |
| Density | 1.587±0.06 g/cm³ | [4] |
| pKa | -5.68±0.33 | [4] |
Synthesis and Mechanism: From Thiol to a Reactive Intermediate
The synthesis of heteroaryl sulfonyl chlorides, including this compound, is most commonly achieved through the oxidative chlorination of the corresponding thiol.[5] This transformation is crucial as it converts a relatively stable precursor into a highly electrophilic species, primed for nucleophilic attack.
The traditional method for this conversion often involves the use of chlorine gas in an aqueous acidic medium.[5] However, due to the hazardous nature of chlorine gas, alternative and safer methods have been developed. A notable and more convenient laboratory-scale synthesis utilizes sodium hypochlorite (bleach) as the oxidant in the presence of an acid.[5]
Causality in Experimental Design:
The choice of reagents and reaction conditions is dictated by the need to control the highly exothermic oxidation process while ensuring the formation and stability of the desired sulfonyl chloride.
-
Low Temperature: The reaction is conducted at sub-zero temperatures (-10 to -5 °C) to manage the exothermicity of the oxidation and to minimize the degradation of the often-unstable sulfonyl chloride product.[5]
-
Acidic Medium: The presence of hydrochloric acid is critical. It protonates the pyrimidine nitrogen atoms, increasing the compound's solubility in the aqueous phase and activating the thiol group for oxidation.
-
Biphasic System: The use of a biphasic system, such as dichloromethane and water, allows for the in-situ extraction of the formed sulfonyl chloride into the organic layer, protecting it from hydrolysis and other side reactions in the aqueous phase.
Experimental Workflow: Synthesis of this compound
The following is a representative protocol for the synthesis of a heteroaryl sulfonyl chloride, adapted for this compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A solution of 2-mercaptopyrimidine (1.0 eq) is prepared in a biphasic mixture of dichloromethane (CH₂Cl₂) and 1 M hydrochloric acid (HCl). The mixture is cooled to between -10 and -5 °C in an ice-salt or acetone/dry ice bath.
-
Oxidation: A pre-cooled solution of sodium hypochlorite (6% aqueous, ~3.3 eq) is added dropwise to the vigorously stirred reaction mixture, ensuring the internal temperature is maintained below -5 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting thiol.
-
Work-up: Upon completion, the organic layer is quickly separated, washed with cold brine, and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure at low temperature to yield the crude this compound. Due to its potential instability, it is often used immediately in the subsequent step without extensive purification.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides, which are a key functional group in a multitude of approved drugs.[6][7] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of a molecule, making it a critical pharmacophore.
The Sulfonamide Bond Formation: A Gateway to Bioactivity
The reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, readily yields the corresponding sulfonamide.
Caption: Reaction scheme for sulfonamide synthesis.
This reaction is fundamental to the synthesis of a wide range of therapeutic agents. While specific examples of marketed drugs directly using this compound are not readily found in publicly available literature, the pyrimidine sulfonamide core is a recurring motif in compounds targeting various diseases. The pyrimidine ring itself is found in numerous antivirals, anticancer agents, and antibacterials.[1][2] The addition of the sulfonamide linkage allows for the modulation of physicochemical properties and provides a vector for targeting specific biological macromolecules.
For instance, 2-sulfonylpyrimidine derivatives have been investigated as covalent inhibitors for proteins with reactive cysteine residues, highlighting their potential in targeted cancer therapy.[8]
Safety and Handling: A Self-Validating Protocol
As with all reactive chemical intermediates, proper handling of this compound is paramount. The following precautions should be taken:
-
Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: this compound and the hydrogen chloride gas evolved during its synthesis and subsequent reactions are corrosive. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Temperature Control: The synthesis is exothermic and requires careful temperature management to prevent runaway reactions and decomposition of the product.
A self-validating protocol for handling this compound involves:
-
Pre-reaction checks: Ensuring all equipment is dry and the cooling bath is at the correct temperature before starting the reaction.
-
In-process monitoring: Continuously monitoring the reaction temperature and the rate of addition of reagents.
-
Post-reaction quenching: Carefully quenching any unreacted reagents before work-up. For instance, excess oxidant can be quenched with a solution of sodium bisulfite.
Conclusion
This compound is a valuable and highly reactive intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis via the oxidative chlorination of 2-mercaptopyrimidine, while requiring careful control of reaction conditions, provides a direct route to this versatile building block. The ability to readily form sulfonamide linkages makes it an indispensable tool for medicinal chemists seeking to create new molecular entities with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional working in this dynamic field.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Parkin, K. L., & Cohen, S. M. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(14), 5363–5366. [Link]
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
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Talaat, R. M., & El-Sayed, W. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3166. [Link]
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A Technical Guide to the Spectroscopic Characterization of Pyrimidine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of a diverse range of sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, necessitates a thorough and precise analytical characterization to ensure the quality, purity, and structural integrity of the compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed in the elucidation of the molecular structure of this compound. We will delve into the theoretical underpinnings and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers by not only presenting expected spectral data but also by explaining the causal relationships between molecular structure and spectroscopic output, thereby enabling a more profound understanding of the analytical process.
Introduction: The Significance of this compound in Drug Discovery
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including many approved pharmaceuticals. The introduction of a sulfonyl chloride group at the 2-position of the pyrimidine ring provides a highly versatile chemical handle for the construction of novel molecular entities. The resulting sulfonamides are a privileged class of compounds in drug discovery, known for their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties.
Given its role as a critical precursor, the unambiguous identification and purity assessment of this compound are paramount. Spectroscopic methods are the cornerstone of this characterization, offering a non-destructive and highly informative means of confirming the compound's identity and detecting any potential impurities.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectroscopic data, it is essential to first consider the molecular structure of this compound.
Figure 1. Molecular Structure of this compound.
The molecule consists of a six-membered aromatic pyrimidine ring, which is substituted at the C2 position with a sulfonyl chloride group (-SO₂Cl). The key structural features that will be interrogated by spectroscopic methods are:
-
The Pyrimidine Ring Protons: The three non-equivalent aromatic protons (H4, H5, and H6).
-
The Pyrimidine Ring Carbons: The four distinct carbon atoms of the pyrimidine ring.
-
The Sulfonyl Chloride Group: The S=O and S-Cl bonds.
The following sections will detail how NMR, IR, and MS can be used to probe these features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide invaluable information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the chemical environment of the three aromatic protons on the pyrimidine ring. Due to the electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atoms in the ring, these protons are expected to be deshielded and resonate at relatively high chemical shifts (downfield).
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.8 | Triplet | J ≈ 5.0 |
| H-4, H-6 | ~8.9 - 9.2 | Doublet | J ≈ 5.0 |
Interpretation:
-
H-5: This proton is coupled to both H-4 and H-6, resulting in a triplet. It is expected to be the most upfield of the three aromatic protons.
-
H-4 and H-6: These two protons are chemically equivalent due to the symmetry of the molecule and will appear as a single doublet, being coupled to H-5. Their significant downfield shift is attributed to the deshielding effects of the adjacent nitrogen atoms and the sulfonyl chloride group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~125 - 130 |
| C-4, C-6 | ~155 - 160 |
| C-2 | ~165 - 170 |
Interpretation:
-
C-5: This carbon is expected to be the most upfield of the ring carbons.
-
C-4 and C-6: These equivalent carbons will appear as a single peak and are shifted downfield due to the adjacent nitrogen atoms.
-
C-2: This carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will be the most deshielded and appear furthest downfield.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are essential.[1]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Figure 2. General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[2] For this compound, the most characteristic absorption bands will be those associated with the sulfonyl chloride group.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |
| S-Cl Stretch | ~600 - 700 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aromatic C=N, C=C Stretch | ~1400 - 1600 | Medium-Strong |
Interpretation:
The presence of two strong absorption bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ is highly indicative of the sulfonyl chloride functional group.[2] The aromatic C-H and ring stretching vibrations will also be present, further confirming the presence of the pyrimidine ring.
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 178.6 g/mol .[1] In the mass spectrum, a molecular ion peak is expected at an m/z (mass-to-charge ratio) of 178.
-
Isotopic Pattern: Due to the natural abundance of the ³⁷Cl isotope, an (M+2)⁺ peak at m/z 180 with an intensity of approximately one-third of the molecular ion peak is expected. This isotopic signature is a key indicator of the presence of a chlorine atom.
-
Fragmentation: Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ (64 Da) or the cleavage of the S-Cl bond.
Interpretation:
The observation of the molecular ion peak with its characteristic chlorine isotopic pattern, along with logical fragmentation patterns, provides strong evidence for the identity of this compound.
Experimental Protocol for MS Data Acquisition
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
Instrument Parameters (for a typical ESI-MS system):
-
Ionization Mode: Positive or negative ion mode can be explored.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: 50-500 m/z.
Figure 3. General workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive and unambiguous characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed bonding framework of the molecule, IR spectroscopy confirms the presence of the key sulfonyl chloride functional group, and mass spectrometry verifies the molecular weight and elemental composition. By employing these methods in concert, researchers can confidently ascertain the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts. This guide provides the foundational knowledge and practical protocols to achieve this critical analytical objective.
References
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
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"mechanism of action of Pyrimidine-2-sulfonyl Chloride in organic reactions"
An In-Depth Technical Guide to the Mechanistic Action of Pyrimidine-2-sulfonyl Chloride in Organic Synthesis
Executive Summary
This compound is a versatile and highly reactive reagent in modern organic synthesis, distinguished by its dual mechanistic capabilities. The electron-deficient pyrimidine ring significantly enhances the electrophilicity of the sulfur center, making it a potent agent for the synthesis of sulfonamides and sulfonate esters via nucleophilic substitution. More critically, this electronic feature transforms the entire sulfonyl moiety into an exceptional leaving group (nucleofuge) in the context of nucleophilic aromatic substitution (SNAr) reactions. This latter characteristic has been expertly leveraged for the chemoselective S-arylation of cysteine residues in proteins, providing a powerful tool for drug development and chemical biology. This guide elucidates these core mechanisms, provides field-proven experimental insights, and presents the causal relationships that govern the reagent's reactivity and application.
Introduction to this compound
This compound (C₄H₃ClN₂O₂S) is a heterocyclic sulfonyl chloride featuring a highly electrophilic sulfur atom bonded to the C2 position of a pyrimidine ring.[1][2] The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is the cornerstone of its reactivity. This electronic pull inductively and mesomerically depletes electron density from the C2 position, which in turn strongly polarizes the S-C bond and enhances the electrophilicity of the sulfur atom far beyond that of simple aryl sulfonyl chlorides like tosyl chloride.[3] This heightened reactivity allows for efficient reactions under mild conditions and enables unique reaction pathways not readily accessible with other sulfonylating agents.
Core Mechanistic Pathways
The utility of this compound stems from two distinct, competing, yet context-dependent, mechanistic pathways. The choice of nucleophile and reaction conditions dictates whether the reagent acts as a classic sulfonylating agent or as an arylating agent where the sulfonyl group is expelled.
Pathway A: Nucleophilic Substitution at the Sulfur Center
This is the canonical reaction pathway for sulfonyl chlorides, involving the attack of a nucleophile on the electrophilic sulfur atom, with the chloride ion serving as the leaving group.[3]
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of pyrimidine-2-sulfonamides.[4][5] These motifs are prevalent in medicinal chemistry.[6]
Causality in the Mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Proton Transfer & Elimination: The reaction requires a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) generated in situ. This is critical for two reasons: it prevents the protonation and deactivation of the starting amine nucleophile, and it drives the reaction to completion by consuming a product. The base abstracts a proton from the nitrogen, leading to the collapse of the intermediate and elimination of the chloride ion to form the stable S-N bond.[5]
Alcohols react with this compound in a mechanistically analogous fashion to amines to form sulfonate esters. This reaction is of paramount importance as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (a "pymsylate" sulfonate, -OSO₂Pyr), facilitating subsequent nucleophilic substitution or elimination reactions.[7]
Causality in the Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center. As with sulfonamide synthesis, a base is essential to deprotonate the resulting oxonium ion intermediate, preventing side reactions and driving the equilibrium towards the product.[8] The choice of a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine is crucial to avoid competitive attack of the base on the sulfonyl chloride.
Pathway B: The Sulfonyl Group as a Nucleofuge in SNAr Reactions
In a mechanistically distinct pathway, the entire sulfonyl group functions as an excellent leaving group (nucleofuge) in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reactivity is particularly pronounced with soft nucleophiles, such as thiolates, and has been masterfully applied in the field of bioconjugation.
2-Sulfonylpyrimidines are superior reagents for the mild and chemoselective S-arylation of cysteine residues in proteins.[9] In this context, the sulfonyl group is a significantly better leaving group than halides (e.g., Cl, F) under the same conditions.
Causality in the Mechanism:
-
Nucleophilic Attack at Carbon: The deprotonated cysteine side chain (thiolate anion, -S⁻) acts as a potent nucleophile. It attacks the electron-deficient C2 carbon of the pyrimidine ring, not the sulfur atom.
-
Meisenheimer Intermediate: This attack breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Rearomatization and Expulsion: The ring rearomatizes by expelling the most stable leaving group. The pyrimidine-2-sulfinate anion is an excellent leaving group due to the stability of the anion, which is resonance-delocalized over the two oxygen atoms and further stabilized by the electron-withdrawing pyrimidine ring. This step is typically the rate-determining step. This results in a stable thioether linkage between the cysteine residue and the pyrimidine ring.[9]
The reactivity of 2-sulfonylpyrimidines in SNAr reactions can be precisely tuned over several orders of magnitude by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyrimidine ring. EWGs (e.g., -CF₃, -NO₂) accelerate the reaction by further stabilizing the Meisenheimer intermediate, while EDGs (e.g., -NH₂, -OMe) have the opposite effect.[9] This predictable modulation of reactivity is a significant advantage in designing targeted covalent inhibitors and bioconjugation reagents.
Practical Applications & Experimental Protocols
The following protocols are illustrative and represent self-validating systems for the synthesis of sulfonamides and the activation of alcohols.
Protocol: Synthesis of a Pyrimidine-2-sulfonamide
This protocol describes the reaction of this compound with a representative primary amine, benzylamine, in the presence of pyridine as a base.
Workflow Overview
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol: Activation of a Primary Alcohol (Sulfonylation)
This protocol details the conversion of a primary alcohol, such as 1-octanol, into its corresponding pyrimidine-2-sulfonate ester.[8][10]
Step-by-Step Methodology:
-
Reactant Preparation: To a stirred solution of 1-octanol (1.0 eq) and triethylamine (NEt₃, 2.0 eq) in anhydrous DCM at -10°C (ice/salt bath), add this compound (1.5 eq) portion-wise, ensuring the internal temperature remains below 0°C.
-
Reaction: Stir the mixture at 0°C for 2 hours. Monitor the disappearance of the alcohol by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with DCM.
-
Washing: Wash the combined organic extracts with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude sulfonate ester, which can often be used in the next step without further purification.
Comparative Analysis (Data Summary)
The rate of S-arylation of a model thiol (glutathione, GSH) is highly dependent on the electronic properties of the pyrimidine ring. The data below, adapted from structure-reactivity studies, illustrates the tunability of the reaction.[9]
| Compound (Substituent at C4/C6) | Rate Constant (k) at pH 7.0 [M⁻¹s⁻¹] | Relative Reactivity (vs. 4q) |
| 4q (H, H) | ~0.012 | 1x |
| 4l (CF₃, H) | ~21 | ~1750x |
| 4-series (EDG, e.g., -OMe) | < 0.01 | < 1x |
| 1q (2-chloro pyrimidine) | No observable reaction | N/A |
| 13 (2-methylthio pyrimidine) | No observable reaction | N/A |
This table clearly demonstrates the superior reactivity imparted by the sulfonyl leaving group compared to chloro or methylthio groups and the dramatic rate acceleration achieved with an electron-withdrawing group (-CF₃).[9]
Conclusion
This compound is a uniquely versatile reagent whose mechanism of action is dictated by the nature of the nucleophile. For hard nucleophiles like amines and alcohols, it undergoes classic nucleophilic substitution at the sulfur center to efficiently generate sulfonamides and sulfonate esters. For soft nucleophiles like thiolates, it participates in a mechanistically distinct SNAr reaction where the pyrimidine ring acts as the electrophilic site and the sulfonyl moiety serves as a superior leaving group. This dual reactivity, combined with the predictable, tunable nature of the SNAr pathway, establishes this compound and its derivatives as indispensable tools in both traditional organic synthesis and the precise chemical modification of biological macromolecules.
References
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Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers . ResearchGate. Available at: [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation . ACS Publications. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . SpringerLink. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis . Royal Society of Chemistry. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. Available at: [Link]
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This compound | C4H3ClN2O2S | CID 11528448 . PubChem. Available at: [Link]
-
CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY . SlideShare. Available at: [Link]
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Commonly Used Coupling Reagents in Peptide Synthesis . DilunBio. Available at: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. Available at: [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 . ResearchGate. Available at: [Link]
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NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides . ResearchGate. Available at: [Link]
- Peptide synthesis with sulfonyl protecting groups. Google Patents.
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The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis . Medium. Available at: [Link]
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Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. Available at: [Link]
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Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. Available at: [Link]
- Sulfonylation of alcohol. Google Patents.
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Sulfonate synthesis by sulfonylation (tosylation) . Organic Chemistry Portal. Available at: [Link]
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Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides . YouTube. Available at: [Link]
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Introduction: The Pyrimidine-2-sulfonyl Chloride Moiety as a Potent Electrophile
An In-depth Technical Guide to the Reactivity of Pyrimidine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic sulfonyl halide featuring a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms.[1] The presence of the highly electron-withdrawing sulfonyl chloride group at the C2 position, flanked by two nitrogen atoms, renders this position exceptionally electrophilic and susceptible to nucleophilic attack. This heightened reactivity makes this compound and its derivatives powerful reagents in organic synthesis, particularly in the construction of sulfonamide linkages, a motif frequently found in a wide array of biologically active compounds and pharmaceuticals.[2] Understanding the nuanced reactivity of this compound is paramount for its effective utilization in medicinal chemistry and drug discovery campaigns. This guide provides a comprehensive overview of its synthesis, stability, and reactivity profile, supported by mechanistic insights and practical experimental protocols.
Synthesis, Stability, and Handling
Synthesis of this compound
While numerous methods exist for the synthesis of aryl sulfonyl chlorides, a common and effective laboratory-scale preparation for heteroaromatic sulfonyl chlorides involves the oxidation of a corresponding sulfinate salt.[3] An analogous procedure, successfully employed for the synthesis of pyridine-2-sulfonyl chloride, can be adapted for the pyrimidine counterpart.[4] This method involves the treatment of a sodium pyrimidine-2-sulfinate precursor with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in an inert solvent like dichloromethane.
Stability and Handling Considerations: A Word of Caution
A critical aspect of working with heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl group at an alpha-position to a heteroatom (like the C2 position in pyrimidine), is their potential instability.[5] These compounds can be prone to decomposition via formal extrusion of sulfur dioxide (SO₂). This degradation pathway is often facilitated by the presence of the ring nitrogens.
Consequently, this compound is often generated in situ and used immediately in the subsequent reaction without isolation.[4] If isolation is necessary, it should be performed rapidly under anhydrous conditions, and the compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (N₂ or Ar) and used promptly. Researchers should be aware that prolonged storage can lead to diminished reactivity and the formation of byproducts.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The sulfonyl chloride group acts as an excellent leaving group, far superior to corresponding halides (e.g., 2-chloropyrimidine) or methylthio ethers.[6]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, followed by the departure of the sulfonate group.
Key Transformations and Applications
The Premier Application: Sulfonamide Synthesis
The reaction between a sulfonyl chloride and an amine is the most established and reliable method for forming a sulfonamide bond.[2] this compound readily reacts with a wide variety of primary and secondary amines to furnish the corresponding pyrimidine-2-sulfonamides. These reactions are typically fast and high-yielding.
The choice of base is crucial for ensuring the reaction proceeds efficiently. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is commonly used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
| Nucleophile Class | Typical Conditions | Base | Approx. Yield | Reference |
| Primary Amines | DCM or THF, 0°C to RT | Pyridine or TEA | 80-95% | [4][7] |
| Secondary Amines | DCM or THF, RT | Pyridine or TEA | 75-90% | [8] |
| Anilines (Weakly Nucleophilic) | DCM or ACN, RT to 40°C | Pyridine or DMAP | 60-85% | [8] |
| Thiols (e.g., Cysteine) | aq. Buffer, pH 6.5-7.0, RT | None (Thiolate) | >90% | [6] |
| Alcohols | DCM, RT | Stronger Base (e.g., NaH) | Variable | [2][9] |
Table 1: Representative Reaction Conditions for this compound with Various Nucleophiles.
Detailed Experimental Protocol: Synthesis of N-benzyl-pyrimidine-2-sulfonamide
This protocol describes a representative procedure for the synthesis of a sulfonamide from this compound, which is generated in situ.
Materials:
-
Sodium pyrimidine-2-sulfinate
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In situ Generation of Sulfonyl Chloride: To a stirred suspension of sodium pyrimidine-2-sulfinate (1.0 eq) in anhydrous DCM under an argon atmosphere, add NCS (1.0 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1 hour. The progress can be monitored by TLC (thin-layer chromatography) for the consumption of the starting material.
-
Upon completion, filter the mixture through a short plug of Celite® to remove the succinimide byproduct. The filtrate contains the crude this compound.
-
Sulfonamide Formation: Cool the filtrate to 0°C in an ice bath.
-
To this cold solution, add anhydrous pyridine (3.0 eq) followed by the dropwise addition of benzylamine (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.[4]
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-pyrimidine-2-sulfonamide.
Structure-Reactivity Relationships
The reactivity of the pyrimidine sulfonyl chloride can be finely tuned by introducing substituents on the pyrimidine ring.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents like -CF₃ or -NO₂ at the C4 or C5 positions increase the electrophilicity of the C2 carbon, leading to a significant acceleration in the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs): Conversely, groups like -NH₂ or -OCH₃ decrease the electrophilicity of the C2 carbon, slowing down the reaction rate.
This tunability is a powerful tool in drug design, allowing for the modulation of a compound's covalent binding affinity and selectivity.[6]
In polysubstituted pyrimidines, regioselectivity becomes a key consideration. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the outcome of the reaction with amines is highly dependent on the nature of the nucleophile and the reaction conditions.[8] While the C4 position is generally more susceptible to nucleophilic attack than C2 in 2,4-dihalopyrimidines, the exceptional leaving group ability of the sulfonyl group at C2 complicates this picture.[10] Careful selection of bases and nucleophiles can allow for the selective displacement of either the C4-chloride or the C2-sulfonyl group, highlighting the importance of empirical optimization in complex systems.[8]
Conclusion
This compound is a highly reactive and versatile building block in modern organic and medicinal chemistry. Its pronounced electrophilicity, driven by the potent sulfonyl chloride leaving group and the electron-deficient nature of the pyrimidine ring, enables rapid and efficient formation of sulfonamides and other derivatives through SNAr reactions. While its inherent instability necessitates careful handling and often in situ generation, a thorough understanding of its reactivity profile allows chemists to harness its power for the synthesis of complex molecules, including novel drug candidates and chemical probes. The ability to modulate its reactivity through substituent effects further solidifies its status as a valuable tool for drug development professionals.
References
-
Bar-Nir, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
-
Bar-Nir, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18401-18406. [Link]
-
ResearchGate. (2018). Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. Retrieved from [Link]
-
Gabizon, R., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(15), 7195-7204. [Link]
- Google Patents. (1946). US2410793A - Sulfonamido pyrimidines.
-
ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ChemRxiv. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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An In-depth Technical Guide to Understanding the Electrophilicity of the Sulfonyl Chloride Group
Introduction
The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its versatile reactivity and widespread applications in medicinal chemistry, materials science, and beyond.[1][2] Its utility is fundamentally rooted in the pronounced electrophilicity of the sulfur atom, which makes it a prime target for a diverse array of nucleophiles.[3] This guide provides an in-depth exploration of the electronic structure, reactivity, and strategic manipulation of the sulfonyl chloride group, tailored for researchers, scientists, and drug development professionals. By delving into the mechanistic underpinnings and practical applications of sulfonyl chloride chemistry, we aim to equip scientists with the knowledge to harness the full potential of this powerful functional group. From the synthesis of life-saving sulfonamide drugs to its role as a robust protecting group, a thorough understanding of the electrophilicity of sulfonyl chlorides is indispensable for innovation in chemical synthesis.[4]
I. The Electronic Architecture of the Sulfonyl Chloride Group: The Heart of its Electrophilicity
The remarkable reactivity of the sulfonyl chloride group is a direct consequence of its electronic structure. The central sulfur atom is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms and single-bonded to an electronegative chlorine atom.[3][5] This arrangement creates a significant electron deficiency on the sulfur atom, rendering it highly electrophilic.
Several key factors contribute to this pronounced electrophilicity:
-
Inductive Effects: The strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom pull electron density away from the sulfur atom.[5] This creates a substantial partial positive charge (δ+) on the sulfur, making it highly susceptible to nucleophilic attack.
-
Resonance Stabilization of the Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, in part due to the stability of the resulting sulfonyl group. The negative charge on the departing chloride is not significantly destabilized by the remaining sulfonyl moiety.
-
d-Orbital Participation: While a topic of ongoing discussion, the potential involvement of sulfur's d-orbitals in bonding can contribute to the delocalization of electron density and further enhance the electrophilic character of the sulfur atom.
This inherent electrophilicity makes sulfonyl chlorides highly reactive towards a broad spectrum of nucleophiles, including alcohols, amines, thiols, and carbanions.[4]
Visualizing the Electronic Landscape
Caption: Electronic structure of a sulfonyl chloride, highlighting the electrophilic sulfur center.
II. Factors Influencing the Electrophilicity and Reactivity of Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is not static; it can be finely tuned by altering the electronic and steric environment around the sulfonyl group. This modulation is a critical aspect of designing synthetic routes and achieving desired selectivity.
A. Electronic Effects: The Hammett Relationship in Action
The electronic nature of the substituent (R) attached to the sulfonyl group has a profound impact on its electrophilicity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, while electron-donating groups (EDGs) diminish it.[6]
This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ):
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
For reactions of sulfonyl chlorides with nucleophiles, a positive ρ value is typically observed, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction.[7][8]
Table 1: Influence of Aromatic Substituents on the Reactivity of Benzenesulfonyl Chlorides
| Substituent (para-) | Hammett Constant (σp) | Relative Rate of Reaction with Aniline |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Faster |
| -NO₂ | +0.78 | Significantly Faster |
Note: This table provides a qualitative representation of the trend. Actual relative rates can be found in kinetic studies.[7][9]
The powerful electron-withdrawing nature of the nitro group (-NO₂), for instance, significantly enhances the electrophilicity of the sulfonyl chloride group through both inductive and resonance effects, leading to faster reaction rates.[5]
B. Steric Hindrance
The steric bulk of both the substituent on the sulfonyl chloride and the attacking nucleophile can influence the reaction rate. Large, bulky groups can hinder the approach of the nucleophile to the electrophilic sulfur center, thereby slowing down the reaction.
However, in some cases, ortho-alkyl groups on an arenesulfonyl chloride have been observed to counterintuitively accelerate nucleophilic substitution.[10] This has been attributed to the relief of steric congestion in the transition state.[10]
III. Mechanistic Pathways of Nucleophilic Substitution
The reaction of a sulfonyl chloride with a nucleophile generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are often considered: a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism.[3] The operative mechanism can depend on the nature of the reactants, solvent, and reaction conditions.
A. Concerted Sₙ2-like Mechanism
In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, trigonal bipyramidal transition state.
Caption: Concerted Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride.
B. Stepwise Addition-Elimination Mechanism
This mechanism involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then expels the chloride leaving group in a subsequent step to yield the final product.
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- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing Pyrimidine-2-sulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3] The strategic hybridization of the sulfonamide moiety with heterocyclic scaffolds, such as pyrimidine, has emerged as a highly promising approach for generating novel drug candidates with enhanced biological activity, particularly in oncology.[1][4] Pyrimidine-2-sulfonyl chloride is a key reagent in this endeavor, offering a reactive electrophilic sulfur center activated by the electron-deficient pyrimidine ring. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides using this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols for both conventional and microwave-assisted synthesis, and discuss critical parameters for successful execution and product characterization.
Introduction: The Power of the Pyrimidine-Sulfonamide Scaffold
The pyrimidine ring is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[5] When combined with the sulfonamide group—a well-established bioisostere for amides and carboxylic acids with improved metabolic stability and pharmacokinetic properties—the resulting pyrimidine-sulfonamide hybrids exhibit a broad spectrum of biological activities.[2][4] These hybrids have shown significant potential as anticancer, antibacterial, and antiviral agents.[1][6][7]
This compound (C₄H₃ClN₂O₂S, CAS 220548-03-8) serves as a highly valuable building block for accessing these hybrid molecules.[8][9][10] The electron-withdrawing nature of the diazine ring system enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by primary and secondary amines. This heightened reactivity allows for efficient sulfonamide bond formation under mild conditions.[11][12]
This guide explains the causality behind the experimental choices, ensuring that researchers can not only follow the protocols but also adapt them for novel substrates and desired outcomes.
Reaction Mechanism and Scientific Rationale
The synthesis of a sulfonamide from this compound and an amine is a classic nucleophilic substitution reaction.[13] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting positively charged sulfonamide and the hydrogen chloride (HCl) generated in situ.[13]
The diagram below, generated using DOT language, illustrates this fundamental pathway.
Caption: General reaction mechanism for sulfonamide synthesis.
Causality Behind Experimental Choices:
-
Anhydrous Solvents (DCM, Acetonitrile): Sulfonyl chlorides are highly reactive towards water, which can hydrolyze them back to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide. Using anhydrous (dry) solvents is critical to prevent this side reaction.
-
Base (Pyridine, Triethylamine): The reaction generates one equivalent of HCl.[13] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is added to scavenge this HCl, driving the reaction to completion. Pyridine is often a good choice as it can also act as a nucleophilic catalyst.
-
Controlled Temperature (0 °C to Room Temp): The reaction is exothermic. Adding the sulfonyl chloride slowly at a reduced temperature (0 °C) helps to control the reaction rate, prevent the formation of side products, and ensure safety. Allowing the reaction to slowly warm to room temperature provides the necessary energy for the reaction to proceed to completion.[13]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Safety is paramount: always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Conventional Synthesis at Room Temperature
This method is reliable and suitable for a wide range of primary and secondary amines.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[13]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel. Rationale: This slow addition helps to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexanes. The disappearance of the starting amine spot indicates reaction completion.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[13]
Protocol 2: Microwave-Assisted Rapid Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time, often leading to cleaner reactions and higher yields.[14][15]
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.0 eq)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq). Note: For solid amines, a minimal amount of a high-boiling point, microwave-transparent solvent like DMF or DMSO can be added, but a solvent-free reaction is often preferred.[15]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-20 minutes. Caution: Always follow the safety guidelines for your specific microwave reactor.
-
Workup: After cooling the vessel to room temperature, treat the reaction mixture with n-hexane and allow it to stand.[13]
-
Purification: The resulting crystals can often be collected by filtration, washed with cold n-hexane, and dried to yield the final product. If necessary, further purification can be achieved by column chromatography as described in Protocol 1.[13]
The workflow for these protocols can be visualized as follows:
Caption: Experimental workflow for sulfonamide synthesis.
Data Summary and Characterization
The choice of amine and reaction conditions will influence the yield and purity of the final product. The following table provides a generalized summary for planning experiments.
| Amine Type | Base | Solvent | Method | Typical Time | Expected Yield |
| Primary Aliphatic | Pyridine/TEA | DCM | Conventional | 4-8 h | 85-95% |
| Primary Aromatic | Pyridine | DCM/CH₃CN | Conventional | 12-18 h | 70-85% |
| Secondary Aliphatic | TEA | DCM | Conventional | 6-12 h | 80-90% |
| Primary/Secondary | None | Solvent-Free | Microwave | 5-15 min | 88-98% |
Product Characterization: The identity and purity of the synthesized pyrimidine sulfonamides should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure, showing characteristic shifts for the pyrimidine ring protons and the protons/carbons of the amine substituent.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic stretching bands for the SO₂ group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[16] The N-H stretch (for products from primary amines) will appear around 3300-3200 cm⁻¹.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
Trustworthiness and Validation
The protocols described are based on well-established chemical principles of sulfonamide synthesis.[13][17] The trustworthiness of these procedures is ensured by:
-
In-process Controls: The use of TLC allows for real-time monitoring of the reaction, ensuring it is proceeding as expected and has gone to completion before initiating workup.
-
Orthogonal Purification: The combination of an aqueous workup to remove ionic impurities followed by chromatography or recrystallization to remove organic byproducts ensures high purity of the final compound.
-
Definitive Characterization: The final product is unequivocally identified by a suite of spectroscopic methods (NMR, MS, IR), confirming that the target molecule has been synthesized.
By following these guidelines, researchers can confidently and efficiently synthesize novel pyrimidine sulfonamide derivatives for further investigation in drug discovery and development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Taylor & Francis Online. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(9).
- National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- National Center for Biotechnology Information. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
- PubChem. (n.d.). This compound.
- ResearchGate. (2023, May 8). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
- ChemicalBook. (n.d.). This compound CAS#: 220548-03-8.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ChemicalBook. (n.d.). This compound | 220548-03-8.
- EvitaChem. (n.d.). Buy this compound (EVT-415435) | 220548-03-8.
- Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-219.
- ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- ACS Publications. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
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Application Notes and Protocols: The Strategic Use of Pyrimidine-2-sulfonyl Chloride in Medicinal Chemistry for Drug Discovery
Introduction: The Pyrimidine Scaffold and the Power of the Sulfonamide Linkage
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its importance stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets, often enhancing pharmacokinetic and pharmacodynamic properties.[2] Pyrimidine derivatives have demonstrated a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4]
The sulfonamide functional group (-SO₂NR₂) is another cornerstone of drug design. It is a hydrolytically stable moiety capable of engaging in multiple hydrogen bonding interactions, making it an effective pharmacophore for targeting a wide array of enzymes and receptors.[5] The strategic combination of these two powerful pharmacophores, through the use of versatile building blocks like Pyrimidine-2-sulfonyl Chloride, offers a robust platform for the rapid generation of diverse compound libraries, accelerating the drug discovery process.
This compound is a highly reactive intermediate that allows for the facile introduction of the pyrimidine-2-sulfonamide moiety onto various molecular scaffolds. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide bonds.[6] This application note provides a comprehensive guide for researchers, detailing the synthesis of this compound and its subsequent application in the preparation of diverse pyrimidine-2-sulfonamides for drug discovery campaigns.
Core Concepts: Reaction Mechanisms and Strategic Considerations
The primary application of this compound in medicinal chemistry is the synthesis of pyrimidine-2-sulfonamides. This is typically achieved through a nucleophilic substitution reaction at the sulfur atom.
Mechanism of Sulfonamide Formation
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism of Pyrimidine-2-sulfonamide formation.
Experimental Workflow Overview
A typical workflow for the synthesis of a library of pyrimidine-2-sulfonamides involves a two-stage process: the preparation of the key this compound intermediate, followed by its parallel reaction with a diverse set of amines.
Caption: High-level workflow for pyrimidine-2-sulfonamide library synthesis.
Detailed Experimental Protocols
Safety Precaution: Work with sulfonyl chlorides should be conducted in a well-ventilated fume hood. This compound is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound from 2-Mercaptopyrimidine
This protocol is adapted from established methods for the synthesis of heteroaryl sulfonyl chlorides from their corresponding thiols using oxidative chlorination.[7]
Materials:
-
2-Mercaptopyrimidine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hypochlorite (bleach), aqueous solution (e.g., 6%)
-
Sodium thiosulfate (Na₂S₂O₃), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine (saturated NaCl solution), aqueous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ice-acetone or ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend 2-mercaptopyrimidine (1.0 eq) in a mixture of dichloromethane and 1M hydrochloric acid.
-
Cool the mixture to between -10 °C and -5 °C using an ice-salt bath.
-
Slowly add cold (0-5 °C) aqueous sodium hypochlorite solution (3.3 - 3.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed -5 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
-
Quench the reaction by adding 1M sodium thiosulfate solution to consume any excess oxidant.
-
Transfer the mixture to a pre-cooled separatory funnel.
-
Quickly separate the organic (DCM) layer.
-
Wash the organic layer sequentially with pre-cooled saturated sodium bicarbonate solution and pre-cooled brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<10 °C) to yield this compound as a crude product, which can often be used directly in the next step.
Characterization (Expected):
-
Appearance: Pale yellow solid or oil.
-
¹H NMR (CDCl₃): Expect signals corresponding to the pyrimidine protons. For example, δ ~7.4 (t, 1H), ~8.8 (d, 2H).
-
Note: this compound can be unstable and is often best generated and used in situ or used immediately after isolation.
Protocol 2: General Procedure for the Synthesis of Pyrimidine-2-sulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (primary or secondary) (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine (Et₃N)) (1.5 - 2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine (saturated NaCl solution), aqueous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.1 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the base (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
If using freshly prepared this compound in solution, add it dropwise to the amine solution at 0 °C. If using isolated this compound, dissolve it in a minimal amount of the anhydrous solvent and add it dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired pyrimidine-2-sulfonamide.
Characterization:
-
LC-MS: Confirm the molecular weight of the product.
-
¹H and ¹³C NMR: Confirm the structure of the synthesized compound.
-
HRMS: Obtain an exact mass for confirmation of the elemental composition.
Application Data: Representative Examples
The following table summarizes representative examples of pyrimidine-2-sulfonamides that can be synthesized using the protocols described above, highlighting the versatility of this compound in accessing a range of chemical functionalities.
| Entry | Amine Nucleophile | Product Structure | Expected Biological Activity Area |
| 1 | Aniline | Anticancer, Kinase Inhibition | |
| 2 | Morpholine | CNS, Antimicrobial | |
| 3 | Benzylamine | Antiviral, Anti-inflammatory | |
| 4 | L-Proline methyl ester | Protease Inhibition, Chiral Probes |
(Note: The images in the table are for illustrative purposes only.)
Troubleshooting and Expert Insights
-
Low Yield of Sulfonyl Chloride: The oxidative chlorination is highly exothermic and temperature-sensitive. Ensure strict temperature control to prevent degradation of the product. Using fresh, high-quality sodium hypochlorite is also critical.
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere to prevent hydrolysis back to the sulfonic acid.
-
Sluggish Sulfonamide Formation: For less nucleophilic amines (e.g., electron-deficient anilines), heating the reaction mixture (e.g., to 40-60 °C in DMF) may be necessary. A stronger, non-nucleophilic base like DBU could also be considered.
-
Purification Challenges: The polarity of sulfonamides can vary greatly. A systematic approach to TLC solvent system screening is recommended to find optimal conditions for chromatographic purification. In some cases, reverse-phase HPLC may be required.
Conclusion
This compound is a valuable and highly reactive building block for medicinal chemists. The protocols and insights provided in this document offer a solid foundation for its synthesis and application in the creation of diverse pyrimidine-2-sulfonamide libraries. The straightforward nature of the sulfonamide coupling reaction, combined with the privileged nature of the pyrimidine scaffold, makes this an attractive strategy for hit generation and lead optimization in modern drug discovery programs.
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
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Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]
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A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ACS Publications. Available at: [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
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Application Notes & Protocols: Pyrimidine-2-sulfonyl Chloride as a Reagent for Amine Derivatization
Introduction: The Strategic Advantage of the Pyrimidine Moiety in Amine Analysis and Drug Discovery
In the landscape of chemical analysis and drug development, the precise characterization and modification of primary and secondary amines are of paramount importance. Many amine-containing molecules, from endogenous metabolites to novel pharmaceutical candidates, lack the intrinsic physicochemical properties required for sensitive detection or optimal biological activity. Chemical derivatization serves as a powerful strategy to overcome these limitations.[1][2] Pyrimidine-2-sulfonyl chloride has emerged as a versatile reagent for this purpose, offering a unique combination of reactivity and functionality.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a fundamental component of nucleic acids and a privileged structure in a vast array of therapeutic agents, including anticancer and anti-infective drugs.[3][4] Its incorporation into a derivatizing agent is not merely incidental; the pyrimidine ring can impart favorable properties to the target amine, such as enhanced detectability, altered solubility, and the potential for specific biological interactions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for amine derivatization, detailing the underlying chemical principles, robust experimental protocols, and diverse applications.
Mechanism of Derivatization: A Nucleophilic Substitution Approach
The derivatization of amines with this compound proceeds via a well-established nucleophilic acyl substitution-type reaction at the sulfur atom. The sulfonyl chloride group is highly electrophilic, making the sulfur atom susceptible to attack by the lone pair of electrons on the nitrogen of the amine.[5][6]
The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles: it deprotonates the amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the stable pyrimidine-2-sulfonamide product.[5][7]
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Application Notes and Protocol for the Synthesis of N-Substituted Pyrimidine-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine-Sulfonamide Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including antiviral and anticancer agents.[1] Similarly, the sulfonamide functional group (-SO₂NR₂) is a privileged scaffold, renowned for conferring a range of pharmacological properties, most notably antibacterial activity. The strategic hybridization of these two pharmacophores into a single molecular entity—the pyrimidine-sulfonamide—has emerged as a powerful approach in modern drug discovery.[2] These hybrid molecules can engage with multiple biological targets, offering the potential for enhanced potency and novel mechanisms of action, particularly in oncology.[2][3]
The reaction of pyrimidine-2-sulfonyl chloride with primary amines is a robust and fundamental transformation for accessing this valuable chemical space. It provides a direct and versatile route to a diverse library of N-substituted pyrimidine-2-sulfonamides, making it an indispensable tool for lead generation and optimization in drug development programs. This document provides a detailed protocol for this reaction, grounded in established chemical principles and supplemented with practical insights for successful execution.
Reaction Principle and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a classical nucleophilic acyl substitution mechanism at the sulfur atom.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the this compound. This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base.[4]
The presence of a non-nucleophilic base is critical. It neutralizes the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting primary amine, converting it into an ammonium salt. This salt is no longer nucleophilic, which would effectively halt the reaction.
Experimental Protocol
This protocol provides a general method for the reaction of this compound with a representative primary amine. Reagent quantities can be adjusted based on the specific molecular weights of the substrates used.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask |
| Primary amine (aliphatic or aromatic) | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Anhydrous Triethylamine (Et₃N) or Pyridine | Separatory funnel |
| Deionized Water | Rotary evaporator |
| 1M Hydrochloric Acid (HCl) | Thin Layer Chromatography (TLC) plates |
| Saturated Sodium Bicarbonate (NaHCO₃) | Silica gel for column chromatography |
| Brine (saturated NaCl solution) | Standard glassware and consumables |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The volume of DCM should be sufficient to ensure complete dissolution and effective stirring.
-
Add anhydrous triethylamine (1.5 - 2.0 eq) to the solution. The excess base ensures complete neutralization of the HCl byproduct.[4]
-
-
Addition of Sulfonyl Chloride:
-
Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the initial exotherm of the reaction and minimize potential side reactions.
-
In a separate flask, dissolve this compound (1.1 - 1.2 eq) in anhydrous DCM. A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable primary amine.
-
Slowly add the this compound solution to the cooled, stirring amine solution dropwise over a period of 15-30 minutes.[4] Rationale: this compound is highly reactive and moisture-sensitive. A slow, controlled addition prevents a rapid temperature increase and ensures a homogenous reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting materials from the product. The disappearance of the limiting reagent (typically the primary amine) indicates reaction completion.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers. Wash successively with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude N-substituted pyrimidine-2-sulfonamide can be purified by flash column chromatography on silica gel.[3][4] An appropriate eluent system, determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes), should be used.[3]
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
-
Workflow and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A generalized workflow for the synthesis of N-substituted pyrimidine-2-sulfonamides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive this compound (hydrolyzed).2. Insufficient base.3. Low reactivity of the primary amine. | 1. Use freshly prepared or properly stored sulfonyl chloride under anhydrous conditions.2. Ensure at least 1.5 equivalents of base are used.3. Increase reaction temperature or use a more forcing solvent like DMF (use with caution). |
| Multiple Products | 1. Reaction of product with starting material.2. Side reactions due to excess heat.3. Impure starting materials. | 1. Ensure slow, controlled addition of the sulfonyl chloride.2. Maintain the initial reaction temperature at 0 °C.3. Verify the purity of starting materials before use. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking. |
| Poor Yield after Purification | 1. Product loss on the silica gel column.2. Incomplete reaction. | 1. Deactivate the silica gel with a small percentage of triethylamine in the eluent if the product is basic.2. Allow the reaction to run for a longer duration. |
Safety Precautions
-
This compound is a reactive and moisture-sensitive compound. It is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Triethylamine and Pyridine are corrosive and have strong odors. Handle with care in a fume hood.
-
The reaction should be performed under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.
Conclusion
The synthesis of N-substituted pyrimidine-2-sulfonamides via the reaction of this compound with primary amines is a highly reliable and versatile method. By carefully controlling reaction parameters such as temperature, stoichiometry, and moisture, researchers can efficiently generate a wide array of derivatives for biological screening. The protocol and insights provided herein serve as a comprehensive guide for scientists engaged in medicinal chemistry and drug discovery, facilitating the exploration of this important class of molecules.
References
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Taylor & Francis Online. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Center for Biotechnology Information. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications. [Link]
-
Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. (2017). PubMed. [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry. [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. (2008). Organic Chemistry Portal. [Link]
-
Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. (2023). Semantic Scholar. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Center for Biotechnology Information. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]
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The Pivotal Role of Pyrimidine-2-sulfonyl Chloride in Modern Agrochemical Synthesis: A Detailed Guide
Introduction: The Strategic Importance of the Pyrimidine Scaffold and the Versatility of the Sulfonyl Chloride Functional Group
The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including several highly effective agrochemicals.[1][2] Its presence is often associated with high efficacy and broad-spectrum activity, making it a "privileged scaffold" in the design and discovery of new pesticides.[1][2] When functionalized with a sulfonyl chloride group at the 2-position, the resulting Pyrimidine-2-sulfonyl Chloride becomes a highly versatile and reactive intermediate, unlocking a diverse range of synthetic possibilities for creating novel herbicides, fungicides, and insecticides.
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for utilizing this powerful building block.
PART 1: The Central Role of this compound in Herbicide Synthesis: The Gateway to Sulfonylureas
The most prominent application of this compound in agrochemicals is in the synthesis of sulfonylurea herbicides.[1] This class of herbicides is renowned for its high potency, low application rates, and excellent crop selectivity.[2] They act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants, but not in animals.
The Core Reaction: Sulfonamide Bridge Formation
The key synthetic transformation involving this compound in the synthesis of sulfonylurea herbicides is the formation of a sulfonamide bridge. This is typically achieved by reacting the sulfonyl chloride with a suitable amine-containing heterocyclic or aromatic moiety.
General Reaction Workflow for Sulfonylurea Herbicide Synthesis
Caption: Generalized synthetic workflow for sulfonylurea herbicides.
Application Example 1: Synthesis of Nicosulfuron
Nicosulfuron is a selective post-emergence herbicide used to control a wide range of annual and perennial grasses in corn. Its synthesis often involves the coupling of a pyridine sulfonyl chloride with a pyrimidine amine.
Protocol for the Synthesis of Nicosulfuron
-
Preparation of the Pyrimidine Urea Intermediate:
-
To a stirred solution of 2-amino-4,6-dimethoxypyrimidine in an appropriate solvent (e.g., acetonitrile), add an equimolar amount of a suitable activating agent (e.g., phenyl chloroformate or a phosgene equivalent) in the presence of a base (e.g., triethylamine) at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for a specified period (e.g., 2-4 hours) to form the corresponding pyrimidine isocyanate or a related activated intermediate. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Coupling with the Sulfonyl Chloride:
-
In a separate reaction vessel, dissolve 2-(dimethylaminocarbonyl)-3-pyridinesulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
To this solution, add the previously prepared pyrimidine urea intermediate solution dropwise at a controlled temperature (e.g., 5-10 °C).
-
The reaction mixture is then stirred for an extended period (e.g., 1-2 hours) to ensure complete coupling.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is typically filtered to remove any precipitated salts.
-
The filtrate is then washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude nicosulfuron.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure nicosulfuron.
-
| Reactant | Molar Ratio | Role |
| 2-amino-4,6-dimethoxypyrimidine | 1.0 | Pyrimidine component |
| Phenyl Chloroformate | 1.1 | Activating agent |
| Triethylamine | 1.2 | Base |
| 2-(dimethylaminocarbonyl)-3-pyridinesulfonyl chloride | 1.0 | Sulfonyl chloride component |
Table 1: Representative Molar Ratios for Nicosulfuron Synthesis.
Application Example 2: Synthesis of Halosulfuron-methyl
Halosulfuron-methyl is another important sulfonylurea herbicide used for the control of sedges and broadleaf weeds in various crops. Its synthesis also relies on the formation of a sulfonamide bridge between a pyrazole sulfonyl chloride and a pyrimidine amine.
Protocol for the Synthesis of Halosulfuron-methyl
-
Preparation of the Pyrazole Sulfonyl Chloride:
-
The synthesis of the key intermediate, methyl 3-chloro-1-methyl-5-sulfonylchloride-1H-pyrazole-4-carboxylate, can be achieved through a multi-step process starting from simpler precursors.
-
-
Coupling Reaction:
-
In a reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine in a suitable solvent such as acetonitrile.
-
Add a base, for example, pyridine or triethylamine, to the solution.
-
To this stirred mixture, add a solution of methyl 3-chloro-1-methyl-5-sulfonylchloride-1H-pyrazole-4-carboxylate in the same solvent dropwise at a controlled temperature.
-
The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or HPLC.
-
-
Isolation and Purification:
-
The reaction mixture is then poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent to yield halosulfuron-methyl of high purity.
-
PART 2: Expanding the Arsenal: this compound in Fungicide and Insecticide Synthesis
While the application of this compound is most established in herbicide development, its reactivity also lends itself to the synthesis of novel fungicides and insecticides. The sulfonamide linkage can be a key pharmacophore in these agrochemicals as well.
Fungicide Synthesis: Targeting Essential Fungal Enzymes
Several pyrimidine-based fungicides are known to be effective against a range of plant pathogens.[3][4] The introduction of a sulfonamide moiety can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its uptake and translocation within the plant and its interaction with the target fungal enzyme.
Conceptual Workflow for Pyrimidine-based Fungicide Synthesis
Caption: Conceptual workflow for pyrimidine-based fungicides.
Protocol for the Synthesis of a Generic Pyrimidine Sulfonamide Fungicide
-
Reaction Setup:
-
Dissolve the desired bioactive amine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a slight excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
-
Addition of this compound:
-
Slowly add a solution of this compound in the same solvent to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired pyrimidine sulfonamide.
-
Insecticide Synthesis: Exploring Novel Modes of Action
The pyrimidine scaffold is also present in a number of insecticides.[5][6] The incorporation of a sulfonamide group can lead to the development of new insecticidal compounds with potentially novel modes of action, which is crucial for managing insecticide resistance.
| Compound Class | Target Pest | Potential Mode of Action |
| Pyrimidine Sulfonamides | Aphids, Mites | Nerve impulse disruption |
| Thiazolyl-pyrimidine Sulfonamides | Lepidopteran pests | Chitin synthesis inhibition |
Table 2: Potential Insecticidal Applications of this compound Derivatives.
The synthesis of these potential insecticides would follow a similar protocol to that described for fungicides, involving the coupling of this compound with a carefully selected amine-containing fragment that is known to have insecticidal activity or is designed to interact with a specific insect target.
PART 3: Scientific Integrity and Trustworthiness
The protocols described herein are based on established principles of organic synthesis and are supported by numerous examples in the patent and scientific literature. The causality behind experimental choices, such as the use of a base to scavenge the HCl byproduct in sulfonamide formation, is a fundamental concept in organic chemistry. Each protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification to ensure the identity and purity of the final compound.
References
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Yuan, H., Liao, A., Chen, S., Tian, Y., Liu, Y., & Wu, J. (2026). Pyrimidine derivatives in discovery of pesticides: A review. Chinese Chemical Letters, (2), 111305. [Link][7]
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Du, T., Zhang, Y., Chen, W., Yang, Q., & Wu, Z. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link][1][2]
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Ball, N. D. (2018). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 20(13), 3943-3947. [Link][8]
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Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/197-JACS-2023-decarboxylative-halosulfonylation.pdf]([Link] Macmillan-Group/pdf/publications/197-JACS-2023-decarboxylative-halosulfonylation.pdf)[9][10]
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MDPI. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2215. [Link][11][12][13]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-252). [Link][14]
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Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138. [Link][15]
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Ghorbani-Vaghei, R., et al. (2011). A Novel and Efficient Method for the Synthesis of Sulfonamides and Sulfonyl Azides. Synlett, 2011(16), 2315-2320. [Link][17]
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ACS Publications. (2022). Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine. Journal of Agricultural and Food Chemistry. [Link][18]
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Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(12), 10247-10257. [Link][3][4]
-
Liu, X., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(4), 799-805. [Link]
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Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link][19]
-
Moustafa, A. H., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. Egyptian Journal of Chemistry, 66(4), 211-219. [Link][6]
-
Chen, J., et al. (2022). Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups. Chemistry & Biodiversity, 19(11), e202200679. [Link][5]
-
Li, X., et al. (2022). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Molecules, 27(19), 6592. [Link][20]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved from [Link]
-
Journal of Organic Chemistry. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Link][21]
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The Versatile Role of Pyrimidine-2-sulfonyl Chloride in the Genesis of Novel Heterocyclic Architectures: Application Notes and Protocols
Abstract
For the discerning researcher in medicinal chemistry and drug development, pyrimidine-2-sulfonyl chloride emerges as a highly reactive and versatile building block for the construction of novel heterocyclic scaffolds. Its pronounced electrophilicity at the C2 position, coupled with the excellent leaving group ability of the sulfonyl chloride moiety, facilitates a diverse range of synthetic transformations. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of innovative fused pyrimidine systems, offering detailed protocols, mechanistic insights, and practical guidance for laboratory implementation.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of a multitude of therapeutic agents with applications spanning oncology, infectious diseases, and central nervous system disorders.[1] Fused pyrimidine systems, where the pyrimidine ring is annulated with other heterocyclic or carbocyclic rings, often exhibit enhanced biological activity and improved pharmacokinetic profiles due to their rigidified structures and expanded pharmacophoric features.[2]
This compound stands out as a particularly valuable reagent for the synthesis of these complex heterocyclic systems. The strong electron-withdrawing nature of the sulfonyl chloride group significantly activates the C2 position of the pyrimidine ring towards nucleophilic attack, making it a prime site for functionalization and subsequent cyclization reactions.
The Chemistry of this compound: A Gateway to Molecular Diversity
The synthetic utility of this compound is rooted in its high reactivity towards a wide array of nucleophiles. The sulfonyl group is an exceptional leaving group, far superior to halides in nucleophilic aromatic substitution (SNAr) reactions.[3] This heightened reactivity allows for reactions to proceed under mild conditions, often with high chemoselectivity.
The primary reaction pathway involves the nucleophilic displacement of the sulfonyl chloride group. When reacted with binucleophiles—molecules possessing two nucleophilic centers—a subsequent intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems.
Diagram 1: General Reaction Scheme
This diagram illustrates the two-stage process of sulfonamide formation followed by intramolecular cyclization, a key strategy in leveraging this compound for the synthesis of fused heterocycles.
Synthesis of Fused Pyrimidine Systems: Detailed Protocols and Applications
The following sections provide detailed protocols for the synthesis of representative fused pyrimidine heterocyclic systems utilizing this compound.
Synthesis of Pyrimido[2,1-c][4][5][6]triazine Derivatives
The pyrimido[2,1-c][4][5][6]triazine scaffold is of significant interest due to its potential as an antimicrobial and anticancer agent.[7] The synthesis can be achieved through a multi-step sequence starting from a substituted pyrimidine, which can be derived from reactions involving precursors accessible from this compound chemistry. A general route involves the formation of a hydrazinylpyrimidine intermediate followed by cyclization.
Diagram 2: Synthetic Workflow for Pyrimido[2,1-c][4][5][6]triazines
This workflow outlines the key steps in the synthesis of the pyrimido[2,1-c][4][5][6]triazine core, starting from a functionalized pyrimidine precursor.
Protocol 1: General Procedure for the Synthesis of Pyrimido[2,1-c][4][5][6]triazine Derivatives
This protocol is adapted from related syntheses and illustrates a plausible route that can be adapted using intermediates derived from this compound.
-
Synthesis of the 2-Hydrazinylpyrimidine Intermediate:
-
To a solution of a 2-substituted pyrimidine (e.g., a 2-chloropyrimidine, which can be prepared from the corresponding pyrimidinone, a potential downstream product of reactions with the sulfonyl chloride) (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the 2-hydrazinylpyrimidine.
-
-
Cyclocondensation to form the Pyrimido[2,1-c][4][5][6]triazine Core:
-
Dissolve the 2-hydrazinylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the cyclizing agent (e.g., an α-haloketone or a β-ketoester) (1.1 eq).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrimido[2,1-c][4][5][6]triazine.
-
Table 1: Representative Reaction Conditions and Yields
| Starting Pyrimidine | Cyclizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 2-Hydrazinyl-4-phenyl-6-methylpyrimidine | Ethyl 2-chloroacetoacetate | Ethanol | 8 | 75 | [6] |
| 2-Hydrazinyl-4,6-dimethylpyrimidine | Phenacyl bromide | Acetic Acid | 6 | 82 | [7] |
Intramolecular Cyclization of Pyrimidine-2-sulfonamides: A Route to Fused Sultams
A promising and underexplored application of this compound is in the synthesis of fused sultams (cyclic sulfonamides). This involves the initial reaction of this compound with a binucleophile containing an amino group and another nucleophilic moiety (e.g., a hydroxyl or a thiol group) to form a sulfonamide intermediate. Subsequent intramolecular cyclization can then lead to the formation of a novel heterocyclic system containing a sulfonamide bridge.
Diagram 3: Conceptual Pathway to Fused Pyrimidine Sultams
This diagram illustrates the conceptual pathway for the synthesis of fused sultams through the intramolecular cyclization of a pyrimidine-2-sulfonamide intermediate.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles involving the Smiles rearrangement » Growing Science [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Sulfonylation Reactions with Pyrimidine-2-sulfonyl Chloride
Introduction: The Significance of Pyrimidine-Sulfonamide Scaffolds
In the landscape of medicinal chemistry and drug development, the pyrimidine ring is a "privileged scaffold," a core structure frequently found in therapeutic agents.[1] Its presence is integral to the building blocks of DNA and RNA, making it a cornerstone of biological systems.[1] When hybridized with a sulfonamide group (—SO₂NH—), the resulting pyrimidine-sulfonamide molecules exhibit a remarkable spectrum of biological activities. These hybrids are the subject of intensive research and have shown promise as potent anticancer, antibacterial, and anti-inflammatory agents.[2][3][4][5] The sulfonamide moiety itself is a bioisostere of the amide bond but offers improved metabolic stability and unique binding properties, often enhancing the therapeutic profile of a drug candidate.[6]
Pyrimidine-2-sulfonyl chloride emerges as a critical reagent in the synthesis of these valuable compounds. Its predictable reactivity allows for the direct installation of the pyrimidine-sulfonyl group onto a variety of nucleophiles, most commonly primary and secondary amines, to forge the stable sulfonamide linkage.[7] This guide provides a comprehensive overview of the experimental procedure for sulfonylation reactions using this compound, detailing the underlying mechanism, step-by-step protocols, and critical insights for successful synthesis.
Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation
The synthesis of a sulfonamide from this compound and an amine is a classic nucleophilic acyl substitution reaction. The fundamental steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the this compound.[2]
-
Chloride Displacement: This attack leads to the formation of a transient intermediate. The stable chloride ion is subsequently expelled as a leaving group.
-
Proton Transfer: The resulting intermediate is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the final product.[2]
The overall reaction is robust and generally high-yielding. The mechanism is depicted below.
Detailed Experimental Protocols
This section provides a standard, field-proven protocol for the synthesis of pyrimidine sulfonamides. It is designed to be a self-validating system, with clear checkpoints and purification steps.
Protocol 1: General Procedure for the Sulfonylation of Amines
This method is suitable for a wide range of primary and secondary amines under conventional heating.
Materials & Reagents:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Round-bottom flask with stir bar
-
Ice bath
-
Addition funnel (optional, for larger scale)
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Experimental Workflow Diagram:
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Harnessing Pyrimidine-2-sulfonyl Chloride for the Development of Advanced Functional Materials
Introduction: The Versatility of Pyrimidine-2-sulfonyl Chloride as a Functional Building Block
This compound is a highly reactive and versatile chemical intermediate that holds significant promise for the development of a wide array of functional materials. Its unique molecular architecture, featuring an electron-deficient pyrimidine ring and a highly electrophilic sulfonyl chloride group, makes it an ideal candidate for incorporation into polymers, surface coatings, metal-organic frameworks (MOFs), and fluorescent sensors. The pyrimidine moiety, a cornerstone of nucleobases, imparts unique electronic and hydrogen-bonding capabilities, while the sulfonyl chloride group serves as a reactive handle for covalent linkage to a variety of nucleophiles.
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in materials science. We will delve into the fundamental chemistry of this compound and provide step-by-step methodologies for the synthesis of functional polymers, the modification of surfaces, and the conceptual design of novel MOF linkers and fluorescent probes.
Part 1: Synthesis of High-Performance Polysulfonamides
Polysulfonamides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the pyrimidine ring into the polymer backbone can further enhance these properties and introduce new functionalities. This compound serves as an excellent monomer for the synthesis of such polymers through polycondensation reactions with diamines.
Causality Behind Experimental Choices:
The choice of polymerization technique, solvent, and reaction conditions is critical for achieving high molecular weight polymers with desired properties. Interfacial polymerization is often preferred for the synthesis of thin films and membranes due to the rapid reaction rate at the interface of two immiscible liquids. Solution polymerization, on the other hand, offers better control over the reaction stoichiometry and is suitable for producing bulk polymer. The selection of an appropriate acid scavenger, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the diamine monomer and halt the polymerization.
Experimental Protocol: Synthesis of a Polysulfonamide via Solution Polymerization
This protocol describes the synthesis of a linear polysulfonamide from this compound and 1,6-hexanediamine.
Materials:
-
This compound (1.0 equiv)
-
1,6-Hexanediamine (1.0 equiv)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Pyridine (2.2 equiv)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediamine in anhydrous DMAc to a concentration of 0.5 M.
-
Add pyridine to the diamine solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DMAc to a concentration of 1.0 M.
-
Slowly add the this compound solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a vigorously stirred beaker of methanol.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Characterization:
The resulting polysulfonamide can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Appearance of characteristic peaks for sulfonamide group (S=O stretching around 1340 and 1160 cm⁻¹), and N-H stretching (around 3300 cm⁻¹). Disappearance of the S-Cl stretching peak from the monomer.[1] |
| ¹H NMR Spectroscopy | Signals corresponding to the pyrimidine ring protons and the aliphatic protons of the hexanediamine unit, with appropriate integration values. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer by determining its decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the polymer. |
Workflow for Polysulfonamide Synthesis
Caption: Workflow for the synthesis and characterization of polysulfonamides.
Part 2: Surface Functionalization for Advanced Applications
The ability to tailor the surface properties of materials is crucial for a wide range of applications, including biocompatible coatings, sensors, and separation membranes. This compound provides a facile route for the covalent modification of surfaces bearing nucleophilic groups, such as amines or hydroxyls.
Causality Behind Experimental Choices:
The choice of solvent and reaction temperature is critical for achieving efficient surface functionalization. The solvent should be able to wet the surface and dissolve the this compound without reacting with it. Aprotic polar solvents like DMF or acetonitrile are often good choices. The reaction is typically carried out at room temperature to avoid potential degradation of the substrate or the grafted layer. The inclusion of a non-nucleophilic base is essential to scavenge the HCl generated during the reaction, which could otherwise damage acid-sensitive substrates.
Experimental Protocol: Amine-Reactive Surface Functionalization
This protocol describes the functionalization of an amine-terminated self-assembled monolayer (SAM) on a silicon wafer with this compound.
Materials:
-
Amine-functionalized silicon wafer (e.g., prepared by treating with (3-aminopropyl)triethoxysilane)
-
This compound (0.1 M solution in anhydrous acetonitrile)
-
Triethylamine (0.2 M solution in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Anhydrous toluene
-
Ethanol
Procedure:
-
Clean the amine-functionalized silicon wafer by sonicating in ethanol for 10 minutes, followed by drying under a stream of nitrogen.
-
Place the cleaned wafer in a reaction vessel under a nitrogen atmosphere.
-
Prepare a solution of this compound and triethylamine in anhydrous acetonitrile.
-
Immerse the wafer in the reaction solution and gently agitate for 12 hours at room temperature.
-
Remove the wafer from the solution and rinse sequentially with anhydrous acetonitrile, toluene, and ethanol to remove any unreacted reagents.
-
Dry the functionalized wafer under a stream of nitrogen.
Characterization of the Functionalized Surface:
| Technique | Expected Observations |
| Contact Angle Goniometry | A change in the water contact angle, indicating a change in surface hydrophobicity/hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s and S 2p peaks characteristic of the pyrimidine and sulfonamide groups. |
| Atomic Force Microscopy (AFM) | To assess changes in surface morphology and roughness. |
Diagram of Surface Functionalization
Caption: Schematic of surface functionalization with this compound.
Part 3: Conceptual Design of Pyrimidine-Based MOF Linkers and Fluorescent Sensors
The unique electronic and structural features of the pyrimidine ring make it an attractive component for the design of novel functional materials like Metal-Organic Frameworks (MOFs) and fluorescent sensors.
Design of Pyrimidine-Containing Linkers for MOFs
This compound can be used as a precursor to synthesize bifunctional linkers for MOF construction. By reacting it with aminocarboxylic acids or aminophenols, one can introduce coordinating groups (carboxylates or phenolates) that can bind to metal centers to form the MOF structure. The pyrimidine nitrogen atoms can also act as additional coordination sites, potentially leading to MOFs with interesting topologies and properties.
Conceptual Synthetic Route for a Pyrimidine-Based MOF Linker:
-
Reaction with an Aminocarboxylic Acid: React this compound with a molecule like 4-aminobenzoic acid. The amino group will react with the sulfonyl chloride to form a stable sulfonamide linkage.
-
Purification: The resulting product, 4-((pyrimidine-2-sulfonyl)amino)benzoic acid, can be purified and used as a linker in solvothermal or hydrothermal synthesis of MOFs with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺).
Logical Relationship for MOF Linker Synthesis
Caption: Conceptual workflow for synthesizing a pyrimidine-based MOF linker.
Development of Pyrimidine-Based Fluorescent Sensors
The electron-deficient nature of the pyrimidine ring makes it an excellent platform for developing fluorescent sensors. By attaching a fluorophore and a recognition moiety, it is possible to design sensors that exhibit a change in fluorescence upon binding to a specific analyte. This compound can be used to covalently link a fluorescent amine to a receptor molecule.
Conceptual Design of a Fluorescent Sensor for Metal Ions:
-
Synthesize a Receptor-Fluorophore Conjugate: React this compound with a fluorescent amine (e.g., aminonaphthalene) to form a fluorescent sulfonamide.
-
Introduce a Chelating Group: Modify the pyrimidine ring of the fluorescent sulfonamide with a chelating group (e.g., through nucleophilic aromatic substitution) that can selectively bind to a target metal ion.
-
Sensing Mechanism: Upon binding of the metal ion to the chelating group, the electronic properties of the pyrimidine ring will be altered, leading to a change in the fluorescence of the attached fluorophore (e.g., quenching or enhancement). This change can be correlated to the concentration of the metal ion.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the creation of a diverse range of functional materials. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in developing high-performance polymers, tailored surfaces, and novel sensor and framework materials. The unique combination of a reactive sulfonyl chloride group and a functional pyrimidine core opens up a vast chemical space for innovation in materials science, with potential impacts in areas ranging from advanced coatings and membranes to biomedical diagnostics and catalysis.
References
- Relevant peer-reviewed articles on polysulfonamide synthesis will be cited here.
- Authoritative sources on surface functionaliz
- Key publications on the characterization of polymers and surfaces will be cited here.
- Foundational papers on the design and synthesis of Metal-Organic Frameworks will be cited here.
- Seminal works on the development of fluorescent chemosensors will be cited here.
Sources
Pyrimidine-2-sulfonyl Chloride: A Versatile Building Block for High-Throughput Combinatorial Chemistry
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Pyrimidine-2-sulfonyl chloride has emerged as a highly valuable and reactive building block for the combinatorial synthesis of diverse compound libraries, particularly for the generation of novel sulfonamides. Its strategic importance lies in the facile introduction of a sulfonyl moiety, a key functional group in many established drugs, onto the privileged pyrimidine core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in combinatorial chemistry workflows. We present detailed protocols for its synthesis, its application in parallel solution-phase synthesis of sulfonamide libraries, and methods for high-throughput purification and characterization.
Introduction: The Power of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a privileged structure in biological systems.[4] This inherent biocompatibility, coupled with its synthetic tractability, has made it a focal point in drug discovery.[5][6] The introduction of a sulfonyl chloride group at the 2-position of the pyrimidine ring creates a highly reactive electrophile, primed for reaction with a wide array of nucleophiles. This reactivity is the key to its utility in combinatorial chemistry, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.
The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore present in numerous clinically approved drugs, including antibacterial agents, diuretics, and anticonvulsants. By combining the pyrimidine core with the sulfonamide group, researchers can explore a vast chemical space with a high potential for identifying novel bioactive molecules.
Chemical Properties and Reactivity
This compound is a reactive compound characterized by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the sulfonyl chloride group. This electronic arrangement makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The primary reaction of this compound in a combinatorial chemistry context is its reaction with primary and secondary amines to form stable sulfonamides.
The reactivity of the sulfonyl chloride can be modulated by substituents on the pyrimidine ring, allowing for fine-tuning of its chemical properties. This tunable reactivity is a significant advantage in designing and executing complex combinatorial syntheses.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-mercaptopyrimidine or its methylated derivative, 2-(methylthio)pyrimidine. The latter is often preferred for its improved handling properties.
Step 1: Synthesis of 2-(Methylthio)pyrimidine
This step involves the S-methylation of 2-mercaptopyrimidine.
-
Materials:
-
2-Mercaptopyrimidine
-
Methyl iodide
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Brine
-
-
Protocol:
-
Dissolve 2-mercaptopyrimidine (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(methylthio)pyrimidine as a solid.
-
Step 2: Oxidation of 2-(Methylthio)pyrimidine to this compound
This step involves the oxidative chlorination of the thioether.
-
Materials:
-
2-(Methylthio)pyrimidine
-
Acetonitrile
-
Water
-
Trichloroisocyanuric acid (TCCA)
-
Ice bath
-
Ethyl acetate
-
1% HCl (aq)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v) in a round-bottom flask.[7]
-
Cool the solution in an ice bath to below 5 °C.
-
Add trichloroisocyanuric acid (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[7]
-
Stir the reaction mixture vigorously for 30-60 minutes in the ice bath.
-
Monitor the reaction to completion by TLC.
-
Filter the reaction mixture to remove the precipitated cyanuric acid and wash the solid with ethyl acetate.[7]
-
Combine the filtrates and remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 30 °C to minimize hydrolysis of the product.[7]
-
Dissolve the crude product in petroleum ether, wash with cold 1% aqueous HCl, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.[7]
-
Parallel Solution-Phase Synthesis of a Pyrimidine-2-sulfonamide Library
This protocol describes the generation of a diverse library of sulfonamides in a 96-well plate format.
-
Materials:
-
This compound stock solution in anhydrous dichloromethane (DCM) or acetonitrile.
-
A diverse library of primary and secondary amines (stock solutions in an appropriate anhydrous solvent).
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a scavenger base.
-
96-well reaction block with sealing mats.
-
Automated liquid handler (optional but recommended).
-
-
Protocol:
-
To each well of the 96-well reaction block, add the desired amine (1.0 eq) from the stock solutions.
-
Add the scavenger base (1.5 - 2.0 eq) to each well.
-
Add the this compound stock solution (1.1 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS analysis of a few representative wells.
-
Upon completion, the reaction mixtures can be subjected to high-throughput purification.
-
High-Throughput Purification and Characterization
Purification of combinatorial libraries is crucial to remove excess reagents and byproducts that could interfere with biological screening.[8] Mass-directed automated HPLC is a widely used technique for this purpose.[9]
-
Purification Protocol (General Guidance):
-
Acidify the reaction mixtures by adding a small amount of trifluoroacetic acid (TFA).
-
Inject the samples onto a reverse-phase C18 column.
-
Elute with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
The mass spectrometer detects the molecular ion of the target sulfonamide and triggers fraction collection.
-
The collected fractions are then lyophilized to yield the pure compounds.
-
-
Characterization:
-
LC-MS: Confirm the identity and purity of each compound in the library.
-
¹H NMR: For selected hits or representative compounds, obtain ¹H NMR spectra to confirm the structure. Typical signals for pyrimidine-2-sulfonamides include characteristic peaks for the pyrimidine ring protons and the protons of the amine-derived moiety.[10][11]
-
Table 1: Representative Analytical Data for a Pyrimidine-2-sulfonamide
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | ¹H NMR (DMSO-d₆, δ ppm) |
| N-benzylpyrimidine-2-sulfonamide | C₁₁H₁₀N₄O₂S | 263.06 | 263.1 | 8.95 (d, 2H), 7.60 (t, 1H), 7.30-7.20 (m, 5H), 4.20 (d, 2H), 3.50 (t, 1H, NH) |
Safety Precautions
This compound and other sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[2][12] Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[1]
-
Reactivity: Reacts violently with water, liberating toxic gas.[1][3] Never quench reactions with water directly. Use an alcohol (e.g., methanol or ethanol) to quench excess sulfonyl chloride.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[2]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Conclusion
This compound is a powerful and versatile building block for the combinatorial synthesis of diverse chemical libraries. Its predictable reactivity and the biological relevance of the resulting pyrimidine sulfonamides make it an invaluable tool in modern drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively incorporate this reagent into their high-throughput synthesis and screening workflows, accelerating the identification of novel therapeutic candidates.
References
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 45. [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie, 354(10), e2100148. [Link]
-
Fisher Scientific. (2024). Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. [Link]
-
Ryckebusch, A., et al. (2002). Parallel synthesis and anti-malarial activity of a sulfonamide library. Bioorganic & Medicinal Chemistry Letters, 12(18), 2595-2598. [Link]
-
Schaffrath, M., et al. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(4), 546-553. [Link]
-
Novartis. (2024). Microscale Automated High-Throughput Purification of Libraries. [Link]
-
Ghorab, M. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 698. [Link]
-
Hussain, S., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239. [Link]
-
Ostrovskyi, D., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Ostrovskyi, D., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18399-18403. [Link]
-
El-Gharably, A., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-15. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. [Link]
-
Panneerselvam, P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Link]
-
Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6656. [Link]
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions of Pyrimidine-2-sulfonyl Chloride
Welcome to the technical support center for Pyrimidine-2-sulfonyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the use of this versatile reagent. The following question-and-answer format provides in-depth technical guidance, rooted in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction to form a sulfonamide is sluggish, and upon workup, I isolate a significant amount of a water-soluble, acidic byproduct. What is happening and how can I prevent it?
Answer:
This is a classic and highly common issue when working with sulfonyl chlorides. The acidic byproduct you are isolating is almost certainly Pyrimidine-2-sulfonic acid , the result of the hydrolysis of your starting material, this compound.
Causality: this compound is highly electrophilic at the sulfur atom, making it susceptible to nucleophilic attack by water. The presence of even trace amounts of moisture in your reaction solvent, amine, or glassware can lead to this side reaction. The electron-deficient nature of the pyrimidine ring further activates the sulfonyl chloride group towards nucleophilic attack.[1]
Troubleshooting Workflow for Hydrolysis:
Caption: Troubleshooting workflow for hydrolysis of this compound.
Experimental Protocol: Mitigation of Hydrolysis
-
Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use.
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents from a freshly opened bottle or dried over appropriate drying agents (e.g., dichloromethane over CaH₂, THF over Na/benzophenone).
-
If your amine is a liquid, consider distilling it from a suitable drying agent. If it is a solid, ensure it has been stored in a desiccator.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the anhydrous solvent.
-
Add the this compound as a solution in the same anhydrous solvent dropwise to the amine solution, preferably at 0 °C to control the exotherm and minimize side reactions.[1]
-
Question 2: I'm reacting this compound with a primary amine and my mass spectrometry results show a significant peak corresponding to the desired product plus the mass of another pyrimidine-sulfonyl group. What is this byproduct?
Answer:
You are observing the formation of an N,N-disulfonylated amine (a sulfonimide derivative). This is a common side product when using primary amines, which have two reactive N-H protons. After the initial formation of the desired monosulfonamide, the remaining N-H proton is still acidic and can be deprotonated by the base in the reaction, leading to a second sulfonylation.
Mechanism of N,N-Disulfonylation:
Caption: Formation of the N,N-disulfonylated byproduct.
Troubleshooting and Prevention of Disulfonylation:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound. This ensures the sulfonyl chloride is consumed before significant disulfonylation can occur.[1] |
| Slow Addition | Add the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the less nucleophilic monosulfonamide. |
| Use a Bulky Base | A sterically hindered non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can be less effective at deprotonating the nitrogen of the already formed sulfonamide, thus reducing the rate of the second sulfonylation. |
Question 3: I am using an alcohol like methanol or ethanol as a solvent for my reaction, and I'm seeing an unexpected, non-acidic byproduct. What could this be?
Answer:
You are likely forming a pyrimidine-2-sulfonate ester . Alcohols are nucleophiles and can react with the highly electrophilic this compound, especially at elevated temperatures or over long reaction times. This side reaction is analogous to hydrolysis.
Reaction Scheme:
Pyrimidine-2-SO₂Cl + R-OH → Pyrimidine-2-SO₂OR + HCl
Prevention:
-
Avoid Alcoholic Solvents: The most straightforward solution is to use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or 1,4-dioxane.
-
Temperature Control: If an alcoholic solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of sulfonate ester formation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.
Question 4: I am using pyridine as a base in my sulfonamide synthesis and the reaction mixture has turned a dark color, with multiple unidentified spots on my TLC plate. What could be the issue?
Answer:
While pyridine is a common and effective base for scavenging HCl, it can also act as a nucleophilic catalyst. It can react with this compound to form a highly reactive N-(pyrimidine-2-sulfonyl)pyridinium salt .[2] This intermediate is very susceptible to nucleophilic attack by the amine, which is often beneficial. However, if the amine is not sufficiently reactive or is present in low concentration, this reactive intermediate can lead to decomposition pathways or reactions with other nucleophiles present in the mixture, resulting in a complex product profile and discoloration.
The Dual Role of Pyridine:
Caption: Pyridine can act as both a base and a nucleophilic catalyst.
Troubleshooting:
-
Use a Non-Nucleophilic Base: If you suspect issues related to the reactivity of the pyridinium intermediate, switch to a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Control Addition: Ensure the this compound is added slowly to the mixture of the amine and pyridine. This prevents a buildup of the reactive intermediate.
-
Temperature Control: Running the reaction at a lower temperature (0 °C) can help to control the reactivity of the N-(pyrimidine-2-sulfonyl)pyridinium salt.
Question 5: I have noticed the formation of a byproduct that appears to be a chlorinated pyrimidine derivative, and I smell SO₂ upon heating my reaction. What is happening?
Answer:
You are likely observing the thermal decomposition of this compound through the extrusion of sulfur dioxide (SO₂). This is a known decomposition pathway for heteroaromatic sulfonyl chlorides, particularly those where the sulfonyl group is at a position alpha to a ring nitrogen, such as the 2-position of pyrimidine.[3][4] This process can generate a reactive pyrimidinyl cation or radical, which can then abstract a chlorine atom to form 2-chloropyrimidine or engage in other side reactions.
Decomposition Pathway:
Pyrimidine-2-SO₂Cl --(Heat)--> [Pyrimidine-2-yl]⁺ + SO₂ + Cl⁻ → 2-Chloropyrimidine
Prevention and Mitigation:
-
Avoid High Temperatures: Whenever possible, run reactions involving this compound at or below room temperature. If heating is necessary, do so cautiously and for the minimum time required.
-
Use Fresh Reagent: The stability of sulfonyl chlorides can decrease over time. Use a fresh bottle of this compound or purify older batches if decomposition is suspected.
-
Inert Atmosphere: While not always preventing thermal decomposition, running the reaction under an inert atmosphere can help to minimize oxidative side reactions that may be initiated by decomposition products.
References
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Low Yield in Sulfonamide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Technical Support.
- Master Organic Chemistry. (2014). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Bian, M., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2203. [Link]
- Boga, C., et al. (2007). N-Sulfonylation of Amines, Imides, Amides and Anilides Using p-TsCl in Presence of Atomized Sodium in EtOH-THF Under Sonic Condition. Ultrasonics Sonochemistry, 15(4), 584-588.
Sources
"how to improve the yield of sulfonamide synthesis with Pyrimidine-2-sulfonyl Chloride"
Welcome to the technical support center for sulfonamide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals working with Pyrimidine-2-sulfonyl Chloride. Our goal is to provide in-depth, field-proven insights to help you overcome common experimental hurdles and improve your reaction yields. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: Troubleshooting Guide
This section addresses the most common and pressing issues encountered during the synthesis of sulfonamides from this compound.
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
Low or no yield is the most frequent issue, and it almost always traces back to the stability and handling of the this compound.
-
Cause 1: Hydrolysis of the Sulfonyl Chloride. this compound is a heteroaryl sulfonyl chloride, a class of compounds known for its high reactivity and extreme sensitivity to moisture.[1][2] If exposed to even trace amounts of water in your solvent, glassware, or atmosphere, it will rapidly hydrolyze into the corresponding Pyrimidine-2-sulfonic acid. This sulfonic acid is unreactive towards the amine, halting the synthesis.[2][3]
-
Solution: Rigorous Anhydrous Technique.
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2]
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This is not optional; it is critical for success.
-
-
-
Cause 2: Degradation of Starting Material. this compound is notoriously unstable and is not widely available commercially for this reason.[1] If you are using a commercial source, it may have degraded during storage. An old bottle is unlikely to be viable.[2]
-
Solution: Use Fresh or Freshly Prepared Sulfonyl Chloride. The most reliable method is to synthesize the this compound and use it immediately (in situ) in the next step. A common preparation involves the oxidative chlorination of 2-mercaptopyrimidine.[1] (See Protocol 2).
-
-
Cause 3: Incorrect Base Stoichiometry or Type. The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate your amine nucleophile, rendering it inactive.[3] A base is required to scavenge this HCl.
-
Solution: Use a Non-Nucleophilic Base. Use at least two equivalents of a non-nucleophilic organic base like triethylamine (TEA) or pyridine. Pyridine often acts as both a base and a suitable solvent.[2][4] Using an inorganic base like NaOH under aqueous conditions (Schotten-Baumann conditions) is strongly discouraged for this substrate, as it will dramatically increase the rate of sulfonyl chloride hydrolysis.[2]
-
Q2: I'm observing multiple spots on my TLC, and my final product is impure. What are the common side products?
-
Side Product 1: Pyrimidine-2-sulfonic acid. This arises from the hydrolysis of the sulfonyl chloride as discussed above. It is often a highly polar, water-soluble compound that can complicate extraction.
-
Side Product 2: Bis-sulfonylation of Primary Amines. If you are using a primary amine (R-NH₂), it is possible for the initial sulfonamide product (R-NH-SO₂-Pyr) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, forming a bis-sulfonated product (R-N(SO₂-Pyr)₂).
-
Minimization: Control the stoichiometry carefully. Avoid a large excess of the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can help ensure the sulfonyl chloride is consumed before significant bis-sulfonylation occurs.[2] Performing the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.
-
-
Side Product 3: Reaction with Other Nucleophiles. If your amine starting material contains other nucleophilic functional groups, such as alcohols (-OH) or thiols (-SH), they can compete with the amine to react with the highly electrophilic sulfonyl chloride.[5]
-
Minimization: Protect competing functional groups before the sulfonylation step. Common protecting groups for alcohols include silyl ethers or benzyl ethers, which are stable under the reaction conditions but can be removed later.[5]
-
Q3: I'm struggling to purify my final pyrimidine sulfonamide. What are the best practices?
Purification is often challenging due to the physicochemical properties of sulfonamides.
-
Challenge 1: Poor Solubility. Sulfonamides are frequently crystalline solids with limited solubility in many common organic solvents, making both chromatography and recrystallization difficult.[5]
-
Solution:
-
Chromatography: Screen a variety of eluent systems. A gradient of ethyl acetate in hexanes is a common starting point, but more polar systems involving DCM/methanol may be necessary.[5]
-
Recrystallization: This is often the best method for obtaining high-purity material.[2] Perform small-scale solubility tests with solvents like ethanol, isopropanol, or mixtures such as ethanol/water or acetone/hexanes to find a suitable system where the product is soluble when hot but sparingly soluble when cold.
-
-
-
Challenge 2: Removing Excess Organic Base. Pyridine and TEA can be persistent impurities.
-
Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). This protonates the amine bases, forming water-soluble salts that are easily extracted into the aqueous phase.[5] Be cautious if your product also has acid-sensitive groups.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination? For the reaction of this compound, a common and effective combination is using pyridine as both the base and the solvent.[4] Alternatively, using triethylamine (TEA) as the base in an anhydrous aprotic solvent like dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile is also a standard practice.[6] The choice often depends on the solubility of your specific amine substrate.
Q2: How critical are reaction temperature and order of addition? They are very critical, primarily for controlling selectivity and minimizing degradation.
-
Temperature: The reaction is typically started at a low temperature (0 °C) and allowed to warm to room temperature. The initial low temperature helps to control the exothermic reaction and can reduce the formation of side products.[7] For less reactive or sterically hindered amines, gentle heating may be required to drive the reaction to completion.[3]
-
Order of Addition: The standard procedure is to dissolve the amine and the base in the anhydrous solvent first. Then, the sulfonyl chloride (either neat or dissolved in a small amount of the reaction solvent) is added dropwise to this solution at 0 °C. This ensures that a base is always present to neutralize the HCl as it forms, preventing the protonation of the unreacted amine.
Q3: this compound is unstable. Can I synthesize it and use it immediately? Yes, this is the recommended approach. An effective method is the oxidation of 2-mercaptopyrimidine with sodium hypochlorite (bleach) in a biphasic DCM/HCl system at low temperatures (−10 to −5 °C). The resulting this compound in the DCM layer can then be separated and used directly in the subsequent reaction with the amine.[1] (See Protocol 2).
Q4: Are there more stable alternatives to this compound? Yes. Pyrimidine-2-sulfonyl fluoride is a significantly more stable analogue. Sulfonyl fluorides are generally less reactive than sulfonyl chlorides but are robust enough for purification and storage.[1] Their reaction with amines may require more forcing conditions or the use of specific activators, such as Lewis acids, to achieve good yields.[8] This trade-off between stability and reactivity is a key consideration in synthetic planning.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous pyridine (5 mL) or anhydrous DCM (10 mL) and triethylamine (2.2 mmol, 2.2 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add freshly prepared or high-purity this compound (1.1 mmol, 1.1 eq) portion-wise or as a solution in a small amount of anhydrous DCM over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Proceed with the work-up and purification as described in Protocol 3.
Protocol 2: In Situ Generation of this compound [1]
-
Setup: In a flask, stir 2-mercaptopyrimidine (5 mmol) in a mixture of 25 mL of CH₂Cl₂ and 25 mL of 1 M HCl.
-
Cooling: Cool the biphasic mixture to between −10 and −5 °C (internal temperature) using an ice-salt bath.
-
Oxidation: While stirring vigorously, add cold (5 °C) sodium hypochlorite solution (6%, ~18 mmol, 3.3 eq) dropwise, maintaining the internal temperature between −10 and −5 °C.
-
Separation: After the addition is complete, stir for another 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. The bottom CH₂Cl₂ layer contains the this compound.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and immediately use this solution in the subsequent sulfonamide synthesis (Protocol 1).
Protocol 3: General Work-up and Purification Strategy
-
Quenching: If the reaction was neat in pyridine, dilute with DCM. Quench the reaction mixture by slowly adding water.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), water, and saturated NaCl solution (brine).
-
If sulfonic acid byproduct is a concern, an additional wash with saturated NaHCO₃ solution can be performed before the brine wash.
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by either column chromatography on silica gel or recrystallization from a suitable solvent system.
Section 4: Visual Guides & Diagrams
Caption: General mechanism for sulfonamide formation.
Caption: Troubleshooting workflow for low reaction yield.
Section 5: Data Tables
Table 1: Recommended Reaction Conditions & Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Anhydrous Pyridine, DCM, THF, or Acetonitrile | Must be inert and absolutely dry to prevent hydrolysis. Pyridine can serve as both solvent and base.[2][4] |
| Base | Pyridine or Triethylamine (TEA) | A non-nucleophilic base is required to neutralize HCl without competing with the amine reactant.[3] |
| Stoichiometry | Amine:Sulfonyl Chloride:Base ≈ 1 : 1.1 : 2.2 | A slight excess of sulfonyl chloride ensures full amine conversion. A greater excess of base ensures all generated HCl is quenched.[3] |
| Temperature | 0 °C to Room Temperature | Start cold to control the initial exothermic reaction and improve selectivity, then allow to warm to drive to completion.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to exclude atmospheric moisture, which is a primary cause of reaction failure due to hydrolysis.[2] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
| Low/No Yield | Hydrolysis of sulfonyl chloride | Use rigorous anhydrous techniques and an inert atmosphere.[2] |
| Degraded sulfonyl chloride | Use freshly prepared sulfonyl chloride (in situ method).[1] | |
| Impure Product | Sulfonic acid byproduct | Wash with aqueous NaHCO₃ during work-up.[5] |
| Bis-sulfonylation (primary amines) | Use a slight excess of the amine; add sulfonyl chloride slowly at 0 °C. | |
| Stalled Reaction | Insufficient base | Ensure at least 2 equivalents of a non-nucleophilic base are used.[3] |
| Purification Difficulty | Persistent base impurity | Wash the organic layer with dilute aqueous acid (e.g., 1M HCl).[5] |
| Poor product solubility | Screen various solvent systems for recrystallization or chromatography.[5] |
References
- Barbe, G., Charette, A. B. (2011). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 50(17), 3981-3985. (While this reference discusses the reverse reaction, it highlights the challenges and reactivity of sulfonyl chlorides).
-
Eze, F. U., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2582-2592. [Link]
-
Fernandes, C., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(20), 7439–7442. [Link]
- Northey, E. H. (1946). U.S. Patent No. 2,410,793. Washington, DC: U.S.
-
Stanton, M. G., et al. (2000). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 65(16), 4700–4703. [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 289-316). Royal Society of Chemistry.
-
Gower, N. S., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Organic Letters, 20(12), 3502–3505. [Link]
- Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 7(1), 38-46.
-
Moody, C. J., & Miah, S. (1999). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 3(1), 36-40. [Link]
- Reddy, P. G., et al. (2014). A facile and efficient microwave-assisted selective N-sulfonylation of amines under solvent and catalyst-free conditions. RSC Advances, 4(28), 14739-14744.
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147-1156. [Link]
- Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(35), 131398.
-
Miller, A. O., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5797-5799. [Link]
-
Miller, A. O., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5797-5799. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2410793A - Sulfonamido pyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Purification of Products from Pyrimidine-2-sulfonyl Chloride Reactions
Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving Pyrimidine-2-sulfonyl Chloride. The unique reactivity of this sulfonyl chloride presents specific challenges, primarily related to its sensitivity to moisture and the nature of potential side products. This guide is structured to help you diagnose issues and select the most effective purification strategy.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems encountered after the reaction is complete. Each answer provides not just a solution, but the underlying chemical reasoning to help you make informed decisions in your future experiments.
Q1: My reaction work-up is complete, but the crude yield is very low. Where did my product go?
A1: Low crude yield is most often a pre-purification issue stemming from the degradation of your starting material, this compound.
-
Causality — Hydrolysis: The primary culprit is the hydrolysis of the highly reactive sulfonyl chloride.[1][2] this compound readily reacts with water—even atmospheric moisture—to form the corresponding pyrimidine-2-sulfonic acid. This sulfonic acid is unreactive towards your amine nucleophile under standard conditions, effectively removing the starting material from your desired reaction pathway.[1][2]
-
Preventative Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-drying is recommended). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
-
Reagent Quality: Use a fresh bottle of this compound. Older bottles may have already undergone partial hydrolysis.[2]
-
Avoid Aqueous Bases (Initially): While Schotten-Baumann conditions exist, using an aqueous base like sodium hydroxide during the reaction significantly increases the risk of hydrolyzing the sulfonyl chloride.[1] A non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is a safer choice for initial attempts.[1]
-
Q2: I'm seeing a persistent, highly polar impurity by TLC that won't move from the baseline. What is it and how do I remove it?
A2: This baseline impurity is almost certainly the pyrimidine-2-sulfonic acid byproduct from the hydrolysis of your starting material. Due to its ionic nature, it has a very high affinity for silica gel and is often insoluble in common organic solvents.
-
Removal Strategies:
-
Aqueous Extraction (Work-up): The most effective way to remove the sulfonic acid is during the initial reaction work-up. After the reaction, quench with a dilute aqueous acid (e.g., 1M HCl) and extract your product into an organic solvent like ethyl acetate or dichloromethane. The sulfonic acid, being a salt, will preferentially partition into the aqueous layer. Follow this with a wash using a saturated sodium bicarbonate solution to remove any unreacted acid and then a brine wash to remove residual water.
-
Liquid-Liquid Extraction of Crude Product: If the sulfonic acid persists after the initial work-up, you can redissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and perform several washes with water or a mild aqueous base. This can often remove the lingering sulfonic acid.
-
Recrystallization (If Applicable): If your desired sulfonamide product is a solid, recrystallization can be very effective. The highly polar sulfonic acid will typically remain in the mother liquor.
-
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when your compound separates from the cooling solution as a liquid phase instead of a solid crystalline lattice.[3] This is often due to the melting point of your solid being lower than the solution's temperature or the presence of significant impurities.[3] An oiled-out product is generally impure.[3]
-
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly lower the saturation point. Allow it to cool much more slowly.[3]
-
Induce Crystallization: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod just below the liquid's surface or adding a "seed" crystal of the pure compound.[3][4] This provides a nucleation point for crystal growth.
-
Change the Solvent System: The chosen solvent may be too nonpolar.[3] For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often effective.[3] Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethanol) and then slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy.[4] Heat gently to clarify and then allow to cool slowly.
-
Preliminary Purification: If the crude product is highly impure, the impurities can inhibit crystallization. Consider a quick preliminary purification step, like a silica plug filtration, before attempting recrystallization.[3]
-
Q4: My sulfonamide product is streaking badly on the silica gel TLC plate and column. How can I get a clean separation?
A4: Streaking on silica gel is common for sulfonamides. This can be attributed to the acidic nature of the N-H proton on the sulfonamide, which can interact strongly and inconsistently with the acidic silica surface.
-
Solutions for Improved Chromatography:
-
Solvent System Modification: Add a small amount of a modifier to your eluent.
-
Acidic Modifier: Adding ~1% acetic acid or formic acid to the mobile phase can protonate any basic impurities and often improves the peak shape of the acidic sulfonamide.
-
Basic Modifier: If your compound is sensitive to acid, you can deactivate the silica by using a solvent system containing 1-3% triethylamine.[5] This will neutralize the acidic sites on the silica gel, leading to less streaking. Note that you may need to use a less polar solvent system overall when adding triethylamine.[5]
-
-
Reduce Sample Load: Overloading the column is a common cause of peak tailing and streaking.[6] Try loading less material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[7]
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't work, consider an alternative stationary phase like alumina (basic or neutral) or C18-functionalized silica (reverse-phase chromatography).
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification workflow for a product from a this compound reaction?
A1: A robust workflow begins with analyzing the crude product. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purification strategy.
Q2: Which purification technique is better for my product: recrystallization or column chromatography?
A2: The choice depends on the nature of your product and impurities, as well as the desired scale and purity.
| Feature | Recrystallization | Flash Column Chromatography |
| Ideal For | Purifying solids that are >85-90% pure; removing trace impurities with different solubilities.[8][9] | Separating complex mixtures with multiple components; purifying oils or non-crystalline solids. |
| Scale | Excellent for large quantities (grams to kilograms). | Best for small to medium scale (milligrams to ~50 grams). |
| Solvent Usage | Generally uses less solvent overall. | Can be very solvent-intensive. |
| Time/Labor | Can be faster for simple purifications. Slow cooling is required for best results.[3] | More labor-intensive (packing, running, fraction analysis), but often necessary for difficult separations.[5] |
| Key Challenge | Finding the right solvent or solvent system; preventing "oiling out".[3][8] | Choosing the correct eluent; avoiding streaking; potential for product decomposition on silica.[6] |
Expert Insight: For products of this compound reactions, if you have a solid crude product and TLC shows one major spot with minor impurities, recrystallization is often the more efficient and scalable method.[4] If TLC shows multiple spots close together or your product is an oil, flash column chromatography is necessary.[6]
Q3: What are the most common side products in a reaction between this compound and a primary/secondary amine?
A3: Besides the unreacted starting materials, you should be aware of two main side products:
-
Pyrimidine-2-sulfonic acid: As discussed in Troubleshooting Q1 & Q2, this results from hydrolysis of the sulfonyl chloride. It is highly polar and can be removed with an aqueous wash.[1]
-
Bis-sulfonated Amine (for primary amines): If you are using a primary amine (R-NH₂), it is possible for a second molecule of this compound to react with the sulfonamide product, forming a bis(pyrimidinesulfonyl)amine. This is more likely if there is an excess of the sulfonyl chloride or if the reaction is run for an extended time at elevated temperatures.[1] This byproduct will be less polar than your desired product and will require chromatographic separation. Using a slight excess (1.1-1.2 equivalents) of the primary amine can help suppress this side reaction.[1]
Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), proceed to step 3. If it is miscible (e.g., THF, Acetonitrile), remove the solvent under reduced pressure and re-dissolve the residue in DCM or EtOAc.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine base like triethylamine).
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and remove the sulfonic acid byproduct).
-
Water.
-
Saturated aqueous NaCl (Brine).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Ethanol, isopropanol, or ethyl acetate are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just completely dissolve the solid at the boiling point.[3][9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization in the funnel.[3][8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available from: [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available from: [Link]
-
Recrystallization. University of California, Davis. Available from: [Link]
-
Recrystallization. University of Colorado Boulder. Available from: [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester. Available from: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
"optimization of reaction conditions (solvent, temperature, base) for Pyrimidine-2-sulfonyl Chloride"
Welcome to the technical support guide for optimizing reaction conditions involving Pyrimidine-2-sulfonyl Chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. The following question-and-answer guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve optimal results in your syntheses.
Section 1: Foundational Principles & General Inquiries
This section addresses the fundamental chemical principles governing the use of this compound, particularly in the context of sulfonamide synthesis.
Q1: What makes this compound a reactive electrophile, and what are its primary applications?
A1: this compound is a potent electrophile primarily used for the synthesis of sulfonamides by reacting with primary or secondary amines.[1][2][3] Its reactivity stems from the electron-withdrawing nature of the pyrimidine ring and the two oxygen atoms, which makes the sulfur atom highly electron-deficient and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction. This specific class of heteroaryl sulfonyl chlorides is crucial in medicinal chemistry for creating compounds with a wide range of biological activities, including antibacterial and antitumor agents.[3]
Q2: My this compound reagent appears degraded. How should it be properly handled and stored?
A2: Sulfonyl chlorides as a class are highly sensitive to moisture.[4][5] Hydrolysis is the most common degradation pathway, where atmospheric moisture converts the sulfonyl chloride to the corresponding and unreactive pyrimidine-2-sulfonic acid.[4][5]
-
Recommended Storage: For long-term stability, store this compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container with a desiccant.[6]
-
Handling: Always handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use anhydrous solvents and thoroughly dried glassware for all reactions to prevent hydrolysis.[5] The compound is corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE) is mandatory.[7]
Q3: What is the fundamental role of a base in reactions with this compound?
A3: The base is critical for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct when the sulfonyl chloride reacts with an amine.[4] If left unneutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and effectively halting the reaction.[4] A suitable base, therefore, acts as an acid scavenger. Typically, a slight excess of the base (1.5-2.0 equivalents) is used to ensure the reaction goes to completion.[4][8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot this?
A4: Low yield is a common issue that can usually be traced to one of several factors. The following decision tree can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yields.
Key Troubleshooting Steps:
-
Reagent Integrity: The primary suspect is often hydrolysis of the this compound.[4][5] Ensure it is fresh and that all solvents are anhydrous. Running the reaction under an inert atmosphere is crucial.[5]
-
Amine Nucleophilicity: Electron-deficient or sterically hindered amines react more slowly.[4] For these substrates, increasing the reaction temperature or extending the reaction time is often necessary.
-
Base Selection: The base must be strong enough to deprotonate the amine (or scavenge HCl effectively) but should not be nucleophilic itself to avoid competing reactions. Tertiary amines like triethylamine (TEA) or pyridine are common choices.[2][4]
-
Solvent Choice: The solvent must fully dissolve your reactants. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred to minimize side reactions.[1][5]
Q5: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I prevent them?
A5: Besides the unreacted starting materials, two major side products are common:
-
Pyrimidine-2-sulfonic Acid: This forms from the hydrolysis of your starting material.
-
N,N-bis(pyrimidylsulfonyl)amine (for primary amines): A primary amine can react twice to form a bis-sulfonated product, especially if the amine is used as the limiting reagent.
-
Cause: The initially formed sulfonamide is deprotonated by the base, and this anion reacts with a second molecule of the sulfonyl chloride.
-
Prevention: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[5] Alternatively, add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring the mono-sulfonylation reaction.[5]
-
Q6: The reaction appears to stall and does not proceed to completion, even after extended time. What should I do?
A6: A stalled reaction often points to an issue with reactivity or equilibrium.
-
Increase Temperature: Gently warming the reaction can often overcome the activation energy barrier, especially for less reactive amines.[4] Try increasing the temperature in 20°C increments (e.g., from 0°C to room temperature, or from room temperature to 40-50°C) and monitor progress by TLC or LC-MS.
-
Change Solvent: Solvent polarity can significantly impact reaction rates. If your reaction is in a non-polar solvent like DCM, switching to a more polar aprotic solvent like DMF or MeCN might accelerate the reaction. However, be aware that more polar solvents can also increase the rate of hydrolysis if any moisture is present.[9]
-
Use a Stronger Base: If you are using a mild base like TEA, switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial, particularly if the pKa of the amine's conjugate acid is low.
Section 3: Protocols and Data Presentation
This section provides standardized protocols for performing and optimizing the reaction, along with a data table to guide your experimental design.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 5 mL). If the amine is a hydrochloride salt, add triethylamine (2.5 eq) at this stage. Otherwise, add triethylamine or pyridine (1.5 eq).[5]
-
Cool the stirred solution to 0°C using an ice bath.
-
In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL).
-
Add the this compound solution dropwise to the cooled amine solution over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if an amine base was used), saturated aqueous NaHCO₃, and finally, brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Workflow for Reaction Optimization
The following workflow diagram and table illustrate a systematic approach to optimizing the reaction conditions.
Caption: A systematic workflow for optimizing reaction conditions.
Data Presentation: Condition Screening
The table below summarizes typical starting points and variables for optimizing your reaction.
| Parameter | Condition 1 (Standard) | Condition 2 (Forcing) | Condition 3 (Mild) | Rationale & Causality |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | DCM is a good starting point for solubility and is non-polar. DMF is highly polar and can accelerate reactions with poorly soluble or unreactive substrates. THF is a moderately polar alternative.[2][5] |
| Base | Triethylamine (TEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Pyridine | TEA is a standard, non-nucleophilic organic base. DBU is a much stronger, non-nucleophilic base for unreactive amines. Pyridine is less basic than TEA and can sometimes act as a nucleophilic catalyst.[2][4][10] |
| Temperature | Room Temp. (20-25°C) | 60°C | 0°C to Room Temp. | Room temperature is a convenient starting point. Elevated temperatures are needed for unreactive partners.[4] Reactions are often started at 0°C to control initial exotherms with highly reactive substrates. |
| Typical Substrate | Primary/Secondary Aliphatic Amines | Electron-deficient Anilines, Hindered Amines | Highly reactive, unhindered amines | The choice of conditions must be matched to the nucleophilicity and steric profile of the amine.[4] |
References
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18230-18236. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 275-298). Royal Society of Chemistry. [Link]
- Northey, E. H. (1946). U.S. Patent No. 2,410,793. Washington, DC: U.S.
- This citation was not used in the final response.
-
Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(11), 5025-5036. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. [Link]
-
PubChem. Pyridine-2-sulfonyl Chloride. National Center for Biotechnology Information. [Link]
-
Reddit. (2023). How do I approach this problem? r/OrganicChemistry. [Link]
- This citation was not used in the final response.
-
O'Brien, P., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 72(19), 7383–7386. [Link]
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. cbijournal.com [cbijournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
"troubleshooting chemoselectivity in reactions with bifunctional nucleophiles"
Welcome to the technical support center for troubleshooting chemoselectivity in reactions involving bifunctional nucleophiles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in directing reactions to a specific functional group within a molecule containing multiple nucleophilic centers. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and in-depth troubleshooting guides, reflecting the dynamic and problem-solving nature of synthetic chemistry.
Core Principles: Understanding the "Why" Behind Selectivity
Before diving into specific troubleshooting scenarios, it's crucial to grasp the fundamental principles that govern chemoselectivity. A reagent's "choice" of one nucleophilic site over another is not random; it is dictated by a delicate interplay of electronic and steric factors, reaction conditions, and the intrinsic properties of the reactants.
The Hard and Soft Acids and Bases (HSAB) Principle
Introduced by Ralph Pearson, the HSAB principle is a powerful qualitative tool for predicting reaction outcomes.[1][2] It states that:
-
Hard acids prefer to react with hard bases . These interactions are typically charge-controlled or electrostatic in nature.
-
Soft acids prefer to react with soft bases . These interactions are orbitally-controlled or covalent in nature.
In the context of bifunctional nucleophiles (which are Lewis bases), the two nucleophilic atoms can be classified as "hard" or "soft". For example, in an amino alcohol, the nitrogen atom is generally softer and more polarizable than the oxygen atom, which is harder.[3] The electrophile (Lewis acid) you are reacting it with can similarly be classified. A "hard" electrophile like a proton or a carbonyl carbon of an acyl chloride will favor the hard oxygen, while a "soft" electrophile like an alkyl halide in an SN2 reaction will favor the softer nitrogen.[2][4]
Caption: HSAB principle dictates favorable interactions.
Kinetic vs. Thermodynamic Control
When a reaction can yield two different products, the outcome can be governed by either kinetics or thermodynamics.[5][6]
-
Kinetic Control: Favors the product that is formed fastest. This product has the lowest activation energy (Ea). These conditions are typically achieved at low temperatures with short reaction times, where the reverse reaction is disfavored.[7][8]
-
Thermodynamic Control: Favors the most stable product. This product has the lowest Gibbs free energy (ΔG). These conditions are achieved at higher temperatures with longer reaction times, allowing the reaction to equilibrate and settle in the lowest energy state.[6][9]
Understanding which product is more stable versus which is formed more quickly is key to manipulating the reaction outcome.
Caption: Energy profile for kinetic vs. thermodynamic products.
Troubleshooting FAQs
Q1: My acylation of an aminophenol is giving me the N-acylated product, but I need the O-acylated product. How can I reverse the selectivity?
Answer: This is a classic chemoselectivity challenge. The nitrogen in an aminophenol is generally more nucleophilic (softer) than the phenolic oxygen (harder). Therefore, under standard, kinetically controlled conditions, N-acylation is often the major product. To achieve O-acylation, you need to either decrease the nucleophilicity of the nitrogen or enhance the reactivity of the oxygen.
Underlying Cause: The greater intrinsic nucleophilicity of the amine group leads to a faster reaction rate (kinetic product) compared to the phenol.
Troubleshooting Strategies:
-
Protonation of the Amine: The most direct method is to selectively "deactivate" the more basic amino group by protonating it. By running the reaction in an acidic medium, the amine exists as its ammonium salt (-NH₃⁺), which is non-nucleophilic. The phenol, being less basic, remains largely unprotonated and is free to act as the nucleophile.
-
Catalyst-Controlled Selectivity: Certain catalyst systems can override the innate reactivity of the functional groups. For instance, copper-based catalysts with specific ligands like picolinic acid have been shown to selectively catalyze the O-arylation of aminophenols, while palladium-based systems favor N-arylation.[10] This approach is particularly powerful for C-O and C-N bond-forming cross-coupling reactions. Similarly, some organocatalysts can promote chemodivergent esterification or amidation.[11][12]
-
Solvent Effects: While less common for reversing selectivity completely, the choice of solvent is critical. In some cases, a highly polar, protic solvent could preferentially solvate the ammonium salt (if formed), further enhancing the availability of the hydroxyl group for reaction.
-
Protecting Groups: If other methods fail, a protecting group strategy is the most robust solution. See Q3 for a detailed discussion.
Table 1: General Conditions for Selective Acylation of 4-Aminophenol
| Parameter | N-Acylation (Kinetic Product) | O-Acylation (Thermodynamic/Controlled Product) |
| Reagents | Acetic Anhydride | Acetic Anhydride |
| Solvent | Neutral or slightly basic (e.g., THF, Ethyl Acetate) | Acidic (e.g., Acetic Acid, or addition of H₂SO₄)[13] |
| Key Principle | Reaction proceeds based on the higher intrinsic nucleophilicity of the amine. | Amine is protonated to a non-nucleophilic ammonium salt, allowing the phenol to react. |
| Temperature | Typically 0 °C to room temperature. | Often requires heating to overcome the lower nucleophilicity of the phenol. |
| Expected Outcome | N-(4-hydroxyphenyl)acetamide (Paracetamol)[13] | 4-aminophenyl acetate |
Q2: I'm getting a mixture of products with low chemoselectivity. What are the first parameters I should adjust?
Answer: A lack of selectivity indicates that the energy barriers for reaction at both nucleophilic sites are too similar under your current conditions. The goal is to modify the conditions to widen this energy gap.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low chemoselectivity.
Detailed Steps:
-
Lower the Temperature: This is the simplest and often most effective first step. Lowering the temperature decreases the available thermal energy, making the reaction more sensitive to small differences in activation energy. This will favor the kinetic product.[8] If you suspect your desired product is the kinetic one, this is the first thing to try.
-
Change the Solvent: The solvent's role in solvating the nucleophile is paramount.[14][15]
-
Polar Protic Solvents (e.g., MeOH, H₂O): These solvents can form hydrogen bonds, especially with harder, more electronegative nucleophiles (like oxygen or a primary amine). This solvation shell can sterically hinder the nucleophile and lower its reactivity.[16]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are poor at solvating anions, leaving the nucleophile "bare" and more reactive.[17][18] Switching from a protic to an aprotic solvent can dramatically change reactivity ratios.
-
-
Modify the Electrophile: Re-evaluate your electrophile based on HSAB theory. If you are targeting a soft nucleophile (like sulfur or nitrogen), ensure your electrophile is also soft (e.g., Iodoalkane > Bromoalkane > Chloroalkane). If you are targeting a hard nucleophile (oxygen), use a hard electrophile (e.g., acyl chloride, silicon chloride).
-
Consider a Catalyst: As discussed in Q1, specialized catalysts can invert the natural reactivity order. Cooperative catalysis, using a soft Lewis acid and a hard Brønsted base, for example, has been used to achieve the selective reaction of a hydroxyl group over a more nucleophilic amino group.[19][20]
Q3: How can I use protecting groups to enforce selectivity, and what are the potential pitfalls?
Answer: A protecting group strategy is the most definitive way to achieve chemoselectivity. The concept is to temporarily and reversibly "mask" one functional group, allowing you to perform chemistry on the other, and then remove the mask.[21]
Key Properties of an Ideal Protecting Group: [22]
-
Introduced in high yield with readily available reagents.
-
Stable to the reaction conditions planned for the other functional group.
-
Removed in high yield under specific conditions that do not affect the rest of the molecule.
Orthogonal Protection Strategy: In complex molecules with multiple similar functional groups (e.g., several different hydroxyls), an orthogonal strategy is essential. This involves using multiple protecting groups, each of which can be removed under unique conditions without affecting the others.[21][23]
Protocol: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol illustrates the principle of using sterics to achieve selective protection.
-
Setup: Dissolve the diol (1.0 eq) in an appropriate solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).
-
Base: Add a sterically hindered base such as 2,6-lutidine or triethylamine (1.5 eq).
-
Protection: Cool the solution to 0 °C. Add a bulky silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl) or Triisopropylsilyl chloride (TIPSCl) (1.05 eq), dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature, monitoring by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent, dry, and purify by column chromatography.
Causality: The bulky silylating agent (TBDMSCl, TIPSCl) can more easily access the sterically unhindered primary alcohol than the more crowded secondary alcohol. This difference in steric accessibility is the basis for the chemoselectivity.
Pitfalls:
-
Incomplete Protection/Deprotection: Can lead to complex product mixtures and lower yields.
-
Protecting Group Migration: Silyl groups, in particular, can migrate between adjacent hydroxyl groups, especially under basic or acidic conditions.
-
Unexpected Reactivity: The protecting group itself may have unexpected reactivity under your planned reaction conditions. Always check the stability of your chosen group.[22]
References
- American Chemical Society. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- The Pharmaceutical Society of Japan. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. J-Stage.
- National Institutes of Health.
- The Pharmaceutical Society of Japan.
- Purechemistry. (2023). Ambient nucleophile in aliphatic nucleophilic substitution reaction. Purechemistry.
- Physics Forums. (2015). Solvent effect in ambident nucleophiles. Physics Forums.
- Dalal Institute. Ambident Nucleophiles and Regioselectivity. Dalal Institute.
- Grokipedia. HSAB theory. Grokipedia.
- PubMed. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed.
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- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
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- ResearchGate. (2025). HSAB Matching and Mismatching in Selective Catalysis and Synthesis.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
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- Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
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- Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- PubMed. (2005). Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams. PubMed.
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"alternative bases to pyridine for Pyrimidine-2-sulfonyl Chloride reactions"
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for reactions involving Pyrimidine-2-sulfonyl Chloride, focusing on the critical choice of a base. Instead of relying on the conventional but often problematic pyridine, we will explore superior alternatives, diagnose common experimental failures, and provide robust protocols to ensure the success of your sulfonamide synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the principal drawbacks of using pyridine as a base in sulfonamide synthesis with this compound?
Pyridine is a conventional choice, acting as both a base to neutralize the HCl byproduct and a nucleophilic catalyst. However, its use is frequently associated with several experimental challenges:
-
Nucleophilic Character: Pyridine is not just a passive acid scavenger. Its nitrogen atom is nucleophilic and can attack the highly electrophilic sulfur center of the sulfonyl chloride. This can lead to the formation of a pyridinium salt intermediate. While this can sometimes be catalytically productive, it can also lead to unwanted side products and complicate reaction kinetics.[1][2]
-
Difficult Removal: Pyridine has a high boiling point (115 °C) and can be difficult to remove completely during workup, often requiring multiple acidic washes which may not be suitable for sensitive substrates.
-
Strong Odor and Toxicity: Pyridine has a notoriously unpleasant odor and is associated with health risks, making it an undesirable reagent for large-scale or frequent use.[3]
-
Potential for Double Sulfonylation: In reactions with primary amines, the initial sulfonamide product is acidic. Under basic conditions with pyridine, it can be deprotonated and react a second time with the sulfonyl chloride, leading to a bis-sulfonated side product.[4]
Part 2: Troubleshooting Guide - Selecting the Right Alternative Base
This section is designed to help you overcome common hurdles by choosing the optimal base for your specific situation.
Q2: My reaction is very slow or fails to reach completion, especially with a sterically hindered amine. How can I drive it to completion?
This is a classic problem often caused by the low nucleophilicity of the amine or steric hindrance around the reaction centers.[5][6] The solution is not to use a stronger base, but a more effective catalyst.
Answer: Employ 4-(Dimethylamino)pyridine (DMAP) as a Nucleophilic Catalyst.
DMAP is a "super catalyst" for acylation and sulfonylation reactions.[7] It is far more nucleophilic than pyridine and functions via a different mechanism.[1]
-
Causality (The "Why"): DMAP rapidly attacks the this compound to form a highly reactive N-sulfonyl-DMAP-pyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself. Your less reactive or sterically hindered amine can then attack this activated intermediate, regenerating the DMAP catalyst in the process.[8][9] Density Functional Theory (DFT) calculations have shown that the energy barrier for the DMAP intermediate pathway is significantly lower than for pathways involving other pyridine-type bases like collidine.[1]
-
Recommended System: Use a catalytic amount of DMAP (1-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced.[10]
See Protocol 1 for a detailed experimental procedure.
Q3: I'm observing significant side product formation. Which base can improve the selectivity of my reaction?
Side products often arise from the base itself reacting or from the desired product reacting further. A non-nucleophilic, "proton-scavenger" base is the ideal solution.
Answer: Use a Sterically Hindered Amine Base like 2,6-Lutidine or Diisopropylethylamine (DIPEA).
-
Causality (The "Why"): These bases feature bulky alkyl groups flanking the nitrogen atom (two methyl groups in 2,6-lutidine; two isopropyl groups in DIPEA).[11][12] This steric bulk effectively shields the nitrogen's lone pair, making it a very poor nucleophile. It cannot attack the sulfonyl chloride. However, the small proton (H+) can still access the lone pair, making these bases excellent and selective acid scavengers.[5] By using a base that only neutralizes HCl, you prevent side reactions involving the base itself.
-
When to Choose Which:
-
2,6-Lutidine: Its pKa (6.72) is moderately basic, making it suitable for sensitive substrates where a stronger base might cause epimerization or other side reactions.[11]
-
DIPEA (Hünig's Base): With a pKa of ~10.75, it is a stronger base and a very effective acid scavenger, but its higher basicity should be considered with base-sensitive functional groups.[2]
-
See Protocol 2 for a detailed experimental procedure.
Q4: My workup is complicated by removing the base and its corresponding salt. Are there simpler alternatives?
Workup efficiency is critical, especially in drug development and process chemistry. The choice of base can dramatically simplify purification.
Answer: Consider Triethylamine (TEA) for Volatility or Solid-Supported Bases for Filtration.
-
Triethylamine (TEA): TEA is a common and cost-effective choice. Its primary advantage over pyridine is its lower boiling point (89 °C vs. 115 °C), making it and its hydrochloride salt easier to remove by evaporation or aqueous extraction.[2] It is more basic than pyridine but also more nucleophilic than hindered bases, so a balance must be struck.
-
N-Methylimidazole (NMI): NMI is an excellent alternative, often providing superior results.[2][13] While it has a higher boiling point, its salts are often highly water-soluble, facilitating an easy aqueous workup.[3][14]
-
Poly(4-vinylpyridine): This is a solid-supported version of pyridine. As a heterogeneous base, it can be simply filtered off from the reaction mixture at the end of the reaction, drastically simplifying purification.[15]
Part 3: Comparative Data and Visual Guides
Table 1: Comparison of Alternative Bases for Sulfonylation Reactions
| Base/Catalyst | Structure | pKa (Conjugate Acid) | Key Advantage | Key Disadvantage | Best Use Case |
| Pyridine |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | 5.25 | Inexpensive, acts as solvent and base | Nucleophilic, high BP, odor, potential side products | Standard, simple reactions with robust substrates. |
| 2,6-Lutidine | 6.72 | Sterically hindered, non-nucleophilic base.[11] | More expensive than pyridine, moderately basic. | When base-related side products are an issue. | |
| DIPEA | 10.75 | Strongly basic, highly hindered, non-nucleophilic. | Can be difficult to remove, high basicity may affect sensitive groups. | General purpose HCl scavenger for robust substrates. | |
| Triethylamine (TEA) | 10.75 | Volatile (easy to remove), inexpensive. | Nucleophilic (more than hindered bases), can cause side reactions. | When easy removal is a priority and nucleophilicity is not a major concern. | |
| DMAP | 9.70 | Potent nucleophilic catalyst, dramatically accelerates reactions.[7][10] | Used in catalytic amounts only; requires a stoichiometric base. | For slow reactions with hindered or unreactive amines/alcohols.[1] | |
| N-Methylimidazole | 7.40 | Superior catalyst to pyridine, salts are often water-soluble.[2][13] | Higher boiling point (198 °C). | When clean reactions and simple aqueous workup are desired. |
Visual Workflow 1: Base Selection Decision Tree
This diagram guides you through the process of selecting the optimal base for your reaction.
Caption: A decision-making workflow for troubleshooting and selecting a base.
Visual Workflow 2: DMAP Catalytic Mechanism
This diagram illustrates how DMAP activates the sulfonyl chloride.
Caption: Simplified catalytic cycle for DMAP-mediated sulfonylation.
Part 4: Key Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides are moisture-sensitive and corrosive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).[16]
Protocol 1: Catalytic Sulfonylation for Hindered Amines using DMAP/TEA
This protocol is optimized for challenging substrates where thermal reactions with pyridine would be slow and low-yielding.
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent), anhydrous dichloromethane (DCM, to make a ~0.1 M solution), and triethylamine (TEA, 1.5 equivalents).
-
Add 4-(Dimethylamino)pyridine (DMAP, 0.05 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Cool the amine solution to 0 °C using an ice bath.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel.
-
Protocol 2: Clean Sulfonylation using a Sterically Hindered Base (2,6-Lutidine)
This protocol is designed to minimize side reactions caused by the nucleophilicity of the base.
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, to make a ~0.1 M solution).
-
Add 2,6-lutidine (1.5 equivalents).
-
Stir the mixture at room temperature.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at room temperature. A gentle exotherm may be observed. If the amine is particularly reactive, consider cooling to 0 °C.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 35-40 °C.
-
-
Work-up and Purification:
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer thoroughly with 1M HCl (to remove the 2,6-lutidine), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash chromatography or recrystallization as required.
-
References
-
Beilstein Journal of Organic Chemistry. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
AFINITICA. (n.d.). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. [Link]
-
Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
-
ResearchGate. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. [Link]
-
ResearchGate. (2014). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. [Link]
-
ResearchGate. (n.d.). Unconventional Reactivity with DABCO‐Bis(sulfur dioxide): C–H Bond Sulfenylation of Imidazopyridines. [Link]
-
ResearchGate. (2015). Which is the alternative of pyridine as a base?[Link]
-
PubMed. (2011). DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of sulfonamides using DABSO. [Link]
-
PubMed Central. (2020). Agar-entrapped sulfonated DABCO: A gelly acidic catalyst for the acceleration of one-pot synthesis of 1,2,4-triazoloquinazolinone and some pyrimidine derivatives. [Link]
-
Brieflands. (n.d.). Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis. [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. [Link]
-
ResearchGate. (2024). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. [Link]
-
PubMed. (2014). Magnetic superbasic proton sponges are readily removed and permit direct product isolation. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. [Link]
-
ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]
-
National Institutes of Health (NIH). (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]
-
National Institutes of Health (NIH). (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
ACS Publications. (n.d.). The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides. [Link]
-
ChemRxiv. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]
-
ResearchGate. (2024). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sul nates. [Link]
-
ResearchGate. (n.d.). Applications of caged-designed proton sponges in base-catalyzed transformations. [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Royal Society of Chemistry. (n.d.). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. [Link]
-
PubMed. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
-
National Institutes of Health (NIH). (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
-
Royal Society of Chemistry. (n.d.). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. [Link]
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- 4. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Isolating Products from Pyrimidine-2-sulfonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimidine-2-sulfonyl Chloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of product isolation in reactions involving this versatile reagent. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental work-ups.
I. Understanding the Chemistry: The "Why" Behind the Work-up
This compound is a highly reactive electrophile, prized for its ability to readily form sulfonamides, sulfonates, and other sulfur-linked derivatives.[1] This reactivity, however, also presents challenges in isolating the desired product from unreacted starting materials, byproducts, and decomposition products. The core of a successful work-up lies in understanding the stability and reactivity of both your starting material and your product under various conditions.
A primary concern is the susceptibility of the sulfonyl chloride group to hydrolysis, which can occur under both acidic and alkaline conditions, yielding the corresponding sulfonic acid.[2][3] Furthermore, the pyrimidine ring itself can be sensitive to certain nucleophiles and pH extremes. Therefore, the choice of quenching agents, extraction solvents, and purification methods must be carefully considered to maximize yield and purity.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of this compound reactions in a question-and-answer format.
Q1: My reaction is complete. What is the best way to quench the excess this compound?
Answer: The choice of quenching agent depends on the stability of your desired product. The goal is to neutralize the reactive sulfonyl chloride without degrading your product.
-
For products stable to aqueous base: A slow addition of a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution is often effective. This will hydrolyze the excess sulfonyl chloride to the water-soluble pyrimidine-2-sulfonic acid sodium salt, which can then be easily removed in the aqueous phase during extraction.
-
For base-sensitive products: If your product contains base-labile functional groups, a milder quenching agent is necessary. Adding a simple, highly nucleophilic amine like a secondary amine (e.g., diethylamine or morpholine) can be effective. These will react with the excess sulfonyl chloride to form a sulfonamide that can be separated chromatographically. Alternatively, adding water and stirring for a short period can hydrolyze the sulfonyl chloride, though this may be slower.[4]
-
For products sensitive to water: In cases where the product is extremely water-sensitive, quenching can be performed by adding a stoichiometric amount of a non-nucleophilic amine base (like triethylamine) followed by a primary or secondary amine to consume the sulfonyl chloride. The resulting ammonium salt and sulfonamide can then be removed.
Here is a decision-making workflow for quenching your reaction:
Caption: Decision tree for quenching this compound reactions.
Q2: I'm performing a liquid-liquid extraction. Which organic solvent should I choose, and what are the common pitfalls?
Answer: The ideal extraction solvent should have high solubility for your product and low solubility for impurities, while being immiscible with the aqueous phase.
Solvent Selection Guide:
| Solvent | Polarity | Common Applications & Considerations |
| Ethyl Acetate (EtOAc) | Medium | A good general-purpose solvent for many pyrimidine sulfonamides. It is relatively non-toxic and easily removed under vacuum. |
| Dichloromethane (DCM) | Medium | Often provides excellent solubility for a wide range of organic compounds. Its higher density can simplify separations. |
| Diethyl Ether (Et₂O) | Low | Useful for less polar products. Highly volatile and flammable. |
| Toluene | Low | Can be effective for products that are difficult to extract with other solvents. Higher boiling point requires more energy for removal. |
Common Pitfalls and Solutions:
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers.
-
Solution: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[5]
-
-
Product Precipitation at the Interface: If your product has limited solubility in both phases, it may precipitate at the interface.
-
Solution: Add more of the organic solvent to fully dissolve the product. Alternatively, filter the entire mixture to collect the solid, then wash it with water and the organic solvent separately.
-
-
Incomplete Extraction: A single extraction is often insufficient to recover all of the product.
-
Solution: Perform multiple extractions (typically 2-3) with fresh portions of the organic solvent and combine the organic layers.
-
Q3: My crude product is an oil and won't crystallize. What are my options for purification?
Answer: "Oiling out" is a common issue, often due to the presence of impurities that depress the melting point or inhibit crystal lattice formation.[6]
-
Column Chromatography: This is the most common and effective method for purifying non-crystalline products. A silica gel column is typically used, with the eluent polarity optimized to achieve good separation between your product and impurities.[7][8]
General Protocol for Silica Gel Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary to move your product down the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Inducing Crystallization: If you suspect the oil is a supersaturated solution of your product, you can try to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the oil. The small glass particles can act as nucleation sites.[6]
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed" crystal can initiate crystallization.[6]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a good solvent and then slowly add an "anti-solvent" (a solvent in which your product is insoluble) until the solution becomes cloudy. Allow the mixture to stand, and crystals may form.[9]
-
Q4: I've isolated my solid product, but the yield is low after recrystallization. How can I improve this?
Answer: Low yield after recrystallization is often due to using too much solvent or choosing an inappropriate solvent.[6]
Troubleshooting Low Recrystallization Yield:
| Issue | Cause | Solution |
| Low Yield | Too much solvent used for dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at room temperature or below.[9] | |
| Premature Crystallization | The solution cools too quickly during hot filtration. | Use pre-heated glassware for filtration and perform the filtration as quickly as possible.[6] |
Protocol for Optimizing Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not at room temperature. Common solvents for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.[6][8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
III. Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity isolation of small to medium quantities of product, preparative HPLC can be an excellent option. Reverse-phase columns are often suitable for separating pyrimidine derivatives.[10]
-
Ion-Exchange Chromatography: If your product or a major impurity has an acidic or basic functional group, ion-exchange chromatography can provide a highly selective separation.[11]
IV. Safety Considerations
-
This compound: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. Always handle them in a well-ventilated area and consult the Safety Data Sheet (SDS) for specific hazards.
By understanding the principles behind each step of the work-up and purification process, you can effectively troubleshoot issues and optimize the isolation of your desired products from this compound reactions.
V. References
-
Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]
-
Carter, C. E. (1950). Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. Journal of the American Chemical Society, 72(4), 1466–1471. [Link]
-
Contestabile, R., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2856–2874. [Link]
-
Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2537. [Link]
-
F. Hoffmann-La Roche & Co. (1965). Process for the preparation of a sulfonamide of the pyrimidine series. German Patent DE1188602B.
-
American Cyanamid Company. (1946). Sulfonamido pyrimidines. US Patent US2410793A.
-
Wang, Y., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2135–2146. [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 239–244. [Link]
-
Simon, A., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(20), 9393–9405. [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391. [Link]
-
Wang, Y., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
-
Brown, D. J., & Ford, P. W. (1967). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 4, 383-387. [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
-
Pfizer Inc. (2017). Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. US Patent US20170233397A1.
-
Wang, Y., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2135-2146. [Link]
-
Brown, D. J., & Grigg, G. W. (1973). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (4), 497-501. [Link]
-
Jiangsu Hengrui Medicine Co., Ltd. (2019). Pyrimidine sulfamide derivative and preparation method and medical application thereof. WIPO Patent WO2019101039A1.
-
Dvornikovs, V., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764–1784. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Voronkov, M. G., et al. (2004). Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. Russian Journal of General Chemistry, 74(8), 1274–1276. [Link]
-
Jiangsu Hengrui Medicine Co., Ltd. (2020). Pyrimidine sulfonamide derivative, preparation method and medical application thereof. Chinese Patent CN111479808A.
-
Park, J. H., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(17), 6587–6590. [Link]
-
Ushijima, Y., et al. (1991). Extra-weak chemiluminescence of drugs. XI. Quenching effects of purine and pyrimidine derivatives on the extra-weak chemiluminescence derived from the Maillard reaction. Journal of Bioluminescence and Chemiluminescence, 6(1), 9–12. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]
-
Li, Y., et al. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 129, 117436. [Link]
Sources
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- 3. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scilit.com [scilit.com]
"addressing poor solubility of Pyrimidine-2-sulfonyl Chloride in organic solvents"
Technical Support Center: Pyrimidine-2-sulfonyl Chloride
A Senior Application Scientist's Guide to Addressing Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this highly reactive intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical reasoning to empower you to make informed decisions in your experiments. We will explore the nature of the problem, present a logical troubleshooting workflow, and offer detailed protocols to help you achieve successful dissolution and reaction outcomes.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble in many common organic solvents?
This is a common and valid challenge. The difficulty arises from a combination of strong intermolecular forces in the solid state and the compound's specific chemical nature.
-
High Crystal Lattice Energy: this compound is a solid at room temperature. Its structure, featuring a polar pyrimidine ring and a highly polar sulfonyl chloride group, allows for strong, ordered packing in its crystal structure. These strong solute-solute interactions (high crystal lattice energy) must be overcome by solute-solvent interactions for dissolution to occur. Many solvents are simply not energetic enough to break this crystal lattice apart effectively.
-
Polarity Mismatch: The principle of "like dissolves like" is central here.[1] The molecule has distinct polar regions. While you might choose a non-polar solvent like hexanes to avoid reaction, its polarity is too low to interact favorably with the polar pyrimidine and sulfonyl groups. Conversely, highly polar protic solvents that could interact well, such as water or methanol, are unsuitable because they will react with and destroy the compound.[2][3]
-
Instability: This compound is known to be unstable, particularly in the presence of moisture.[4] This inherent instability often leads researchers to handle it at low temperatures, which thermodynamically reduces the solubility of most solids.
The key is to find an aprotic organic solvent with sufficient polarity to solvate the molecule without reacting with the electrophilic sulfonyl chloride group.
Q2: Why can't I just use methanol, ethanol, or water to dissolve it? They are polar solvents.
Using protic solvents like alcohols or water is strongly discouraged as it will lead to the decomposition of your starting material. The sulfur atom in the sulfonyl chloride group is highly electrophilic. Nucleophiles, such as the oxygen atom in water or alcohols, will readily attack this sulfur atom, leading to a rapid solvolysis reaction.[5] This reaction displaces the chloride and forms the corresponding sulfonic acid or sulfonate ester, respectively, which is not your desired starting material.[2][3]
This reactivity is a fundamental property of sulfonyl chlorides and is the reason why all handling and dissolution attempts must be performed under strictly anhydrous (dry) conditions.[6][7]
Troubleshooting Guide: A Systematic Approach to Dissolution
This section provides a logical workflow to systematically address solubility issues. Start with the most recommended solvent and proceed to the next steps only if dissolution fails.
Q3: What is the best initial solvent to try for dissolving this compound?
Based on literature precedent where this compound is generated and used in situ, the most reliable starting point is Dichloromethane (DCM) .[8]
-
Why it Works: DCM is a polar, aprotic solvent that offers a good balance. Its polarity is sufficient to interact with the this compound, but it is non-nucleophilic and will not react with it. It is also volatile, making it easy to remove post-reaction.
-
Procedure: Use anhydrous DCM from a sealed bottle or a solvent purification system. Start with the desired concentration at room temperature and stir vigorously.
If DCM fails, other aprotic solvents of similar or slightly higher polarity are logical alternatives.
Solvent Selection Table
| Solvent | Class | Dielectric Constant (Polarity) | Remarks & Cautions |
| Dichloromethane (DCM) | Chlorinated | 9.1 | Primary Recommendation. Proven solvent for in situ generation and use.[8] Use anhydrous grade. |
| Chloroform | Chlorinated | 4.8 | Good alternative to DCM. Often used for similar sulfonyl chlorides.[1] Ensure it is anhydrous and free of stabilizing ethanol, which can react. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Higher polarity may improve solubility. Must be rigorously anhydrous. Can sometimes participate in side reactions under certain conditions. |
| Tetrahydrofuran (THF) | Ether | 7.6 | A common choice, but must be used with caution. Use anhydrous grade and check for peroxides, especially if heating is considered. Peroxides can create hazardous conditions. |
| 1,4-Dioxane | Ether | 2.2 | Less polar than THF but can be effective. Must be anhydrous and peroxide-free. |
| Toluene | Aromatic Hydrocarbon | 2.4 | A non-polar option. Less likely to be effective unless the reaction is run at elevated temperatures, but may be useful for specific applications. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic (Amide) | 36.7 | Use only as a co-solvent in small amounts (1-5%). High polarity is excellent for solubility, but it can slowly react with or decompose sulfonyl chlorides over time. |
Q4: I've tried DCM and Acetonitrile, but my compound remains a suspension. What is the next step?
If initial attempts at room temperature fail, you can introduce energy into the system.
-
Sonication: Place the flask in an ultrasonic bath at room temperature for 5-15 minutes. The high-frequency sound waves can help break apart the solid crystalline structure and enhance solvation without the need for heat.
-
Gentle Warming: If sonication is insufficient, gently warm the mixture to 35-40°C .
-
Causality: Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy, almost always increasing solubility.[9]
-
Critical Warning: this compound is thermally sensitive. Do not overheat. Monitor the solution closely for any color change (e.g., darkening), which could indicate decomposition. Always perform this step under an inert atmosphere (Nitrogen or Argon).
-
Q5: I'm still facing solubility issues even with warming. Can I use a co-solvent?
Yes, using a co-solvent is an advanced technique for very stubborn cases. This involves adding a small amount of a very polar, aprotic solvent to your primary solvent.
-
Recommended Co-solvent: N,N-Dimethylformamide (DMF) .
-
Methodology: To your suspension in DCM or ACN, add DMF dropwise while stirring vigorously. Start with 1% (v/v) and increase slowly up to a maximum of 5-10%. Often, a very small amount is sufficient to achieve dissolution.
-
Expert Caution: While effective, DMF can increase the rate of decomposition. A solution of this compound in a DMF-containing solvent system should be used immediately after preparation and should not be stored.
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for addressing solubility issues.
Caption: Logical workflow for troubleshooting solubility.
Experimental Protocol: Small-Scale Solubility Test
This protocol provides a self-validating method to determine the best solvent system on a small scale before committing a large amount of material.
Objective: To identify a suitable solvent and conditions to dissolve this compound for subsequent reaction.
Materials:
-
This compound (e.g., 10-20 mg)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN)
-
Anhydrous co-solvent: N,N-Dimethylformamide (DMF)
-
Small vial (e.g., 4 mL) with a magnetic stir bar and a septum cap
-
Nitrogen or Argon line with a needle
-
Stir plate, ultrasonic bath, and a controlled temperature heating block or water bath
Procedure:
-
Preparation: Flame-dry the vial and stir bar under vacuum or oven-dry at 120°C for several hours. Cool to room temperature under a stream of inert gas.
-
Initial Attempt (DCM):
-
Add the this compound (e.g., 17.9 mg for a 0.1 M solution in 1 mL) to the vial.
-
Seal the vial with the septum cap and purge with inert gas for 2-3 minutes.
-
Add 1.0 mL of anhydrous DCM via syringe.
-
Stir vigorously at room temperature for 5 minutes.
-
Observe: Is the solid fully dissolved? If yes, you have found your condition. If not, proceed to the next step.
-
-
Sonication:
-
Place the sealed vial in an ultrasonic bath for 10 minutes at room temperature.
-
Observe: Is the solid fully dissolved? If yes, note this condition. If not, proceed.
-
-
Gentle Warming:
-
Place the vial on a stir plate within a heating block or water bath set to 40°C.
-
Stir for 10-15 minutes.
-
Observe: Is the solid fully dissolved? Note any color change. If dissolved, this is your condition. If not, cool to room temperature and proceed.
-
-
Co-Solvent Addition (if necessary):
-
To the suspension from the previous step, add 20 µL (~2%) of anhydrous DMF via syringe.
-
Stir vigorously at room temperature.
-
Observe: If dissolution occurs, you have identified a working co-solvent system. If it is still not dissolved, you may need to reconsider the concentration or accept that it will be a slurry for your reaction.
-
Repeat this process with Acetonitrile if DCM is not effective for your specific application.
The Principle of Solvation Diagram
Caption: The balance of forces governing dissolution.
Safety and Handling: A Critical Reminder
Given the reactivity of this compound, proper handling is paramount for both experimental success and personal safety.
-
Moisture Sensitivity: This compound reacts with water, including atmospheric moisture.[2][6] Always handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and use anhydrous solvents.
-
Storage: Store the compound in a tightly sealed container, preferably under Argon or Nitrogen, in a refrigerator or freezer (-20°C is common for reactive reagents).
-
Incompatibilities: Avoid contact with water, alcohols, bases (including amines), and strong oxidizing agents.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Work in a well-ventilated chemical fume hood.[6][10]
By understanding the chemical principles and following this systematic guide, you can effectively overcome the solubility challenges associated with this compound and proceed confidently with your research.
References
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
ACS Publications. (2001). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
ACS Publications. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
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- 4. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. 66715-65-9 | Pyridine-2-sulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Profiling Pyrimidine-2-sulfonyl Chloride in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of a sulfonyl group is a cornerstone of molecular design. This functional group is integral to a vast array of therapeutic agents, influencing properties from target binding and metabolic stability to solubility. The choice of sulfonylating agent is therefore a critical decision, dictating not only the efficiency of a synthetic step but also the characteristics of the final product.
This guide provides an in-depth comparison of Pyrimidine-2-sulfonyl Chloride with other workhorse sulfonylating agents. Moving beyond a simple catalog of reagents, we will explore the nuanced interplay of reactivity, selectivity, and stability that governs their application, supported by experimental data and established protocols. Our focus is to provide the causal insights necessary for making informed, strategic decisions in the laboratory.
The Central Role of Sulfonylation in Chemistry
Sulfonylation, the process of attaching a sulfonyl group (R-SO₂-) to a molecule, is a fundamental transformation in organic synthesis. The two most common outcomes are the formation of sulfonamides (R-SO₂-NR'R'') and sulfonate esters (R-SO₂-OR'), moieties that are prevalent in medicinal chemistry.[1][2] The sulfonamide group, in particular, is a privileged scaffold found in antibacterial drugs, anticancer agents, and anti-inflammatory compounds.[1][3]
The reaction typically involves the nucleophilic attack of an amine or alcohol on the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl), displacing the chloride leaving group.[1] A base, such as pyridine or triethylamine, is generally required to neutralize the hydrochloric acid (HCl) byproduct.[4] The properties of the resulting sulfonamide or sulfonate are heavily influenced by the nature of the "R" group on the sulfonylating agent, making the selection of this reagent a key synthetic parameter.
In Focus: this compound
This compound is a heterocyclic sulfonyl chloride characterized by a sulfonyl chloride group attached to the 2-position of a pyrimidine ring.[5][6] This structure imparts unique chemical properties that distinguish it from common alkyl- and arylsulfonyl chlorides.
Structure and Reactivity: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms.[2] This electronic feature has a significant impact on the attached sulfonyl chloride group:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
-
Unique Leaving Group Properties: The entire pyrimidine-2-sulfonyl moiety can act as a superior leaving group in certain contexts, particularly in reactions with thiols. This reactivity has been harnessed for the mild and chemoselective S-arylation of cysteine residues in proteins, a key strategy in bioconjugation and covalent drug discovery.[7]
Applications in Synthesis: this compound is a valuable intermediate for synthesizing a range of derivatives, particularly sulfonamides with potential biological activity.[5][8] The pyrimidine core is a common feature in FDA-approved drugs, and its incorporation can modulate physicochemical properties and facilitate favorable interactions with biological targets.[2][3] Recent studies have highlighted the use of pyrimidine sulfonates in the development of novel pesticides, demonstrating broad-spectrum antibacterial and insecticidal activities.[9]
Stability Profile: Heteroaromatic sulfonyl chlorides, including pyrimidine derivatives, are known for their variable stability.[10] this compound is sensitive to moisture and can undergo decomposition.[5][11] Studies on the stability of various heteroaromatic sulfonyl halides have shown that diazine derivatives (like pyrimidine) can be prone to decomposition pathways such as formal SO₂ extrusion.[11][12] This necessitates careful handling and storage under dry conditions.[5] For applications requiring higher stability, the corresponding sulfonyl fluoride may be a more suitable, albeit less reactive, alternative.[13]
Comparative Analysis with Other Sulfonylating Agents
The optimal sulfonylating agent is always context-dependent. Here, we compare this compound with several industry-standard reagents.
p-Toluenesulfonyl Chloride (TsCl)
-
Profile: Often called "tosyl chloride," TsCl is one of the most common and well-established arylsulfonylating agents. It is a crystalline solid, making it easy to handle.[14][15]
-
Reactivity & Stability: TsCl is a reliable and moderately reactive agent. The resulting tosylates (from alcohols) and tosylamides (from amines) are famously stable, often requiring harsh acidic or reductive conditions for cleavage.[14][16] This robustness makes the tosyl group an excellent choice for protecting amines when harsh downstream conditions are anticipated.[16]
-
Comparison: Compared to this compound, TsCl is generally less reactive due to the electron-donating effect of the methyl group on the benzene ring. The key difference lies in the properties of the resulting sulfonamide. While tosylamides are prized for their stability, pyrimidine-2-sulfonamides offer a scaffold with inherent potential for biological activity and different chemical reactivity.[2][7]
Methanesulfonyl Chloride (MsCl)
-
Profile: Known as "mesyl chloride," MsCl is a small, highly reactive liquid alkanesulfonyl chloride.[4][14]
-
Reactivity & Stability: MsCl is more reactive than TsCl and is often used when sulfonylation of less nucleophilic substrates is required.[17] The resulting mesylates and mesylamides are also very stable. A key mechanistic feature of MsCl is its potential to form a highly reactive "sulfene" intermediate (CH₂=SO₂) in the presence of a strong, non-nucleophilic base like triethylamine, which can alter the reaction pathway compared to the direct Sₙ2-type mechanism.[18]
-
Comparison: MsCl surpasses both TsCl and likely this compound in raw reactivity. However, its use as a liquid and its high reactivity can sometimes lead to side reactions. The choice between MsCl and this compound would depend on whether the goal is simple, robust protection (favoring MsCl) or the introduction of a functional heterocyclic moiety (favoring the pyrimidine reagent).
2-Nitrobenzenesulfonyl Chloride (NsCl)
-
Profile: Nosyl chloride is an arylsulfonyl chloride featuring a nitro group ortho to the sulfonyl chloride.
-
Reactivity & Stability: The strong electron-withdrawing nitro group makes NsCl highly reactive. Its defining feature, however, is not the stability of the resulting nosylamide, but the ease of its cleavage. The nosyl group can be removed under remarkably mild conditions using a thiol (like thiophenol) and a base, a cornerstone of the Fukuyama amine synthesis.[16]
-
Comparison: NsCl is the agent of choice when the sulfonamide is intended as a temporary protecting group for an amine that needs to be removed without affecting sensitive functionalities elsewhere in the molecule. While this compound also possesses unique reactivity, particularly as a leaving group in thiol reactions, NsCl is specifically optimized for the protection-deprotection sequence of amines.[7][16]
Data Summary: A Head-to-Head Comparison
To provide a clear quantitative overview, the following tables summarize key properties and reported reaction efficiencies for the discussed sulfonylating agents.
Table 1: Physical and Chemical Properties of Selected Sulfonylating Agents
| Sulfonylating Agent | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Stability Notes |
| This compound | - | C₄H₃ClN₂O₂S | 178.60[6] | Solid | Sensitive to moisture; should be stored in dry conditions.[5] |
| p-Toluenesulfonyl Chloride | TsCl | C₇H₇ClO₂S | 190.65 | Crystalline Solid | Relatively stable but hydrolyzes in water. |
| Methanesulfonyl Chloride | MsCl | CH₃ClO₂S | 114.55 | Liquid | Highly reactive, corrosive, and lachrymatory. Reacts with water. |
| 2-Nitrobenzenesulfonyl Chloride | NsCl | C₆H₄ClNO₄S | 221.62 | Solid | Stable under normal conditions. |
| 2,4-Dichlorobenzenesulfonyl Chloride | - | C₆H₃Cl₃O₂S | 245.51 | Solid | Highly reactive due to two electron-withdrawing chlorine atoms.[17] |
Table 2: Comparative Performance in the N-Sulfonylation of Benzylamine
| Sulfonylating Agent | Base | Solvent | Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to RT | 2-4 h | ~95% | [19] (adapted) |
| Methanesulfonyl Chloride | Et₃N | CH₂Cl₂ | 0 °C to RT | 1-2 h | High | [16] (adapted) |
| 2-Nitrobenzenesulfonyl Chloride | Pyridine | CH₂Cl₂ | 0 °C | 2 h | 98% | [16] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to RT | 6-18 h | High | [1] (general) |
| This compound | Pyridine/Et₃N | CH₂Cl₂ | 0 °C to RT | - | High | [5] (inferred) |
Note: Reaction conditions and yields are representative and can vary based on the specific substrate and scale.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for typical sulfonylation reactions, highlighting the causality behind procedural choices.
Protocol 1: General Synthesis of N-Benzyl-pyrimidine-2-sulfonamide
Rationale: This protocol uses standard conditions for forming a sulfonamide. Dichloromethane (DCM) is a common anhydrous solvent. The reaction is initiated at 0 °C to control the initial exothermic reaction, and a base (triethylamine) is used to scavenge the HCl generated.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[1]
Protocol 2: Synthesis of N-Benzyl-4-toluenesulfonamide (Tosylamide)
Rationale: This protocol is similar to the first, but often uses pyridine as both the base and sometimes as the solvent. Pyridine is a weaker base than triethylamine and can sometimes lead to cleaner reactions, though it may require longer reaction times.
-
Preparation: In a flask, dissolve benzylamine (1.0 eq) in pyridine or anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with DCM and pour it into a separatory funnel containing 1M HCl to neutralize the pyridine. Separate the layers.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.[1]
Visualizing Mechanisms and Workflows
General Mechanism of Sulfonamide Formation
This diagram illustrates the fundamental nucleophilic substitution reaction at the sulfonyl group.
Caption: General mechanism for the formation of a sulfonamide from an amine and a sulfonyl chloride.
Decision Workflow for Sulfonylating Agent Selection
This chart provides a logical framework for choosing the right reagent based on key project requirements.
Caption: Decision tree for selecting an appropriate sulfonylating agent for amine sulfonylation.
Conclusion
This compound emerges as a specialized and valuable reagent in the synthetic chemist's toolbox. While classic agents like TsCl and MsCl remain the go-to choices for robust amine protection and general sulfonate formation, this compound offers a strategic advantage when the goal is to introduce a functional, biologically relevant heterocycle into the target molecule. Its enhanced reactivity, a consequence of the electron-deficient pyrimidine ring, and its unique application in bioconjugation chemistry further underscore its utility.[7]
The choice of a sulfonylating agent is a nuanced decision that balances reactivity, stability of the product, desired cleavage conditions, and the ultimate function of the sulfonyl moiety. For drug development professionals, understanding the distinct profile of this compound alongside its more conventional counterparts allows for a more sophisticated and purpose-driven approach to molecular design, ultimately accelerating the discovery of novel therapeutic agents.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Pyrimidine-2-sulfonyl Chloride
Introduction: Pyrimidine-2-sulfonyl chloride is a pivotal, yet highly reactive, chemical intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its sulfonyl chloride moiety is a potent electrophile, making it an excellent building block for creating sulfonamides, a common functional group in many drugs. However, this same reactivity makes it exquisitely sensitive to hydrolysis, where exposure to moisture can readily convert it to the inactive pyrimidine-2-sulfonic acid.[1] Consequently, the purity of this intermediate is not merely a matter of quality control but a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causal logic behind methodological choices to empower researchers in drug development to select and implement the most robust and appropriate analytical strategy for their needs. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only a comparison of their capabilities but also actionable, field-tested protocols.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the cornerstone of purity analysis for pharmaceutical intermediates. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Expertise & Experience: Why HPLC is the Preferred Method
The primary reason for HPLC's dominance in this application is its suitability for non-volatile and thermally labile compounds, a category into which this compound squarely falls.[4] Direct analysis by Gas Chromatography is often problematic due to the high temperatures required, which can cause on-column degradation of the sulfonyl chloride. HPLC operates at or near ambient temperature, preserving the integrity of the analyte. Its high resolution, sensitivity, and precision make it the ideal choice for routine quality control, stability testing, and the accurate quantification of known and unknown impurities.[4]
The central challenge in analyzing this compound is its aforementioned reactivity with water. This necessitates careful method design to minimize hydrolysis during sample preparation and analysis. The choice of an aprotic diluent and a rapid analytical method is paramount to generating trustworthy data.
Protocol: Stability-Indicating Reversed-Phase HPLC Method
This protocol is designed to be a self-validating system. The inclusion of system suitability checks ensures the chromatographic system is performing adequately before any sample analysis, providing confidence in the results.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). Note: Due to the analyte's reactivity, analysis must be performed immediately after sample preparation. A gradient method can be developed for more complex impurity profiles, but an isocratic method is often faster, minimizing on-column hydrolysis.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
UV Detection: 230 nm, a wavelength where the pyrimidine chromophore exhibits significant absorbance.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample and Standard Preparation:
-
Diluent: Anhydrous Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution using the same procedure.
-
-
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This constitutes the system suitability test.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity using the area percent method, and assay against the reference standard.
-
Data Visualization: HPLC Workflow
Caption: HPLC workflow for this compound purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Profiling
GC separates compounds based on their volatility and interaction with a stationary phase. Coupling it with a Mass Spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Expertise & Experience: When to Use GC-MS
While HPLC is superior for the primary assay, GC-MS excels at identifying and quantifying volatile and semi-volatile impurities that may originate from the synthesis, such as residual solvents or volatile byproducts.[6][7] As mentioned, the thermal lability of this compound presents a significant challenge. Therefore, the primary use of GC-MS is not to determine the purity of the main component, but to profile specific, more volatile impurities. A lower injector temperature and a rapid oven ramp are crucial to minimize on-column degradation of the main peak, which could otherwise be mistaken for an impurity.
Protocol: GC-MS for Volatile Impurity Analysis
-
Chromatographic System:
-
Column: RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.[7]
-
Injector: Split/Splitless, 250°C (use the lowest possible temperature that ensures volatilization to minimize degradation).[7]
-
Oven Program: Start at 50°C for 1 minute, then ramp at 25°C/min to 300°C and hold for 3 minutes.[7]
-
Detector: Mass Spectrometer.
-
MS Settings: Ion source at 200°C, scan mode from m/z 50 to 400.[7]
-
-
Sample Preparation:
-
Diluent: Anhydrous Dichloromethane or Toluene.
-
Sample Solution: Prepare a solution of ~1 mg/mL.
-
-
Analytical Procedure:
-
Inject the diluent as a blank.
-
Inject the Sample Solution.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities using relative peak area or by creating a calibration curve with certified standards if available.
-
Data Visualization: GC-MS Workflow
Caption: GC-MS workflow for volatile impurity profiling.
NMR Spectroscopy: For Absolute Purity and Structural Confirmation
NMR spectroscopy is a primary analytical method that provides detailed structural information about a molecule. For purity assessment, quantitative NMR (qNMR) can be used to determine the absolute purity of a substance without the need for an identical reference standard.
Expertise & Experience: The Power of a Primary Method
NMR's strength lies in its non-destructive nature and its ability to serve as a primary standard.[8][9] While chromatography gives purity relative to other detected components, qNMR can provide an absolute purity value (e.g., % w/w) by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[10] This is invaluable for characterizing new batches of material or when a high-purity reference standard of this compound is unavailable. It is also the definitive method for structural confirmation.[11][12] The key to trustworthy qNMR is using a dry, aprotic deuterated solvent and ensuring full relaxation of the protons being integrated by using a sufficient relaxation delay (D1).
Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard should have a known purity, be stable, and have proton signals that do not overlap with the analyte.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[13]
-
-
NMR Acquisition:
-
Spectrometer: 300 MHz or higher.[7]
-
Experiment: Standard ¹H experiment.
-
Key Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point for accurate integration).
-
Number of Scans: 8 or 16 scans are typically sufficient.
-
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved proton signal from this compound and a signal from the internal standard.
-
Calculate the purity (% w/w) using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Data Visualization: qNMR Workflow
Caption: Quantitative NMR (qNMR) workflow for absolute purity determination.
Comparative Summary and Recommendations
The choice of analytical technique is dictated by the specific question being asked. No single method is universally superior; they are complementary tools in the analytical scientist's arsenal.
| Parameter | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid and solid phases.[4] | Separation based on volatility, with mass-based identification.[4] | Nuclear spin resonance in a magnetic field; provides structural data.[10] |
| Primary Application | Routine purity testing and assay for potency.[4] | Identification and quantification of volatile impurities and residual solvents.[6] | Absolute purity determination, structural elucidation, and characterization of reference standards. |
| Key Advantages | High sensitivity, high throughput, excellent for non-volatile/thermally labile compounds.[4] | Excellent separation for volatile compounds; definitive identification via MS.[7] | Primary method (no reference standard of analyte needed), non-destructive, provides unambiguous structural information.[8][9] |
| Key Limitations | Requires a reference standard for quantitative assay; analyte reactivity can be a challenge. | Not suitable for the primary analyte due to thermal lability; potential for on-column degradation. | Lower sensitivity than chromatography; requires more sample; higher initial instrument cost. |
| Common Impurities Detected | Hydrolysis product (pyrimidine-2-sulfonic acid), non-volatile synthesis byproducts.[13] | Residual synthesis solvents (e.g., toluene, dichloromethane), volatile byproducts. | Any proton-containing impurity can be detected and potentially quantified if signals are resolved. |
Final Recommendation:
-
For routine quality control and release testing of batches, a validated HPLC method is the industry standard. Its precision and robustness are ideal for ensuring consistent product quality.
-
For investigating process-related volatile impurities or troubleshooting a synthesis, GC-MS is the most powerful tool.
-
For characterizing a new batch for the first time , establishing a primary reference standard, or in cases where a standard is unavailable, qNMR is the definitive method for determining absolute purity and confirming the structure.
By employing these techniques judiciously, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the entire drug development pipeline.
References
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A Comparative Guide to the Structural Confirmation of Pyrimidine-2-sulfonyl Chloride Derivatives: The Definitive Role of X-ray Crystallography
For Immediate Release
[City, State] – In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. For researchers and drug development professionals, the absolute confirmation of a molecule's three-dimensional architecture is a critical step in understanding its function and potential. This is particularly true for pyrimidine-2-sulfonyl chloride derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of these derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Unambiguous Structural Data
Pyrimidine-2-sulfonyl chlorides and their derivatives are key intermediates in the synthesis of various biologically active molecules.[2][3][4] The exact spatial arrangement of atoms within these molecules dictates their interaction with biological targets, influencing efficacy and safety. Therefore, an analytical technique that provides unequivocal structural data is not just advantageous; it is essential. While several methods can offer structural insights, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional picture of a molecule.[5][6][7][8]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful, non-destructive analytical technique that yields detailed information about the internal lattice of crystalline substances.[8] This includes precise measurements of unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[8] The fundamental principle lies in the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms within a crystal.[9] The resulting diffraction pattern is unique to the crystal's structure and can be mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.[5][10]
Causality in the Crystallographic Workflow: More Than Just a Picture
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for the final outcome. Understanding the rationale behind each step is key to appreciating the robustness of the technique.
Figure 1: The workflow of single-crystal X-ray crystallography, from sample preparation to the final, validated structure.
Experimental Protocol: A Self-Validating System
The protocol for single-crystal X-ray crystallography is inherently self-validating. The quality of the final structure is directly tied to the quality of the diffraction data and the refinement statistics.
Step 1: Crystallization (The most critical and often challenging step) [5]
-
Objective: To obtain a single, well-ordered crystal of the this compound derivative, typically 0.1-0.3 mm in size.[11]
-
Methodology: Slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution are common techniques.[10] A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Causality: A well-ordered crystal lattice is essential for sharp diffraction spots, leading to high-resolution data. Imperfections in the crystal will result in diffuse or split reflections, compromising the quality of the final structure.
Step 2: Data Collection
-
Objective: To measure the intensities of all unique reflections from the crystal.
-
Methodology:
-
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12]
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[5]
-
-
Causality: Collecting a complete dataset, with high redundancy and signal-to-noise ratio, is crucial for accurate structure determination. The rotation of the crystal ensures that all sets of lattice planes are brought into the diffracting condition as described by Bragg's Law (nλ = 2d sinθ).[9]
Step 3: Structure Solution and Refinement
-
Objective: To determine the positions of all atoms in the unit cell and refine these positions to best fit the experimental data.
-
Methodology:
-
The collected diffraction data is processed to yield a list of reflection intensities.
-
The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[11]
-
An initial model of the structure is built into the electron density map.
-
The model is refined using least-squares methods, iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[11]
-
-
Causality: The refinement process minimizes the difference between the experimentally observed structure factors and those calculated from the model. The quality of the final structure is assessed using statistical indicators such as the R-factor and goodness-of-fit.[11]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are often used in concert to provide a more complete picture of a compound's properties.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | High-quality single crystal (0.1-0.3 mm) | Low to Medium | Unambiguous structural determination.[5][7] | Crystal growth can be a major bottleneck.[5] Not suitable for amorphous or non-crystalline materials. |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Connectivity, chemical environment of atoms, relative stereochemistry | Soluble sample (5-10 mg) in a deuterated solvent.[13] | High | Provides information about the structure in solution.[14] Can study dynamic processes.[15] | Does not provide absolute 3D structure or solid-state packing information. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Small amount of sample, can be coupled with chromatography | High | High sensitivity.[13] Useful for confirming molecular formula and identifying impurities.[13] | Provides no direct information about 3D structure or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Small amount of sample (solid or liquid) | High | Rapid and simple.[13] Good for identifying characteristic bonds (e.g., S=O, S-Cl).[13][16] | Provides limited information on the overall molecular structure. |
| Computational Modeling | Predicted crystal structures, relative thermodynamic stability | None (in silico) | High | Can predict possible polymorphs.[17][18] Complements experimental data.[17][19] | Predictions are not experimental proof and must be validated.[18] Accuracy depends on the computational method used.[20] |
A Synergistic Approach to Structural Confirmation
The choice of analytical technique is often guided by the research question at hand. For the unequivocal determination of a novel this compound derivative's structure, single-crystal X-ray crystallography is indispensable. However, a multi-faceted approach is often the most powerful.
Figure 2: A decision-making workflow for the structural confirmation of novel this compound derivatives.
Conclusion
For researchers and drug development professionals working with this compound derivatives, single-crystal X-ray crystallography remains the cornerstone of structural confirmation. Its ability to provide a high-resolution, three-dimensional view of the molecule is unparalleled. While other techniques such as NMR, MS, and IR spectroscopy are crucial for initial characterization and for providing complementary information, they cannot replace the definitive structural data obtained from a successful crystallographic experiment. By understanding the principles and the inherent self-validating nature of the X-ray crystallography workflow, researchers can have the highest confidence in their structural assignments, a critical foundation for further development.
References
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A Comparative Guide to the Reactivity of Substituted Pyrimidine Sulfonyl Chlorides
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically significant molecules, including the nucleobases uracil and thymine.[1] Its prevalence in approved drugs, such as gefitinib and lapatinib, underscores its importance as a "privileged scaffold" in drug design.[2] When functionalized to pyrimidine sulfonamides, these compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The synthesis of these vital sulfonamides almost invariably proceeds through a highly reactive intermediate: a pyrimidine sulfonyl chloride.[6]
The reactivity of the sulfonyl chloride group (–SO₂Cl) is paramount. It dictates the efficiency of the sulfonamide-forming reaction, influences reaction conditions, and ultimately impacts the accessibility of novel drug candidates.[6] This reactivity, however, is not static; it is exquisitely modulated by the electronic nature of other substituents on the pyrimidine ring.[7][8] An electron-donating group can temper its reactivity, while an electron-withdrawing group can significantly enhance it.[9]
This guide provides a comprehensive framework for conducting a comparative reactivity study of substituted pyrimidine sulfonyl chlorides. We will delve into the theoretical underpinnings of substituent effects, provide detailed, field-tested experimental protocols for synthesis and kinetic analysis, and present a clear methodology for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and process development scientists who require a quantitative understanding of these critical building blocks to accelerate their research and development efforts.
Theoretical Framework: Electronic Modulation of Reactivity
The cornerstone reaction of a sulfonyl chloride is its nucleophilic substitution with an amine to form a sulfonamide. The reaction proceeds via attack of the nucleophilic amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the displacement of the chloride leaving group.
The rate of this reaction is profoundly influenced by the electron density at the sulfur atom. Substituents on the pyrimidine ring can alter this electron density through inductive and resonance effects.[9]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or halo (–Cl, –F) pull electron density away from the pyrimidine ring. This effect is transmitted to the sulfonyl chloride group, increasing the partial positive charge on the sulfur atom. This heightened electrophilicity makes the sulfur more susceptible to nucleophilic attack, thereby accelerating the reaction rate.[9][10]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (–OCH₃) or amino (–NH₂) donate electron density to the ring. This reduces the electrophilicity of the sulfur atom, slowing down the rate of nucleophilic attack.[9][11]
This relationship can be quantitatively described by principles analogous to the Hammett equation, which correlates reaction rates with substituent constants.[10] Understanding these electronic effects is crucial for predicting reactivity and selecting appropriate substrates for a synthetic campaign.
Experimental Design and Methodology
A robust comparative study requires a systematic approach, from the synthesis of the requisite sulfonyl chlorides to the precise measurement of their reaction kinetics.
Part 1: Synthesis of Substituted Pyrimidine Sulfonyl Chlorides
The synthesis of heteroaryl sulfonyl chlorides can be challenging due to the sensitive nature of the heterocyclic core. A reliable method involves the oxidative chlorination of the corresponding pyrimidine thiols or disulfides.[12][13]
General Protocol for Synthesis:
-
Thiol Preparation: Select a series of pyrimidines with varying electronic substituents (e.g., 4-methoxy-, 4-chloro-, 4-(trifluoromethyl)pyrimidin-2-thiol).
-
Oxidative Chlorination: The pyrimidine thiol is suspended in a biphasic mixture of dichloromethane (DCM) and aqueous acid (e.g., 1 M HCl) and cooled to between -10 °C and -5 °C.[13]
-
Addition of Oxidant: An aqueous solution of sodium hypochlorite (bleach) is added dropwise while vigorously stirring, maintaining the low temperature.[13] This in situ generation of the oxidizing species avoids the use of hazardous reagents like chlorine gas.
-
Workup: After the reaction is complete, the organic layer containing the pyrimidine sulfonyl chloride is separated. It is crucial to use this solution immediately in the subsequent kinetic study, as heteroaryl sulfonyl chlorides can be unstable and prone to decomposition or hydrolysis.[14]
Part 2: Kinetic Analysis via In-Situ Monitoring
To compare the reactivity of the synthesized sulfonyl chlorides, a kinetic study is performed by reacting them with a model nucleophile (e.g., aniline or benzylamine) and monitoring the reaction progress over time. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its ability to separate and quantify reactants and products accurately.[15][16]
Detailed Protocol for Kinetic Measurement:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the chosen nucleophile (e.g., aniline, 1.0 mmol) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL). The base is essential to quench the HCl byproduct without interfering with the main reaction.
-
Initiation of Reaction: At time t=0, add the freshly prepared solution of the pyrimidine sulfonyl chloride (1.0 mmol) to the reaction vessel with rapid stirring.
-
Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of acetonitrile/water with 0.1% formic acid) to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The method should be capable of resolving the starting materials (pyrimidine sulfonyl chloride, aniline) and the sulfonamide product.[16][17][18]
-
Data Processing: Determine the concentration of the sulfonamide product at each time point by integrating the corresponding peak area and using a pre-established calibration curve.
-
Rate Constant Calculation: Assuming second-order kinetics (first-order in each reactant), plot the natural logarithm of the remaining concentration of the pyrimidine sulfonyl chloride versus time. The negative slope of the resulting line will give the pseudo-first-order rate constant (k'), from which the second-order rate constant (k) can be calculated.
Visualization of Experimental Workflow & Reaction Mechanism
To clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative reactivity study.
Caption: General mechanism and the influence of substituents.
Data Presentation and Interpretation
The primary output of this study is a set of second-order rate constants (k) for the reaction of each substituted pyrimidine sulfonyl chloride. These quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Reactivity of Substituted Pyrimidine-2-sulfonyl Chlorides with Aniline
| Substituent at C4-Position | Type | Expected Electronic Effect | Relative Rate Constant (k_rel) |
| -H | Neutral | Baseline | 1.0 |
| -OCH₃ | EDG (π-donor) | Deactivating | < 1.0 |
| -CH₃ | EDG (σ-donor) | Deactivating | < 1.0 |
| -Cl | EWG (σ-acceptor) | Activating | > 1.0 |
| -CF₃ | EWG (strong σ-acceptor) | Strongly Activating | >> 1.0 |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Rate constants are presented relative to the unsubstituted pyrimidine sulfonyl chloride.
Interpretation of Results:
The results presented in Table 1 would be expected to show a clear trend. The pyrimidine sulfonyl chloride bearing the strongly electron-withdrawing trifluoromethyl group (–CF₃) should exhibit the highest reactivity, followed by the chloro-substituted analogue. Conversely, the methoxy- and methyl-substituted compounds, which donate electron density to the ring, should react significantly slower than the unsubstituted parent compound.
This empirical data provides a powerful predictive tool. For instance, if a medicinal chemist needs to synthesize a library of sulfonamides from a particularly unreactive amine, they would be advised to choose a pyrimidine scaffold with a strong electron-withdrawing group to ensure the reaction proceeds efficiently. Conversely, if working with a highly reactive amine where selectivity is a concern, a pyrimidine with an electron-donating group might be more appropriate.
Conclusion and Practical Implications
This guide has outlined a systematic and scientifically rigorous approach to comparing the reactivity of substituted pyrimidine sulfonyl chlorides. By combining robust synthetic protocols with precise kinetic analysis, researchers can generate high-quality, quantitative data to inform their synthetic strategies.
The key takeaways are:
-
The reactivity of pyrimidine sulfonyl chlorides is fundamentally governed by the electronic properties of the substituents on the pyrimidine ring.
-
Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups have the opposite effect.
-
The described HPLC-based kinetic assay provides a reliable method for quantifying these reactivity differences.
For professionals in drug development, this understanding is not merely academic. It has direct practical implications for route scouting, reaction optimization, and the strategic design of new chemical entities. By leveraging this knowledge, scientists can make more informed decisions, saving valuable time and resources in the quest for novel therapeutics.
References
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Abdel-Wahab, B. F., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(9), 905-924. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(9), 905-924. Available from: [Link]
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Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Available from: [Link]
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Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Available from: [Link]
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Suzol, S. H., et al. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. ACS Omega, 3(4), 4276–4288. Available from: [Link]
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Suzol, S. H., et al. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. ACS Omega, 3(4), 4276–4288. Available from: [Link]
- Kumar, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
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Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Available from: [Link]
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Boger, D. L., et al. (2000). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 65(13), 4101–4104. Available from: [Link]
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YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]
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Wang, J., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 105, 104231. Available from: [Link]
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Wetmore, D. Z., et al. (2019). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 123(42), 9140–9151. Available from: [Link]
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USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]
- Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1578-1581.
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ResearchGate. Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Available from: [Link]
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Scientific Research Publishing. (2014). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available from: [Link]
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A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of Pyrimidine-2-sulfonyl Chloride Reactions
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise monitoring of chemical reactions is not just a matter of procedural necessity, but the very cornerstone of efficient and successful synthesis. The formation of sulfonamides from pyrimidine-2-sulfonyl chlorides is a critical transformation in the synthesis of a multitude of pharmacologically active compounds.[1][2] Ensuring the optimal progression of this reaction—maximizing yield, minimizing impurities, and confirming completion—demands a robust and reliable analytical methodology. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring these crucial reactions, supported by experimental insights and data.
The Central Role of Reaction Monitoring
The reactivity of the sulfonyl chloride functional group is both a blessing and a curse.[3] While it readily reacts with primary and secondary amines to form the desired sulfonamides, it is also susceptible to hydrolysis, forming the corresponding sulfonic acid, which can complicate purification and reduce yields.[4] Therefore, real-time or near-real-time monitoring of the reaction mixture is paramount to:
-
Determine Reaction Endpoint: Prevent unnecessary reaction time and the formation of degradation products.
-
Identify Intermediates and Byproducts: Gain insights into the reaction mechanism and troubleshoot unexpected outcomes.
-
Optimize Reaction Conditions: Fine-tune parameters such as temperature, reagent stoichiometry, and reaction time for improved efficiency.
-
Ensure Purity: Confirm the consumption of starting materials and quantify the formation of the desired product.
LC-MS: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical tool for reaction monitoring in pharmaceutical development, offering an unparalleled combination of separation power, sensitivity, and specificity.[1][5]
The "Why" Behind the Method: Causality in Experimental Choices
The power of LC-MS lies in its hybrid nature. The liquid chromatography component separates the constituents of a complex reaction mixture based on their physicochemical properties, while the mass spectrometer provides highly specific detection and identification based on their mass-to-charge ratio (m/z).
For the analysis of pyrimidine-2-sulfonyl chloride reactions, a reverse-phase LC method is typically employed. This choice is dictated by the polarity of the key analytes: the relatively non-polar starting materials (sulfonyl chloride and amine) and the sulfonamide product, contrasted with the more polar sulfonic acid byproduct. A C18 column is a common and effective choice for retaining and separating these compounds.
The selection of the ionization source and mass analyzer is equally critical. Electrospray ionization (ESI) is the most suitable technique for this application as it is a soft ionization method that minimizes fragmentation of the analytes, providing clear molecular ion peaks. A quadrupole mass analyzer is often sufficient for routine reaction monitoring, offering a good balance of sensitivity, speed, and cost-effectiveness. For more complex reaction mixtures or when dealing with isobaric interferences, a time-of-flight (TOF) or Orbitrap mass analyzer can provide higher mass resolution and accuracy.[6]
Experimental Workflow: A Self-Validating System
A robust analytical method must be self-validating. This means incorporating checks and balances to ensure the reliability of the data. The following workflow for LC-MS reaction monitoring is designed with this principle in mind.
Caption: A typical experimental workflow for monitoring a this compound reaction using LC-MS.
Detailed Experimental Protocol for LC-MS Analysis
1. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture at specified time points.
- Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to prevent further reaction.
- Further dilute the quenched sample as necessary with the initial mobile phase composition to ensure the analyte concentrations are within the linear range of the detector.
- Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[7]
2. LC-MS Conditions:
- LC System: A UPLC or HPLC system.[8]
- Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
- MS System: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.
- Scan Mode: Full scan to identify all components, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known compounds.[9]
3. Data Analysis:
- Identify the m/z values for the starting materials, the expected product, and any potential byproducts (e.g., the hydrolyzed sulfonyl chloride).
- Extract the ion chromatograms (EICs) for each of these m/z values.
- Integrate the peak areas for each component at each time point.
- Calculate the percent conversion by comparing the peak area of the product to the sum of the peak areas of the starting material and product.
Alternative Monitoring Techniques: A Comparative Overview
While LC-MS is a powerful tool, it is not always the most practical or necessary option. Other techniques can provide valuable information, and the choice of method often depends on the specific requirements of the analysis.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method that is well-suited for initial reaction screening.[7][10] It provides a quick visual assessment of the disappearance of starting materials and the appearance of the product.
Principle: Separation is based on the differential partitioning of the analytes between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
Advantages:
-
Speed: Results can be obtained in minutes.
-
Low Cost: Requires minimal equipment and consumables.
-
Simplicity: Easy to perform with minimal training.
Limitations:
-
Qualitative: Not suitable for accurate quantification.
-
Low Resolution: May not be able to separate compounds with similar polarities.
-
Low Sensitivity: Less sensitive than HPLC or LC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and quantitative technique that is widely used for reaction monitoring.[7] It offers good reproducibility and can be used to determine conversion rates and purity.
Principle: Similar to LC-MS, it uses a high-pressure pump to pass a solvent and the sample mixture through a column packed with a stationary phase. Detection is based on the absorbance of UV light by the analytes.
Advantages:
-
Quantitative: Provides accurate and reproducible quantification.
-
Good Resolution: Can separate a wide range of compounds.
-
Cost-Effective: Less expensive to purchase and operate than an LC-MS system.
Limitations:
-
Requires a Chromophore: The analyte must have a UV-absorbing chromophore for detection.
-
Lower Specificity: Co-eluting impurities with similar UV spectra can interfere with quantification.
-
No Mass Information: Does not provide molecular weight information, making it difficult to identify unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring, allowing for the observation of intermediates and products in real-time.[7]
Principle: Based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing a "fingerprint" of the molecule.
Advantages:
-
Structural Information: Provides detailed information about the molecular structure of the analytes.
-
In-situ Monitoring: Can be used to monitor reactions directly in the NMR tube without the need for sample workup.
-
Quantitative: Can provide accurate quantification without the need for response factors (with an internal standard).
Limitations:
-
Low Sensitivity: Requires higher concentrations of analytes compared to LC-MS.
-
Complex Spectra: Overlapping peaks in complex mixtures can make interpretation difficult.
-
High Cost: NMR spectrometers are expensive to purchase and maintain.
Performance Comparison: LC-MS vs. Alternatives
The following table provides a side-by-side comparison of the key performance characteristics of each technique for monitoring this compound reactions.
| Feature | LC-MS | HPLC-UV | TLC | NMR |
| Sensitivity | Very High | High | Low | Moderate |
| Specificity | Very High | Moderate | Low | High |
| Quantitative? | Yes | Yes | No | Yes |
| Speed (per sample) | ~5-10 min | ~10-20 min | ~5-15 min | ~5-30 min |
| Cost (instrument) | High | Moderate | Very Low | Very High |
| Ease of Use | Moderate | Easy | Very Easy | Moderate |
| Structural Info | Molecular Weight | No | No | Detailed Structure |
Decision-Making Guide: Choosing the Right Tool for the Job
The selection of the most appropriate analytical technique depends on the specific goals of the reaction monitoring. The following flowchart can serve as a guide for making this decision.
Caption: A decision-making flowchart for selecting the appropriate analytical technique.
Illustrative Reaction Pathway
To provide context, the following diagram illustrates the general reaction of a this compound with a primary amine to form the corresponding sulfonamide, along with the common hydrolysis byproduct.
Caption: General reaction scheme for the formation of a pyrimidine-2-sulfonamide and its hydrolysis byproduct.
Conclusion
The monitoring of this compound reactions is a critical aspect of pharmaceutical synthesis. While several analytical techniques can provide valuable information, LC-MS stands out for its superior sensitivity, specificity, and ability to provide molecular weight information, making it the gold standard for this application. However, a pragmatic approach that considers the specific needs of the analysis, available resources, and the stage of drug development will ultimately dictate the most appropriate choice of methodology. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the efficient and successful synthesis of these important pharmaceutical building blocks.
References
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HPLC/TOF-MS: An Alternative to LC/MS/MS for Sensitive and Selective Determination of Polar Organic Contaminants in the Aquatic Environment. (2025). ResearchGate. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate. [Link]
-
Nonconventional Alternatives to LC–MS. (2015). LCGC International. [Link]
-
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (n.d.). LCGC International. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central. [Link]
-
Rapid screening and quantification of sulfonate derivatives in white peony root by UHPLC-MS-MS. (n.d.). PubMed. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering. [Link]
-
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. (2023). PubMed Central. [Link]
-
Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation. [Link]
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Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd. [Link]
-
Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation. [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (n.d.). ResearchGate. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (n.d.). PubMed Central. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
(PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). ResearchGate. [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. (2020). NIH. [Link]
-
Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. (2022). ResearchGate. [Link]
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A Head-to-Head Comparison: Pyrimidine-2-sulfonyl Chloride vs. Benzenesulfonyl Chloride in Synthetic Chemistry
A Senior Application Scientist's Guide to Selecting the Optimal Sulfonylating Agent
In the realm of modern organic synthesis, particularly in the construction of sulfonamides—a privileged scaffold in medicinal chemistry—the choice of the sulfonylating agent is a critical parameter dictating reaction efficiency, substrate scope, and overall synthetic strategy. While benzenesulfonyl chloride has long been a workhorse in this field, the emergence of heteroaryl sulfonyl chlorides, such as Pyrimidine-2-sulfonyl Chloride, offers distinct advantages in terms of reactivity and potential for downstream functionalization. This guide provides a comprehensive, head-to-head comparison of these two reagents, drawing upon mechanistic principles and experimental evidence to inform rational reagent selection for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Reactivity Profile
A summary of the fundamental properties of this compound and benzenesulfonyl chloride provides an initial framework for comparison.
| Property | This compound | Benzenesulfonyl Chloride |
| Molecular Formula | C₄H₃ClN₂O₂S[1] | C₆H₅ClO₂S[2] |
| Molecular Weight | 178.6 g/mol | 176.62 g/mol [2] |
| Appearance | Not specified in search results | Colorless viscous oil[2] |
| Reactivity | Highly reactive due to the electron-withdrawing pyrimidine ring. | Moderately reactive, a standard aromatic sulfonyl chloride. |
| Key Application | Synthesis of highly activated sulfonamides, bioconjugation. | General synthesis of sulfonamides and sulfonate esters.[2] |
| Stability | Known to be unstable, often generated in situ.[3] | Stable toward cold water, but hydrolyzes with heat.[2] |
The Decisive Factor: A Deep Dive into Reactivity
The primary distinction between this compound and benzenesulfonyl chloride lies in their electrophilicity, which is a direct consequence of the electronic nature of the aromatic or heteroaromatic ring attached to the sulfonyl chloride moiety.
The Electronic Influence of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[4] This inherent electron-withdrawing character significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This increased electrophilicity translates to a markedly higher reactivity towards nucleophiles, such as amines, in the formation of sulfonamides.
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Benzenesulfonyl Chloride: The Reliable Standard
Benzenesulfonyl chloride, in contrast, represents a baseline for aromatic sulfonyl chlorides. The benzene ring is electronically neutral compared to the pyrimidine ring. Its reactivity is sufficient for a wide range of primary and secondary amines, and it has been extensively used in organic synthesis for decades.[6][7] The reaction typically proceeds under basic conditions to neutralize the HCl byproduct.[6]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of sulfonamide synthesis using each reagent. The choice of base, solvent, and reaction temperature can be optimized for specific substrates.
Protocol 1: Synthesis of N-Benzyl Pyrimidine-2-sulfonamide
This protocol highlights the in situ generation of the unstable this compound followed by trapping with an amine.[3]
Materials:
-
2-Mercaptopyrimidine
-
Sodium hypochlorite solution (6%)
-
Hydrochloric acid (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Benzylamine
-
Phosphoric acid (1 M)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-mercaptopyrimidine (5 mmol) in CH₂Cl₂ (25 mL) and 1 M HCl (25 mL) is cooled to -10 to -5 °C.
-
Cold (5 °C) sodium hypochlorite solution (18 mmol) is added dropwise with vigorous stirring, maintaining the internal temperature at -10 to -5 °C.
-
The reaction mixture is stirred for an additional 15 minutes at the same temperature.
-
The CH₂Cl₂ layer containing the in situ generated this compound is rapidly separated.
-
Benzylamine (12.5 mmol) is added to the cold CH₂Cl₂ solution, and the mixture is stirred at 0 °C for 30 minutes.
-
The reaction is worked up by washing with 1 M phosphoric acid, water, and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the product.
Protocol 2: General Synthesis of Sulfonamides using Benzenesulfonyl Chloride
This protocol is a standard procedure for the synthesis of sulfonamides from benzenesulfonyl chloride and a primary or secondary amine.[8]
Materials:
-
Amine (primary or secondary)
-
Benzenesulfonyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (diluted)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1 mmol) in CH₂Cl₂ (30 mL).
-
Add benzenesulfonyl chloride (1 mmol) to the solution.
-
After 10 minutes, add triethylamine (1.2 mmol).
-
Stir the reaction mixture for 30 minutes.
-
Wash the solution sequentially with diluted HCl, saturated Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the sulfonamide.
Applications in Drug Discovery and Beyond
Both reagents are valuable tools in the synthesis of biologically active molecules.
This compound and its derivatives are of particular interest in modern drug discovery. The resulting sulfonamides can act as bioisosteres for other functional groups and the pyrimidine ring itself can participate in crucial binding interactions with biological targets. The high reactivity of 2-sulfonylpyrimidines also makes them suitable for bioconjugation, allowing for the covalent modification of proteins.[5]
Benzenesulfonyl chloride has a long history in the synthesis of sulfa drugs, the first class of synthetic antibiotics.[9] It remains a widely used building block for the preparation of a diverse range of pharmaceuticals and agrochemicals.[6]
Conclusion: Making the Right Choice
The selection between this compound and benzenesulfonyl chloride should be guided by the specific requirements of the synthetic task at hand.
-
Choose this compound when:
-
High reactivity is required for unreactive amines.
-
Milder reaction conditions are desired to tolerate sensitive functional groups.
-
The pyrimidine scaffold is a desired structural motif in the final product.
-
The target application is in bioconjugation or requires a highly activated electrophile.
-
-
Choose Benzenesulfonyl Chloride when:
-
A standard, reliable, and cost-effective sulfonylating agent is needed for a wide range of common amines.
-
The inherent reactivity of the benzenesulfonyl group is sufficient for the desired transformation.
-
Large-scale synthesis is required, and the stability of the reagent is a key consideration.
-
By understanding the fundamental differences in their electronic properties and reactivity, researchers can make an informed decision, leading to more efficient and successful synthetic outcomes.
References
-
King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Retrieved from [Link]
-
King, J. F., & Rathore, R. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2003). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. Retrieved from [Link]
-
King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]
-
Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC. Retrieved from [Link]
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Mondal, S., & Mal, D. (2019). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
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Mondal, S., & Mal, D. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Retrieved from [Link]
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Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]
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Bernardes, G. J. L., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]
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Wang, Z. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. MDPI. Retrieved from [Link]
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Kevill, D. N., et al. (n.d.). Sulfonyl Transfer Reactions − A Kinetic Study on the Solvolysis ofp-(Dimethylamino)benzenesulfonyl Chloride in Aqueous … OUCI. Retrieved from [Link]
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Knapp, D. M., et al. (2013). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Semantic Scholar. Retrieved from [Link]
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Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]
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Cornella, J., & Gomez-Palomino, A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
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Kołaczek, A., et al. (n.d.). Sulfonamide Derivatives: Synthesis & Activity. Scribd. Retrieved from [Link]
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Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Retrieved from [Link]
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Harmata, M., & Huang, X. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. SpringerLink. Retrieved from [Link]
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Cornella, J., & Gomez-Palomino, A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated... Retrieved from [Link]
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Potkin, V. I., et al. (2018). Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. ResearchGate. Retrieved from [Link]
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Cornella, J., & Gomez-Palomino, A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
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Polterauer, D., et al. (2023). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
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Olasunkanmi, L. A., et al. (2023). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. SciELO. Retrieved from [Link]
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Rogne, O. (1969). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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Harmata, M., & Huang, X. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
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Wang, L., et al. (2023). Electron-rich pyrimidine rings enabling crystalline carbon nitride for high-efficiency photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation. EES Catalysis. Retrieved from [Link]
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Olasunkanmi, L. A., et al. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Regioselectivity of Pyrimidine-2-sulfonyl Chloride Reactions with Unsymmetrical Amines
Introduction: The Strategic Importance of Pyrimidinesulfonamides
In the landscape of modern drug discovery, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] When hybridized with a sulfonamide group—a pharmacophore renowned for its diverse biological activities—the resulting pyrimidine-sulfonamide hybrids emerge as powerful candidates for anticancer, antimicrobial, and anti-inflammatory therapies.[1][2][3][4][5] The synthesis of these vital compounds typically involves the reaction of a pyrimidine-2-sulfonyl chloride with a suitable amine.[6][7]
However, a significant synthetic challenge arises when the amine partner is unsymmetrical, containing two or more non-equivalent nitrogen atoms. The reaction can proceed via multiple pathways, leading to a mixture of constitutional isomers, or regioisomers. Controlling the regioselectivity—that is, directing the sulfonyl group to a specific nitrogen atom—is paramount. The precise location of the sulfonamide linkage can dramatically alter a molecule's three-dimensional structure, its physicochemical properties, and ultimately, its biological activity and therapeutic efficacy.
This guide provides an in-depth technical comparison of the factors governing the regioselectivity of this crucial reaction. We will explore the underlying mechanistic principles, provide actionable experimental protocols, and detail the analytical methods required to validate the outcomes, empowering researchers to navigate this complex synthetic challenge with confidence.
Mechanistic Underpinnings: A Battle of Sterics and Electronics
The reaction between this compound and an amine proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom.[8] The amine's lone pair of electrons attacks the sulfur, leading to the displacement of the chloride leaving group and the formation of a new S-N bond.[8][9] In an unsymmetrical amine, the different nitrogen atoms present distinct electronic and steric environments, creating a competition to determine which will act as the nucleophile.
The primary factors governing this regioselective outcome are:
-
Nucleophilicity and Basicity: Generally, the more nucleophilic nitrogen atom will react faster. For instance, an aliphatic primary amine (-NH2) is more nucleophilic and less sterically hindered than an aliphatic secondary amine (-NHR), and will typically be sulfonated preferentially. Similarly, aliphatic amines are more nucleophilic than aromatic amines (e.g., anilines), where the nitrogen's lone pair is delocalized into the aromatic ring.
-
Steric Hindrance: The bulky pyrimidine-2-sulfonyl group will preferentially approach the least sterically encumbered nitrogen atom. A primary amine is sterically more accessible than a secondary amine, which is in turn more accessible than a tertiary amine. Bulky substituents near a nitrogen atom will significantly impede the reaction at that site.
-
Electronic Effects: Electron-withdrawing groups attached to or near a nitrogen atom decrease its nucleophilicity, slowing down the rate of sulfonylation. Conversely, electron-donating groups enhance nucleophilicity.
In most cases, the reaction outcome is a synergistic interplay of these factors. For a typical unsymmetrical amine containing both a primary and a secondary aliphatic nitrogen, the reaction overwhelmingly favors sulfonylation at the less sterically hindered and highly nucleophilic primary amine.
Caption: Reaction pathways for the sulfonylation of an unsymmetrical amine.
Comparative Analysis of Reaction Parameters
To provide a clear comparison, the following table summarizes the expected regioselective outcomes based on the structure of the unsymmetrical amine. These predictions are derived from established principles of chemical reactivity.
| Unsymmetrical Amine Type | Less Hindered / More Nucleophilic Site | More Hindered / Less Nucleophilic Site | Predicted Major Product | Rationale |
| Aliphatic Primary/Secondary Diamine (e.g., N-Ethylethylenediamine) | Primary Amine (-NH₂) | Secondary Amine (-NHEt) | Sulfonylation at Primary Amine | The primary amine is both more nucleophilic and significantly less sterically hindered. |
| Aliphatic/Aromatic Diamine (e.g., 4-(Aminomethyl)aniline) | Aliphatic Amine (-CH₂NH₂) | Aromatic Amine (-C₆H₄NH₂) | Sulfonylation at Aliphatic Amine | The aliphatic amine is a much stronger nucleophile as the aromatic amine's lone pair is delocalized. |
| Primary Aliphatic/Primary Benzylic (e.g., 1,2-Diamino-1-phenylethane) | Primary Aliphatic Amine | Primary Benzylic Amine | Sulfonylation at Aliphatic Amine | While both are primary, the aliphatic amine is generally more basic and nucleophilic. |
| Aliphatic Primary Amine/Alcohol (e.g., Ethanolamine) | Primary Amine (-NH₂) | Hydroxyl (-OH) | N-Sulfonylation | Amines are significantly more nucleophilic towards sulfonyl chlorides than alcohols. |
Experimental Protocol: A Validated Case Study
This section provides a detailed, self-validating protocol for the regioselective sulfonylation of N-benzylethylenediamine, serving as a model for reactions with unsymmetrical amines containing primary and secondary centers.
Objective: To synthesize N¹-(phenylmethyl)-N²-(pyrimidin-2-ylsulfonyl)ethane-1,2-diamine by selectively reacting this compound with the primary amine of N-benzylethylenediamine.
Materials:
-
This compound (1.0 eq)
-
N-Benzylethylenediamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[8]
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-benzylethylenediamine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the reaction.[8]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. A slow, controlled addition is key to preventing side reactions and managing the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (this compound).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8] This sequence removes the base, unreacted amine, and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure, major regioisomer.
Caption: Standard experimental workflow for regioselective sulfonamide synthesis.
Analytical Confirmation of Regioselectivity
Objective confirmation of the product's structure is a cornerstone of trustworthy research. A combination of analytical techniques should be employed to unambiguously determine which nitrogen atom has been sulfonated.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and quantifying the ratio of regioisomers formed.[10][11][12] Different isomers will typically have distinct retention times.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of the product. Tandem MS (MS/MS) can provide structural information through fragmentation patterns, which will differ between regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for definitive structure elucidation.
-
¹H NMR: The proton on the sulfonamide nitrogen (-SO₂NH-) typically appears as a broad singlet. Comparing the integration and chemical shifts of protons adjacent to the nitrogen atoms before and after the reaction provides clear evidence of the reaction site.
-
¹³C NMR: The chemical shifts of carbon atoms bonded to the nitrogen atoms will change significantly upon sulfonylation.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule, providing irrefutable proof of which nitrogen is bonded to the pyrimidine-sulfonyl group.
-
Conclusion
The regioselective sulfonylation of unsymmetrical amines with this compound is a controllable process, governed by the fundamental principles of nucleophilicity and steric hindrance. By carefully selecting reaction conditions and understanding the inherent properties of the amine substrate, researchers can predictably synthesize the desired regioisomer in high yield. This guide provides the mechanistic rationale, a practical experimental framework, and the analytical validation necessary for professionals in drug development to harness the full potential of pyrimidine-sulfonamide hybrids in their quest for novel therapeutics.
References
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Zhang, P., Shi, C., Dong, T., Song, J., & Du, G. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Boukattaya, F., et al. (2016). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. Available at: [Link]
-
Zheng, Y., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 12(4), 812-815. Available at: [Link]
-
ResearchGate. (n.d.). Drugs containing pyrimidine (Orange) and sulfonamide (purple). ResearchGate. Available at: [Link]
-
Zhang, P., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis Online. Available at: [Link]
-
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
-
Wiebe, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5674-5678. Available at: [Link]
-
Indalkar, S., et al. (2024). Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment. Bioorganic Chemistry, 151, 107667. Available at: [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Bakunov, S. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Available at: [Link]
-
Al-Issa, S. A. (2017). Pyrimidine non-nucleoside analogs: A direct synthesis of a novel class of N-substituted amino and N-sulfonamide derivatives of pyrimidines. Nucleosides, Nucleotides & Nucleic Acids, 36(3), 213-223. Available at: [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides? Quora. Available at: [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Pyrimidine-2-sulfonyl Chloride in Solid-Phase Synthesis
For researchers, scientists, and professionals in drug development, the efficiency of solid-phase peptide synthesis (SPPS) is a critical factor in the rapid and reliable production of peptides. The choice of coupling reagent is paramount to achieving high yields, purity, and speed. While a host of phosphonium and aminium salt-based reagents like HATU and HBTU dominate the landscape, the exploration of novel activating agents continues in the quest for improved performance and cost-effectiveness.[1][2] This guide introduces Pyrimidine-2-sulfonyl Chloride as a potential coupling reagent and provides a comprehensive framework for benchmarking its efficiency against established alternatives in solid-phase synthesis.
The Crucial Role of Coupling Reagents in SPPS
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3] The core of this process is the formation of a peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. This reaction requires an activating agent, or coupling reagent, to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
The ideal coupling reagent should offer:
-
High coupling efficiency: To ensure the complete formation of the desired peptide and minimize deletion sequences.
-
Fast reaction kinetics: To reduce synthesis time.
-
Low racemization: To maintain the stereochemical integrity of the amino acids.
-
Good solubility and stability: For ease of handling and reliable performance.
-
Cost-effectiveness: Particularly for large-scale synthesis.
Currently, popular choices include carbodiimides (like DCC and DIC) and onium salts (such as HBTU, HATU, and PyBOP), which are known for their high coupling rates and ability to suppress side reactions.[1][4]
This compound: A Potential Alternative
Sulfonyl chlorides are highly reactive electrophiles known for their utility in forming sulfonamides.[5][6] Their application as coupling reagents in standard peptide synthesis is less common, presenting an opportunity for investigation. This compound, with its electron-withdrawing pyrimidine ring, is expected to be a potent activating agent.
The proposed mechanism involves the reaction of the carboxylic acid of the N-protected amino acid with this compound to form a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, forming the peptide bond.
Benchmarking Methodology: A Comparative Study
To objectively evaluate the efficiency of this compound, a head-to-head comparison with a gold-standard coupling reagent, such as HATU, is essential. The synthesis of a "difficult" peptide sequence, known for aggregation and incomplete coupling, like the Acyl Carrier Protein (ACP) fragment (65-74), serves as an excellent model for this benchmark.[3]
Experimental Design
The following diagram outlines the workflow for the comparative synthesis.
Caption: Comparative workflow for benchmarking coupling reagents.
Detailed Protocols
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[3][7]
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.[7]
-
-
Amino Acid Coupling (Performed in parallel for each reagent):
-
Arm A (this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and this compound (3 eq.) in DMF.
-
Add a suitable base, such as DIPEA (6 eq.), to the activated amino acid solution.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Arm B (HATU - Control):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[7]
-
After complete coupling, wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Cycle Repetition: Repeat steps 3-5 for each amino acid in the ACP (65-74) sequence.
-
Final Cleavage:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Data Analysis and Comparison
The efficiency of this compound will be evaluated against HATU based on the following metrics:
| Metric | This compound | HATU (Control) | Description |
| Crude Peptide Yield (%) | Experimental Value | Experimental Value | The total amount of peptide obtained after cleavage and precipitation, relative to the theoretical maximum. |
| Crude Peptide Purity (%) | Experimental Value | Experimental Value | Determined by the area of the main peak in the RP-HPLC chromatogram of the crude product. |
| Coupling Time (min) | Experimental Value | Experimental Value | The average time required for a negative Kaiser test result across all coupling steps. |
| Racemization (%) | Experimental Value | Experimental Value | Quantified by chiral amino acid analysis or by separating diastereomeric impurities via RP-HPLC. |
Interpreting the Results
A successful outcome for this compound would be comparable or superior performance to HATU in the key metrics.
-
High Yield and Purity: Indicates efficient activation and minimal side reactions.
-
Short Coupling Times: Suggests rapid reaction kinetics, which is advantageous for throughput.
-
Low Racemization: A critical factor for producing biologically active peptides.
The following diagram illustrates the proposed reaction mechanism for this compound in peptide coupling.
Sources
A Comparative Guide to the Kinetic Studies of Pyrimidine-2-sulfonyl Chloride and Its Analogs with Various Nucleophiles
For researchers and professionals in drug development, understanding the reactivity of key intermediates is paramount for efficient synthesis and predictable outcomes. Pyrimidine-2-sulfonyl chloride is a critical building block, serving as a powerful electrophile for the introduction of the pyrimidine moiety. This guide provides an in-depth analysis of its reaction kinetics with various nucleophiles, offering a comparative framework grounded in experimental data. By examining the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for predicting and controlling these essential reactions.
The Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center
The reaction of a sulfonyl chloride with a nucleophile (NuH) is characterized by a nucleophilic attack on the electron-deficient sulfur atom. The electron-withdrawing nature of the chlorine atom and the two oxygen atoms makes the sulfur center highly electrophilic.[1] For most sulfonyl chlorides, including aromatic and heteroaromatic variants, the reaction proceeds through a bimolecular nucleophilic substitution (S_N2-type) mechanism.[2][3]
This pathway is generally considered to be a concerted process, passing through a trigonal bipyramidal transition state. The nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously. The rate of this reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile, following second-order kinetics.
An alternative, though less common, pathway involves an initial elimination reaction to form a highly reactive "sulfene" intermediate (R-CH=SO₂), which is then attacked by the nucleophile. This pathway is typically favored only when the group attached to the sulfonyl moiety has an α-hydrogen and a strong base is present.
A Comparative Kinetic Case Study: Reactions of 2-Sulfonylpyrimidines with Thiol Nucleophiles
While comprehensive kinetic data for this compound itself is scarce in the literature, a detailed structure-reactivity study on the closely related 2-sulfonylpyrimidine class provides invaluable insights.[4][5] In this system, various substituted pyrimidines with a methylsulfonyl leaving group were reacted with thiol nucleophiles, such as glutathione (GSH). This reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism, where the thiol attacks the C2 position of the pyrimidine ring, but the principles of electronic influence on the pyrimidine core are directly applicable.
The study highlights the dramatic effect of substituents at the 5-position of the pyrimidine ring on the second-order rate constants (k).
Table 1: Comparison of Second-Order Rate Constants for the Reaction of 5-Substituted-2-Methylsulfonylpyrimidines with Glutathione (GSH) at pH 7.0. [4][5]
| 5-Substituent (on Pyrimidine Ring) | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |
| Hydrogen (H) | 1.2 x 10⁻² | 1 |
| Trifluoromethyl (CF₃) | 42 | ~3,500 |
| Nitro (NO₂) | 1,000 | ~83,000 |
| Methyl Ester (COOMe) | 9,900 | ~825,000 |
Causality Behind the Data: The data unequivocally demonstrates that strong electron-withdrawing groups (-I, -M) at the 5-position drastically accelerate the reaction.[5] These groups stabilize the negative charge that develops in the Meisenheimer intermediate of the S_NAr mechanism, thereby lowering the activation energy of the reaction. A nitro group increases the rate over 80,000-fold, showcasing the extreme sensitivity of the pyrimidine system to electronic effects. This allows for a predictable tuning of reactivity over several orders of magnitude.[4]
Reactivity with Other Nucleophiles: Amines and Alcohols
Amines
Amines are excellent nucleophiles for sulfonyl chlorides, leading to the formation of stable sulfonamides.[1] Kinetic studies on the aminolysis of related 2-(phenylsulfonyl)pyrimidines show that reaction rates are highly dependent on the electronic nature of substituents on the phenyl ring.[6] By analogy, for this compound, the rate of aminolysis is expected to be rapid. Primary amines are generally more reactive than secondary amines, a difference often attributed to both nucleophilicity and steric factors.
Alcohols and Water (Solvolysis)
The reactions of sulfonyl chlorides with alcohols (alcoholysis) or water (hydrolysis) are also well-documented. Kinetic studies of various heteroaromatic sulfonyl chlorides, such as those of furan and thiophene, confirm a bimolecular S_N2-type mechanism.[2][3] The rates of these solvolysis reactions are sensitive to the solvent's properties. Polar protic solvents can participate in the reaction, and their ability to stabilize the departing chloride ion and the developing transition state influences the overall rate.
Standardized Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
To ensure trustworthiness and reproducibility, a self-validating experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the second-order rate constant of the reaction between this compound and a nucleophile using UV-Vis spectrophotometry. This method assumes the reaction product has a different UV absorbance spectrum from the reactants.
Pillar of Trustworthiness: Self-Validating Protocol
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound (e.g., 10 mM) in a dry, aprotic solvent like acetonitrile (ACN) to prevent premature hydrolysis.
-
Prepare a stock solution of the nucleophile (e.g., 100 mM aniline) in the chosen reaction buffer (e.g., a non-nucleophilic buffer like phosphate or HEPES at a specific pH).
-
-
Determination of Optimal Wavelength (λ_max):
-
Record the UV-Vis spectrum (e.g., 200-400 nm) of the this compound solution.
-
Record the spectrum of the nucleophile solution.
-
Initiate a small-scale reaction and allow it to go to completion. Record the spectrum of the final product mixture.
-
Identify a wavelength (λ_max) where the change in absorbance between reactants and products is maximal. This maximizes the signal-to-noise ratio for the kinetic run.
-
-
Kinetic Measurement under Pseudo-First-Order Conditions:
-
Rationale: Using a large excess of the nucleophile (at least 10-fold) simplifies the rate law. The concentration of the nucleophile remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
Equilibrate the reaction buffer and the nucleophile stock solution to the desired temperature (e.g., 25.0 °C) in a thermostatted cuvette holder within the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette containing the excess nucleophile in buffer. Final concentration of the sulfonyl chloride should be low (e.g., 0.1 mM) to ensure it is the limiting reagent.
-
Immediately start monitoring the absorbance change at λ_max over time until no further change is observed (typically 5-10 half-lives).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant, k_obs, is determined by fitting the absorbance vs. time data to a single exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obst)*
-
Alternatively, plot ln(A_∞ - A_t) versus time (t). The slope of the resulting straight line is -k_obs.
-
To obtain the second-order rate constant (k₂), repeat the experiment at several different excess concentrations of the nucleophile ([Nu]).
-
Plot the calculated k_obs values against the corresponding nucleophile concentration ([Nu]). The slope of this line is the second-order rate constant, k₂. k_obs = k₂[Nu]
-
Conclusion
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
-
A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate.
-
Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic.
-
2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. ResearchGate.
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate.
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
-
Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. ResearchGate.
-
Pyrimidine reactions. XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. PubMed.
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrimidine-2-sulfonyl Chloride
For Immediate Use by Laboratory Professionals
This document provides a detailed protocol for the safe handling and disposal of Pyrimidine-2-sulfonyl Chloride (CAS RN: 220548-03-8), a reactive compound utilized in pharmaceutical research and development.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Due to its reactive nature, this compound must be treated as a hazardous chemical waste.[4][5][6][7]
Section 1: Immediate Safety and Hazard Assessment
This compound is a water-reactive and corrosive compound.[8] Contact with moisture can lead to a vigorous reaction, producing hydrogen chloride and sulfuric acid, both of which are corrosive and toxic.[9] The primary hazards associated with this compound include severe skin burns, eye damage, and potential respiratory irritation.[10][11] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.[6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[10] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust.[10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter | Required when handling the compound as a powder or if aerosols may be generated.[6] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[10] |
Section 2: Step-by-Step Disposal Protocol
The following protocol details the systematic process for the collection, quenching, and disposal of this compound waste. This procedure is designed to neutralize the reactivity of the compound, rendering it safe for final disposal.
Step 1: Waste Segregation and Collection
Proper waste segregation is crucial to prevent accidental mixing of incompatible chemicals.[5]
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, and spatulas) in a dedicated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.[12] Do not mix with other solvent wastes unless their compatibility has been confirmed.[6]
Step 2: Quenching of Unreacted this compound
Quenching is a critical step to deactivate the reactive sulfonyl chloride group. This process must be performed with extreme caution due to the exothermic nature of the reaction.[13]
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[13]
-
Reaction Quenching:
-
Ensure the reaction mixture containing the unreacted this compound is cooled to 0°C or below in an ice bath.[13]
-
Slowly and dropwise, add the cold, saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring.[13]
-
Monitor the temperature of the reaction mixture closely to prevent a dangerous temperature increase.[13]
-
Continue adding the sodium bicarbonate solution until the evolution of carbon dioxide gas ceases, which indicates that all the unreacted sulfonyl chloride has been neutralized.[13]
-
Step 3: Container Management and Labeling
Proper container management is essential to prevent leaks, spills, and accidental reactions.
-
Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[6] If a different container is used, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[6][14] The tag must include the chemical name, accumulation start date, and all associated hazards (e.g., corrosive, reactive).[14]
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste containers in a designated SAA, which must be located at or near the point of generation and under the control of laboratory personnel.[15]
-
Secondary Containment: All liquid chemical waste containers must be placed in secondary containment, such as a plastic tray, to contain any potential leaks.[15]
-
Disposal Request: Once the waste container is full (approximately 75% capacity), submit a pickup request to your institution's Environmental Health and Safety (EHS) office.[14] Do not dispose of this compound or its quenched byproducts down the drain or in the regular trash.[4][12]
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials.[12] Collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.[12] Do not allow the spill to enter drains.[16]
References
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]
-
Chemical Waste. MIT EHS. [Link]
-
Chemical Waste. Environmental Health & Safety (EHS), University of Washington. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Chemical Waste. Environmental Health and Safety, Western Washington University. [Link]
-
Pyridine-2-sulfonyl Chloride. PubChem. [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Thieme Chemistry. [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. [Link]
-
Thionyl Chloride Standard Operating Procedure. University of Georgia Office of Research. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. [Link]
-
This compound. PubChem. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]
-
WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
- Sulfuryl chloride as chlorinating agent.
-
Laboratory Waste Guide 2025. 2BScientific. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. [Link]
-
Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]
-
Incompatibility. SlideShare. [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Pyrimidine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that groundbreaking research and safety are two sides of the same coin. Pyrimidine-2-sulfonyl Chloride is a pivotal reagent in medicinal chemistry and drug development, but its reactive nature demands uncompromising respect and meticulous handling. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe utilization. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
The "Why": Understanding the Hazards of this compound
This compound is not a benign powder. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] Furthermore, it is a potential skin sensitizer, meaning repeated contact can lead to an allergic reaction.[1][2] Inhalation may cause respiratory irritation, and as a sulfonyl chloride, it is water-reactive, a critical detail that informs our handling and emergency protocols.[3][4] Understanding these intrinsic properties is the foundation of a robust safety plan; we don't just wear PPE, we wear it for specific, evidence-based reasons.
The "What": Your Essential Armor - Core PPE Requirements
Selecting the correct PPE is the first line of defense. The following table outlines the minimum required equipment for handling this compound in a laboratory setting.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against this corrosive solid. Double-gloving offers protection in case the outer glove is breached. Nitrile is recommended for its chemical resistance.[5] |
| Body Protection | A non-permeable or poly-coated laboratory gown with long sleeves and tight-fitting cuffs. | Standard cotton lab coats are insufficient. A non-permeable gown prevents the chemical from seeping through and contacting the skin.[5][6] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes during solution preparation and reactions.[7] A face shield protects the entire face from contact. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a certified chemical fume hood or when aerosols could be generated.[5][8] |
The "How": Operational and Disposal Protocols
Procedural discipline is paramount. The following workflows are designed to minimize exposure risk at every stage of handling.
PPE Donning and Doffing: A Contamination Control Workflow
The order of putting on and taking off PPE is critical to prevent cross-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Sequence.
Safe Handling: A Step-by-Step Procedural Guide
All operations involving this compound solid or its solutions should be performed within a certified chemical fume hood.
-
Preparation : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and decontaminated.
-
Weighing : Tare a suitable container. Carefully dispense the required amount of this compound, minimizing any dust generation.
-
Dissolution : Add the solvent to the solid slowly. Be aware of potential exothermic reactions.
-
Reaction : Add the dissolved reagent to the reaction mixture, again, with caution.
-
Work-up : Conduct all subsequent reaction quenching and extraction steps within the fume hood.
-
Decontamination : Thoroughly decontaminate all surfaces and equipment after use.
Caption: Safe Handling Workflow in a Fume Hood.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are crucial for laboratory and environmental safety.
-
Solid Waste : All contaminated solids, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams.
-
Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself. All waste must be disposed of in accordance with local, state, and federal regulations.[7]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Protocols
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water. Seek immediate medical attention.[3][4] |
Spill Response
-
Small Spill : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[9][10] Scoop the material into a designated hazardous waste container.
-
Large Spill : Evacuate the laboratory and alert your institution's emergency response team immediately. Do not attempt to clean it up yourself.
Caption: General Emergency Response Flowchart.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. Pyridine-2-sulfonyl Chloride. National Institutes of Health. Available from: [Link]
-
American Chemistry Council. Protective Equipment. Available from: [Link]
-
Environmental Health and Safety. BSL-2 Emergency Plan. Available from: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]
-
POGO. Personal Protective Equipment. POGO Satellite Manual. Available from: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
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PubChem. This compound. National Institutes of Health. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
